molecular formula C8H14O4 B1317644 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid CAS No. 2840-71-3

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Cat. No.: B1317644
CAS No.: 2840-71-3
M. Wt: 174.19 g/mol
InChI Key: ZROBYBYCKVTNOI-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4,4-dimethyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROBYBYCKVTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542144
Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-71-3
Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
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Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a mono-ester derivative of 3,3-dimethylglutaric acid, is a molecule of significant interest in the fields of organic synthesis and drug development. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, renders it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The gem-dimethyl substitution on the carbon atom alpha to the ester functionality introduces steric hindrance, which can influence the molecule's reactivity and conformational preferences, a feature that can be strategically exploited in synthetic design.

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights essential for successful implementation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[PubChem][1]
Molecular Weight 174.19 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 2840-71-3[PubChem][1]
Melting Point 43.5-45.0 °C (from ligroine)[Echemi][2]
Density (Predicted) 1.097 ± 0.06 g/cm³[Echemi][2]

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the nucleophilic ring-opening of 3,3-dimethylglutaric anhydride with methanol. This reaction, a classic example of alcoholysis of a cyclic anhydride, proceeds with high selectivity to yield the desired mono-ester.

Reaction Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid, or can proceed, albeit more slowly, without a catalyst, especially at elevated temperatures. The generally accepted mechanism involves the following key steps:

  • Protonation of a Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, one of the carbonyl oxygens of the anhydride is protonated, which significantly increases the electrophilicity of the attached carbonyl carbon.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,3-Dimethylglutaric Anhydride 3,3-Dimethylglutaric Anhydride ReactionVessel Methanolysis (Reflux) 3,3-Dimethylglutaric Anhydride->ReactionVessel Methanol Methanol Methanol->ReactionVessel Evaporation Removal of Excess Methanol ReactionVessel->Evaporation Reaction Mixture Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Crystallization/ Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 3,3-Dimethylglutaric anhydride (99%)

  • Anhydrous Methanol

  • Toluene

  • Petroleum ether (or hexanes)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylglutaric anhydride (e.g., 14.2 g, 0.1 mol).

  • Addition of Methanol: Add an excess of anhydrous methanol (e.g., 100 mL) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the solid anhydride. A reaction time of 2-4 hours is typically sufficient.

  • Removal of Excess Methanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • To the resulting oily residue, add toluene (e.g., 50 mL) and distill to azeotropically remove any remaining methanol and water.

    • The crude product can often be induced to crystallize upon cooling.

  • Purification:

    • The product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and petroleum ether or ligroine.[2]

    • Alternatively, if the product is an oil, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Techniques cluster_compound Synthesized Compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Expected Chemical Shifts):

The expected proton NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2s6H-C(CH₃)₂
~2.4t2H-CH₂-COOH
~2.6t2H-C(CH₃)₂-CH₂-
~3.7s3H-OCH₃
~11-12br s1H-COOH

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and may sometimes not be observed due to exchange with residual water.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The expected carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~25-C(CH₃)₂
~30-CH₂-COOH
~40-C(CH₃)₂
~45-C(CH₃)₂-CH₂-
~52-OCH₃
~175-COOH
~178-COOCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300 (broad)O-H stretchCarboxylic acid
1735-1750C=O stretchEster carbonyl
1700-1725C=O stretchCarboxylic acid carbonyl
1150-1250C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z = 174. A high-resolution mass spectrum (HRMS) would confirm the elemental composition. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carboxylic acid group (-COOH, m/z = 45).

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the methanolysis of 3,3-dimethylglutaric anhydride. The provided experimental protocol is designed to be readily implemented in a standard organic chemistry laboratory. Furthermore, a comprehensive overview of the expected analytical data from NMR, IR, and MS has been presented to aid in the thorough characterization and purity assessment of the final product. The availability of this versatile building block, synthesized and characterized through the robust methods described herein, will undoubtedly facilitate further research and development in the synthesis of novel chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Physicochemical properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of this compound (CAS No: 2840-71-3). In the landscape of chemical research and drug development, a thorough understanding of a compound's fundamental characteristics is a prerequisite for its successful application. This guide synthesizes critical data on the identity, ionization, lipophilicity, and solubility of this molecule. Beyond merely presenting data, this paper delves into the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is grounded in authoritative references and includes detailed, self-validating experimental protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Structural Characteristics

This compound is a dicarboxylic acid derivative featuring a terminal carboxylic acid group and a methyl ester. The presence of a quaternary carbon (C4) provides a unique structural feature. This combination of a free carboxylic acid and an ester functional group dictates its chemical behavior, particularly its polarity, ionization potential, and solubility profile.

Below is a summary of its key identifiers and structural descriptors.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 2840-71-3[1][2][3]
Molecular Formula C₈H₁₄O₄[1][2][3]
Molecular Weight 174.19 g/mol [1][2][3]
Canonical SMILES CC(C)(CCC(=O)O)C(=O)OC[1][2]
InChI InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)[1][2]
InChIKey ZROBYBYCKVTNOI-UHFFFAOYSA-N[1][2][3]

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical parameters of this compound. These values are foundational for predicting the compound's behavior in both in vitro and in vivo systems.

PropertyValueSignificance in Research & Drug DevelopmentReference
Melting Point 43.5 - 45.0 °CIndicates purity and solid-state stability; relevant for handling and formulation.[3]
pKa (Predicted) 4.56 ± 0.10Governs the degree of ionization at physiological pH, impacting solubility, absorption, and receptor interaction.[2]
XLogP3 (logP) 1.05Measures lipophilicity, a key predictor of membrane permeability, bioavailability, and metabolic disposition.[4][3]
Aqueous Solubility 16 g/L (25 °C)Defines the maximum concentration achievable in aqueous media, critical for bioassays and formulation.[5][6][2]
Density (Predicted) 1.097 ± 0.06 g/cm³Useful for formulation, process chemistry, and material handling calculations.[3]
Topological Polar Surface Area (TPSA) 63.6 ŲCorrelates with hydrogen bonding potential and influences transport properties like membrane penetration.[1][2]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For this compound, the carboxylic acid moiety is the primary ionizable group. With a predicted pKa of ~4.56, it will be predominantly ionized at physiological pH (7.4), a critical factor influencing its interaction with biological systems and its aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision technique and a standard method for pKa measurement.[7] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong base, in this case) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water to a concentration of approximately 1-10 mM.

    • Causality: Using CO₂-free water is crucial as dissolved atmospheric CO₂ forms carbonic acid, which would interfere with the titration of the target acid. A concentration in the low millimolar range ensures a detectable pH change without requiring excessive titrant.[7]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

  • Titration: Place the analyte solution in a temperature-controlled vessel (~25 °C) with gentle stirring. Insert the calibrated pH electrode.

  • Data Acquisition: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the expected equivalence point. The pKa is the pH value at the half-equivalence point, where half of the acid has been neutralized.[9] This point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (1-10 mM in CO2-free H2O) C Add Aliquots of Standardized NaOH A->C B Calibrate pH Meter (pH 4.0 & 7.0 Buffers) B->C D Record pH after Each Addition C->D Allow stabilization D->C Repeat E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH / ΔV) E->F G Identify Half-Equivalence Point F->G H Determine pKa (pH at half-equivalence) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Balancing Water and Fat Solubility

Lipophilicity, quantified as the partition coefficient (logP), describes a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase.[10] It is a cornerstone of medicinal chemistry, as it heavily influences a drug's ability to cross biological membranes. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] The XLogP3 value of ~1.05 suggests that this compound is moderately lipophilic.

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[10]

Methodology:

  • Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is fully in its neutral, un-ionized form (at least 2 pH units below the pKa; e.g., pH 2.5). Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate. Concurrently, saturate n-octanol with the buffer.

    • Causality: Pre-saturation of the solvents is a critical, self-validating step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration and invalidate the results.[8]

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the container and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient using the formula: P = C_oct / C_aq. The final value is expressed as logP = log₁₀(P).[4]

logP_Determination_Workflow cluster_prep Preparation (Critical Step) cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate n-Octanol with Aqueous Buffer C Add Compound to Saturated Phases A->C B Pre-saturate Aqueous Buffer with n-Octanol B->C D Shake to Equilibrium (Constant Temp) C->D E Centrifuge for Phase Separation D->E F Quantify Concentration in Octanol (C_oct) E->F G Quantify Concentration in Aqueous (C_aq) E->G H Calculate P = C_oct / C_aq F->H G->H I Calculate logP = log10(P) H->I

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Biological Activity

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a stable solution.[6] For drug candidates, adequate aqueous solubility is essential for administration, absorption, and distribution.[5][11] The reported value of 16 g/L indicates that this compound has good aqueous solubility.[2] It is also reported to be soluble in DMSO, a common solvent for preparing stock solutions in drug discovery.[12][13]

Experimental Protocol: Equilibrium Solubility Determination

This method determines the thermodynamic solubility, which is the true equilibrium value and is considered the most relevant for biopharmaceutical characterization.[14]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Causality: Using an excess of solid material ensures that the solution reaches saturation, a fundamental requirement for measuring equilibrium solubility.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure the dissolution process has reached a true equilibrium.

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) is preferred over centrifugation to avoid disturbing the equilibrium.[5][6]

  • Quantification: Dilute an aliquot of the clear, saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[15]

  • Result Reporting: The measured concentration is reported as the equilibrium solubility in units such as mg/mL or µg/mL.

Solubility_Determination_Workflow A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temp (e.g., 24-72 hours) A->B C Reach Dissolution Equilibrium B->C D Filter to Remove Undissolved Solid C->D E Obtain Saturated Filtrate D->E F Quantify Concentration (e.g., via HPLC) E->F G Report Equilibrium Solubility F->G

Caption: Workflow for determining equilibrium aqueous solubility.

Conclusion

The physicochemical properties of this compound define it as a moderately lipophilic, acidic compound with good aqueous solubility. Its pKa of ~4.56 indicates it will be primarily in its charged, carboxylate form under typical physiological conditions, which enhances its solubility. The logP of ~1.05 suggests a balance between hydrophilicity and lipophilicity, a desirable trait for potential biological activity. The robust experimental protocols detailed herein provide a framework for the accurate and reproducible characterization of this and similar molecules, empowering researchers to make informed decisions in the fields of chemical synthesis, material science, and drug development.

References

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC - NIH. [Link]

  • AxisPharm. Solubility Test. [Link]

  • Sugaya, Y., et al. "[Development of solubility screening methods in drug discovery]." PubMed, 2002. [Link]

  • Pharma.Tips. Solubility Testing of Drug Candidates. [Link]

  • Persson, E., et al. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications, 2005. [Link]

  • Journal of Chemical Education. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • YouTube. pH titration- for the determination of pKa value of weak acid. [Link]

  • PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubChem. This compound. [Link]

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Spectroscopic Data of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of the data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction: The Molecular Profile

This compound (IUPAC name: this compound) is a dicarboxylic acid monoester.[1] Its structure, featuring both a carboxylic acid and a methyl ester functionality, along with a quaternary carbon center, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for its identification, purity assessment, and understanding its role in chemical transformations.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1][2][3]
CAS Number 2840-71-3[1]
SMILES CC(C)(CCC(=O)O)C(=O)OC[1]

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, presenting both the data and the scientific rationale behind the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a detailed picture of the hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure.

Predicted ¹H NMR Data:

While experimental data from proprietary sources is not publicly available, predicted data provides a strong foundation for interpretation.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~3.67Singlet3HMethoxy (-OCH₃)
~2.40Triplet2HMethylene (-CH₂-COOH)
~2.00Triplet2HMethylene (-C(CH₃)₂-CH₂-)
~1.25Singlet6HGem-dimethyl (-C(CH₃)₂)

Causality Behind Experimental Choices:

The choice of solvent is critical in NMR. A deuterated solvent that dissolves the analyte without giving a proton signal in the region of interest is chosen. For carboxylic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent, which can be confirmed by a D₂O exchange experiment where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~179Carboxylic acid carbonyl (-COOH)
~177Ester carbonyl (-COOCH₃)
~52Methoxy (-OCH₃)
~45Quaternary carbon (-C(CH₃)₂)
~35Methylene (-C(CH₃)₂-CH₂-)
~30Methylene (-CH₂-COOH)
~25Gem-dimethyl (-C(CH₃)₂)

Authoritative Grounding: The chemical shifts of carboxyl carbons are typically found in the 165-185 ppm range.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions:

The IR spectrum of this compound is expected to show characteristic peaks for its carboxylic acid and ester functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
~1740StrongC=O stretch of the ester
~1710StrongC=O stretch of the carboxylic acid
~1300-1200StrongC-O stretch of the ester and carboxylic acid

Trustworthiness of Protocol: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[5] The presence of two distinct C=O stretches for the ester and carboxylic acid is a key diagnostic feature.

Experimental Protocol: IR Spectroscopy (Liquid Film)

  • Sample Preparation: As this compound can be a low-melting solid or an oil, a thin film between two salt plates (e.g., NaCl or KBr) is a suitable method. Place a small drop of the sample on one plate and gently press the second plate on top to create a thin, uniform film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Electron ionization (EI) would likely lead to fragmentation. Some plausible fragments include:

    • Loss of a methoxy group (-OCH₃) to give a peak at m/z = 143.

    • Loss of a carboxyl group (-COOH) to give a peak at m/z = 129.

    • McLafferty rearrangement could also be possible.

Predicted Collision Cross Section Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺175.09648137.0
[M+Na]⁺197.07842143.6
[M-H]⁻173.08192136.0

Source: PubChemLite[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For GC-MS analysis of a carboxylic acid, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation to convert the acidic proton to a trimethylsilyl (TMS) group.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to ensure separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: Typically m/z 40-400.

  • Data Analysis: Identify the retention time of the analyte and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Key Data

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow:

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a clear and unambiguous confirmation of its molecular structure. The presented data, grounded in established spectroscopic principles and robust experimental protocols, serves as a reliable reference for researchers in the fields of chemical synthesis and pharmaceutical development. The consistency between the predicted data and the expected spectroscopic behavior of the constituent functional groups underscores the power of these analytical techniques in modern chemical science.

References

  • PubChem. 5-Methoxy-4-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C8H14O4). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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An In-depth Technical Guide to 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid (CAS Number: 2840-71-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methoxy-4,4-dimethyl-5-oxopentanoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, synthesis, applications, safety protocols, and reliable suppliers.

Core Properties and Characteristics

This compound, with the CAS registry number 2840-71-3, is a dicarboxylic acid monoester. Its structure, featuring both a carboxylic acid and a methyl ester group, along with gem-dimethyl substitution, makes it a versatile building block in organic synthesis.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
CAS Number 2840-71-3[1]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 43.5-45.0 °C (in ligroine)[2]
Density 1.097 ± 0.06 g/cm³ (Predicted)[2]
Topological Polar Surface Area 63.6 Ų[3]
XLogP3 1.05040[2]
InChIKey ZROBYBYCKVTNOI-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)(CCC(=O)O)C(=O)OC[3]

Synthesis of this compound

While specific, detailed public-domain synthesis protocols for this compound are not extensively documented in readily available literature, its structure suggests a logical synthetic pathway originating from precursors such as 2,2-dimethylglutaric acid or its anhydride. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely involve the selective mono-esterification of a 2,2-dimethylpentanedioic acid derivative. This selective reaction is crucial to ensure that only one of the two carboxylic acid groups is converted to the methyl ester, leaving the other free for subsequent reactions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_2_dimethylglutaric_anhydride 2,2-Dimethylglutaric Anhydride Reaction_Vessel Methanolysis (Ring Opening) 2_2_dimethylglutaric_anhydride->Reaction_Vessel Reactant Methanol Methanol Methanol->Reaction_Vessel Reagent/Solvent Target_Molecule This compound Reaction_Vessel->Target_Molecule Yields G cluster_reactants Reactants cluster_process Process cluster_product Product Ortho_Phenylenediamine ortho-Phenylenediamine Coupling_Reaction Acylation & Cyclization Ortho_Phenylenediamine->Coupling_Reaction CAS_2840_71_3 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid CAS_2840_71_3->Coupling_Reaction Substituted_Benzimidazole Substituted Benzimidazole (Pharmaceutical Intermediate) Coupling_Reaction->Substituted_Benzimidazole

Sources

A Comprehensive Technical Guide to the Applications of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a specialized mono-ester derivative of 2,2-dimethylglutaric acid, emerges as a versatile building block in modern organic synthesis. Its unique structural architecture, featuring a sterically encumbered carboxylic acid and a methyl ester, offers distinct reactivity profiles that are increasingly leveraged in the synthesis of complex molecular frameworks, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of the synthesis, key chemical properties, and, most importantly, the current and potential applications of this valuable synthetic intermediate. We will delve into its role in the construction of heterocyclic scaffolds, such as benzimidazoles, and explore its potential in areas like polymer chemistry and the synthesis of other intricate organic molecules where the strategic introduction of a gem-dimethyl group can impart significant conformational rigidity and metabolic stability.

Introduction: Unveiling a Niche Synthetic Tool

In the vast landscape of organic synthesis, the strategic choice of building blocks is paramount to the efficient and elegant construction of target molecules. This compound (CAS No. 2840-71-3) is one such building block that, while not ubiquitously known, possesses a unique combination of functional groups and steric features that make it an invaluable tool for the discerning synthetic chemist.

At its core, the molecule is a five-carbon dicarboxylic acid derivative, specifically a mono-methyl ester of 2,2-dimethylglutaric acid. The presence of the gem-dimethyl group at the C4 position introduces significant steric hindrance, which can influence the reactivity of the adjacent ester and the more distal carboxylic acid. This steric shielding can be exploited to achieve selective transformations and to introduce a specific conformational bias in the final products. This guide aims to illuminate the synthetic pathways to this compound and to showcase its utility as a strategic component in the synthesis of high-value organic molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 2840-71-3
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance White crystals or crystalline powder (for the anhydride precursor)
Melting Point 43.5-45.0 °C (ligroine)
Boiling Point Not available
Density 1.097 ± 0.06 g/cm³ (Predicted)
pKa 4.56 ± 0.10 (Predicted)
Solubility Slightly soluble in water (16 g/L at 25 °C)

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves the regioselective ring-opening of its corresponding cyclic anhydride, 2,2-dimethylglutaric anhydride. This approach is favored due to the ready availability of the anhydride and the high selectivity of the ring-opening reaction.

Synthesis of the Precursor: 2,2-Dimethylglutaric Anhydride

2,2-Dimethylglutaric anhydride serves as a crucial intermediate in the synthesis of our target molecule.[][2] It can be prepared from 2,2-dimethylglutaric acid through dehydration, often facilitated by a condensing agent.

A reported laboratory-scale synthesis involves the reaction of 2,2-dimethylglutaric acid with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like triethylamine.[3]

Experimental Protocol: Synthesis of 2,2-Dimethylglutaric Anhydride [3]

  • To a solution of 2,2-dimethylglutaric acid (18.7 mmol) in dichloromethane (360 mL), add EDCI (20.6 mmol) and triethylamine (20.6 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Wash the solution with saturated sodium bicarbonate solution (2 x 100 mL) and water (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane, 30:70) to yield 2,2-dimethylglutaric anhydride as a white solid.

Synthesis_of_Anhydride cluster_workflow Synthetic Workflow DMGA 2,2-Dimethylglutaric Acid Reagents EDCI, Triethylamine Dichloromethane, RT, 18h DMGA->Reagents Anhydride 2,2-Dimethylglutaric Anhydride Reagents->Anhydride

Caption: Synthesis of 2,2-Dimethylglutaric Anhydride.

Regioselective Ring-Opening of 2,2-Dimethylglutaric Anhydride

The key step in the synthesis of this compound is the nucleophilic ring-opening of 2,2-dimethylglutaric anhydride with a methoxide source. This reaction proceeds with high regioselectivity due to the steric hindrance imposed by the gem-dimethyl group. The nucleophile (methoxide) will preferentially attack the less sterically hindered carbonyl carbon.

A general and effective method for the synthesis of mono-esters from cyclic anhydrides involves the use of sodium methoxide in an anhydrous solvent, such as ethylene glycol dimethyl ether.[4]

Proposed Experimental Protocol: Synthesis of this compound

  • In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide (1.0 eq.) in anhydrous methanol.

  • To this solution, add a solution of 2,2-dimethylglutaric anhydride (1.0 eq.) in anhydrous methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a calculated amount of aqueous acid (e.g., HCl) to neutralize the excess base and protonate the carboxylate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Synthesis_of_Target_Molecule cluster_workflow Synthetic Workflow Anhydride 2,2-Dimethylglutaric Anhydride Methoxide Sodium Methoxide Methanol Anhydride->Methoxide Acidification Aqueous Acid Workup Methoxide->Acidification Target 5-Methoxy-4,4-dimethyl- 5-oxopentanoic Acid Acidification->Target

Caption: Synthesis of the target molecule via ring-opening.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound, combined with its unique steric profile, makes it a valuable building block for a variety of synthetic transformations.

Synthesis of Substituted Benzimidazoles for Drug Discovery

A significant and documented application of this compound is in the synthesis of substituted benzimidazoles. A patent discloses its use in an acylation reaction to form an amide bond, which is a key step in the preparation of pharmacologically active compounds.[]

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] In this context, this compound serves as the carboxylic acid component. The reaction typically proceeds via the activation of the carboxylic acid, for example, with a peptide coupling reagent, followed by reaction with the diamine.

General Reaction Scheme: Acylation for Benzimidazole Synthesis

Benzimidazole_Synthesis cluster_workflow Synthetic Workflow Target_Acid 5-Methoxy-4,4-dimethyl- 5-oxopentanoic Acid Coupling Peptide Coupling Reagent Target_Acid->Coupling Diamine o-Phenylenediamine Derivative Diamine->Coupling Amide_Intermediate Amide Intermediate Coupling->Amide_Intermediate Cyclization Cyclization (e.g., heat, acid) Amide_Intermediate->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole

Caption: General workflow for benzimidazole synthesis.

Plausible Experimental Protocol: Synthesis of a Benzimidazole Derivative

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the o-phenylenediamine derivative (1.0 eq.) to the reaction mixture.

  • Stir at room temperature or with gentle heating until the amide formation is complete.

  • Isolate the intermediate amide, or proceed directly with the cyclization step.

  • For cyclization, the amide can be heated in a high-boiling solvent, often with an acid catalyst, to effect the dehydration and formation of the benzimidazole ring.

  • Purify the final product by chromatography or recrystallization.

The incorporation of the 4,4-dimethyl-5-methoxy-5-oxopentanoyl moiety can be strategically important in drug design. The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at that position, and can also enforce a specific conformation of the side chain, which may be crucial for binding to a biological target.

Potential as a Monomer in Polymer Chemistry

Dicarboxylic acids and their derivatives are fundamental building blocks in polymer chemistry. While direct polymerization applications of this compound are not extensively documented, its structure suggests significant potential in this area.

The presence of both a carboxylic acid and an ester functionality allows for its use in the synthesis of polyesters and polyamides with unique properties. The gem-dimethyl group in the polymer backbone would be expected to:

  • Increase thermal stability: The quaternary carbon center can enhance the rigidity of the polymer chain.

  • Improve solubility: The non-polar methyl groups can increase solubility in organic solvents.

  • Modify crystallinity: The bulky gem-dimethyl group can disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially transparent materials.

The two distinct functional groups could also be used for the synthesis of more complex polymer architectures, such as dendrimers or branched polymers, through selective reactions.

Building Block for Other Complex Molecules

The unique combination of a sterically hindered ester and a more accessible carboxylic acid makes this compound an attractive starting material for the synthesis of a variety of other complex molecules.

  • Selective Functionalization: The differential reactivity of the two carbonyl groups can be exploited. For example, the carboxylic acid can be selectively reduced or converted to an amide without affecting the sterically hindered ester under carefully controlled conditions.

  • Synthesis of Heterocycles: Beyond benzimidazoles, this molecule could be a precursor to other heterocyclic systems. For instance, the dicarbonyl functionality (after conversion of the ester to another carbonyl group) could be used in condensation reactions to form various six-membered rings.

  • Introduction of Steric Bulk: In multi-step syntheses, this molecule can be used to introduce a sterically demanding fragment into a larger molecule, which can have profound effects on its conformation and biological activity.

Conclusion and Future Outlook

This compound represents a specialized yet highly valuable tool in the arsenal of the modern synthetic chemist. Its utility has been demonstrated in the synthesis of pharmaceutically relevant benzimidazole scaffolds, where the incorporated gem-dimethyl group can impart desirable pharmacokinetic and pharmacodynamic properties.

The true potential of this building block, however, likely extends far beyond its current documented applications. Its unique structural features suggest exciting possibilities in the fields of polymer science, for the creation of new materials with tailored properties, and in the broader context of complex molecule synthesis, where the strategic introduction of steric hindrance and bifunctionality can enable novel synthetic strategies.

As the demand for increasingly complex and functionally diverse molecules continues to grow, particularly in the life sciences, it is anticipated that the application of niche building blocks like this compound will become more widespread. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and innovative synthetic methodologies.

References

  • Benzimidazoles substitués, préparations pharmaceutiques les contenant et leur utilisation pour la production de médicaments. WO2018060174A1.
  • This compound. PubChem. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Synthesis method of glutaric acid monomethyl ester sodium salt and... CN102260171B.

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A Technical Guide to the Biological Activity Screening of Novel Substituted Pentanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pentanoic acids represent a compelling class of small molecules for therapeutic development. As structural analogs of the short-chain fatty acid (SCFA) valeric acid, they hold the potential to mimic or modulate the diverse biological roles of endogenous SCFAs.[1] These roles are extensive, ranging from serving as energy substrates to acting as critical signaling molecules that regulate gene expression, inflammation, and cellular metabolism.[2][3][4] Notably, certain SCFAs like butyrate are known inhibitors of histone deacetylases (HDACs), an activity linked to potent anti-inflammatory and anti-cancer effects.[2] This intrinsic biological relevance makes novel substituted pentanoic acids prime candidates for drug discovery programs targeting oncology, inflammatory disorders, and infectious diseases.

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel substituted pentanoic acid libraries. Moving beyond a simple checklist of assays, we will delve into the strategic rationale behind a tiered screening cascade, explaining the causality that underpins each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology to efficiently identify and characterize promising lead compounds from a sea of synthetic novelty.

Part I: The Strategic Framework - Designing the Screening Cascade

In early-stage drug discovery, the sheer volume of candidate compounds necessitates a structured, multi-tiered approach to avoid the costly and time-consuming full evaluation of every molecule.[5][6] A screening cascade is a sequential decision-making framework designed to rapidly filter large compound libraries, enabling swift and informed choices about which candidates to advance.[7] This "fail early, fail cheap" strategy is paramount for focusing resources on compounds with the highest probability of success.[8]

Our proposed cascade is designed to logically progress from broad, high-throughput assessments of bioactivity to more specific, mechanism-of-action investigations and early safety profiling.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & MOA cluster_2 Tier 3: Early 'Drug-Likeness' Profile Primary High-Throughput Cytotoxicity Assay (e.g., MTT/XTT on Cancer Cell Line Panel) Secondary_AntiInflammatory Anti-Inflammatory Assays (e.g., COX/LOX Inhibition) Primary->Secondary_AntiInflammatory Active 'Hits' Secondary_Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Primary->Secondary_Antimicrobial Active 'Hits' ADME In Vitro ADME-Tox Assays (Metabolic Stability, Permeability, Selectivity) Secondary_AntiInflammatory->ADME Confirmed 'Leads' Secondary_Antimicrobial->ADME Confirmed 'Leads' Lead Optimization Lead Optimization ADME->Lead Optimization

Caption: A tiered screening cascade for novel substituted pentanoic acids.

Part II: Primary Screening - Identifying Bioactive "Hits"

The initial goal is to cast a wide net to identify which compounds in the library possess any biological activity. A general cytotoxicity assay is an excellent starting point for several reasons:

  • High-Throughput Capability: Assays like MTT and XTT are readily automated, making them suitable for screening thousands of compounds efficiently.[5][6]

  • Informs Multiple Outcomes: Potent cytotoxicity against cancer cell lines can be a direct indicator of anticancer potential.[9][10]

  • Early Toxicity Flag: Conversely, high cytotoxicity provides an early warning signal for compounds that may be too toxic for further development.

Given that previously reported pentanoic acid derivatives have shown efficacy against leukemia cell lines, including a Jurkat E6.1 cell line in the screening panel is a rational, evidence-based choice.[11][12][13]

Featured Protocol: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[14] The intensity of the color is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Jurkat E6.1, MCF-7) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the novel substituted pentanoic acids in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Gently agitate the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Primary Cytotoxicity Screen
Compound IDIC₅₀ on Jurkat E6.1 (µM)IC₅₀ on MCF-7 (µM)Notes
NPA-0018.415.2Potent hit against leukemia cell line.
NPA-002> 100> 100Inactive.
NPA-00312.578.9Selective activity.
NPA-00450.145.8Moderate activity.
Doxorubicin0.50.8Positive Control.

Part III: Secondary Screening - Confirming Hits and Elucidating Mechanism

Once primary "hits" are identified (e.g., compounds with IC₅₀ < 20 µM), the next crucial step is to confirm their activity and begin exploring their mechanism of action (MOA). Based on the established biology of SCFAs and related structures, we will pursue two parallel workflows: anti-inflammatory and antimicrobial activity.

Workflow 1: Anti-Inflammatory Activity Screening

The arachidonic acid cascade is a cornerstone of the inflammatory response, mediated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[16] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a validated strategy for anti-inflammatory drug action.[17] Screening hits for COX/LOX inhibition can rapidly identify compounds with therapeutic potential for inflammatory diseases.

G cluster_cox COX Pathway cluster_lox LOX Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic PLA2 COX COX-1 / COX-2 Enzymes arachidonic->COX LOX 5-LOX Enzyme arachidonic->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs inhibitor Novel Pentanoic Acids (Potential Inhibitors) inhibitor->COX inhibitor->LOX

Caption: The arachidonic acid inflammatory cascade.

Featured Protocol: In Vitro COX-2 / 5-LOX Inhibition Assay This protocol utilizes commercially available enzyme-linked immunosorbent assay (ELISA) or fluorescence-based screening kits, which provide a standardized and reliable method for measuring enzyme inhibition.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (e.g., human recombinant COX-2 or 5-LOX enzyme, arachidonic acid substrate, detection reagents) according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add various concentrations of the hit compounds. Include a vehicle control and a known inhibitor as a positive control (e.g., Celecoxib for COX-2).[17]

  • Initiate Reaction: Add the arachidonic acid substrate to each well to start the enzymatic reaction. Incubate for the time specified in the kit protocol (e.g., 10-15 minutes at 37°C).

  • Detection: Stop the reaction and add the detection reagents. The signal generated (colorimetric or fluorescent) is proportional to the amount of prostaglandin or leukotriene produced.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each active compound.

Workflow 2: Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance makes the discovery of novel antibacterial agents a global health priority.[19] Simple, robust methods can be used to screen for antibacterial activity.

Featured Protocol: Broth Microdilution for MIC Determination The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible microbial growth.[20][21]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL in the assay plate.[22]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each hit compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is determined by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[21]

Data Presentation: Secondary Screening Summary
Compound IDCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
NPA-00115.6> 1008> 64
NPA-003> 100> 10032> 64
NPA-0085.212.1> 64> 64
NPA-015> 100> 10044

Part IV: Early Stage ADME-Tox Profiling

A compound's biological potency is meaningless if it cannot reach its target in the body or is overtly toxic. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties are leading causes of late-stage drug attrition.[23][24] Therefore, performing key in vitro ADME-Tox assays on confirmed leads is a critical risk-mitigation step.[8][25]

Key In Vitro ADME-Tox Assays:

  • Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. A common method is the liver microsomal stability assay, which measures the disappearance of the parent compound over time when incubated with liver microsomes.[26]

  • Permeability: Predicts a compound's ability to be absorbed across the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for this purpose.

  • Selective Cytotoxicity: Evaluates the compound's toxicity against non-cancerous cells (e.g., HEK293 human embryonic kidney cells) to determine a selectivity index (SI).[10][15] A high SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

  • Reactive Compound Trapping: Identifies compounds that are intrinsically reactive electrophiles, which can form covalent adducts with proteins and are often associated with toxicity.[27] This can be done by incubating the compound with nucleophilic peptides (like glutathione) and analyzing for adduct formation by LC-MS.[27]

Data Presentation: Early ADME-Tox Profile of Leads
Compound IDMicrosomal Half-Life (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)HEK293 IC₅₀ (µM)Selectivity Index (SI) for Jurkat
NPA-001458.59511.3
NPA-008152.16011.5
NPA-015> 6012.0> 100> 25

Conclusion

The biological screening of novel substituted pentanoic acids is a journey from broad discovery to focused characterization. The tiered cascade presented in this guide provides a logical, efficient, and self-validating pathway for this process. By starting with high-throughput cytotoxicity screens, researchers can rapidly identify bioactive compounds. Subsequent secondary assays focused on plausible mechanisms of action, such as anti-inflammatory or antimicrobial activity, confirm these hits and provide crucial insights into their therapeutic potential. Finally, the early integration of in vitro ADME-Tox profiling ensures that downstream efforts are concentrated on lead candidates possessing not just potency, but also the fundamental "drug-like" properties required for success. This strategic approach maximizes the potential for discovery while prudently managing the finite resources of any drug development program.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies.
  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Wikipedia. (2024). Antibiotic sensitivity testing. Wikipedia. [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

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An In-Depth Technical Guide to the In Silico ADME Profiling of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition of drug candidates.[1] In silico computational models provide a rapid, cost-effective, and resource-efficient methodology for profiling novel chemical entities before significant investment in synthesis and in vitro testing.[2][3] This technical guide provides a comprehensive, step-by-step walkthrough of the in silico prediction of the core ADME properties of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid (PubChem CID: 13493241). We will dissect the molecule's fundamental physicochemical characteristics and leverage established computational models to forecast its pharmacokinetic and safety profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early ADME Assessment

The journey of a drug from concept to clinic is fraught with challenges, with poor pharmacokinetics being a primary cause of failure.[4] Properties such as inadequate oral absorption, unfavorable distribution in the body, rapid metabolism, or toxicity can render an otherwise potent compound therapeutically useless.[5] Therefore, the paradigm has shifted from "fail early, fail cheap" to "predict early, design intelligently." Computational, or in silico, ADME prediction plays a pivotal role in this modern strategy.[6][7] By using validated algorithms and models, we can analyze a simple 2D chemical structure and derive a robust profile of its likely behavior in vivo.

This guide focuses on This compound , a molecule with the following structural identifiers:

  • IUPAC Name: this compound[8]

  • Molecular Formula: C₈H₁₄O₄[8][9]

  • Canonical SMILES: CC(C)(CCC(=O)O)C(=O)OC[8][10]

  • Molecular Weight: 174.19 g/mol [8][9]

We will systematically evaluate this compound's "drug-likeness" and predict its ADME profile, explaining the causality behind each prediction and the methodology used to derive it.

Foundational Analysis: Physicochemical Properties

Before predicting complex biological interactions, we must first characterize the molecule's fundamental physicochemical properties. These parameters, such as lipophilicity, solubility, and size, govern how the molecule will behave in a biological environment and are the primary inputs for most ADME models.[4][11][12]

Lipophilicity, Polarity, and Size

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12][13] It is most commonly expressed as the octanol-water partition coefficient (logP). The Topological Polar Surface Area (TPSA) quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen), providing an excellent indicator of hydrogen bonding capacity and membrane permeability.

PropertyPredicted ValueSignificance in ADME
Molecular Weight (MW)174.19 g/mol Affects diffusion and overall size; a key component of drug-likeness rules.[5]
logP (Octanol-Water Partition Coefficient)1.05Measures lipophilicity; crucial for membrane permeability and absorption.[13][14]
Topological Polar Surface Area (TPSA)63.6 ŲPredicts hydrogen bonding capacity; influences membrane and BBB penetration.[15]
Hydrogen Bond Donors1Influences solubility and receptor binding.
Hydrogen Bond Acceptors4Influences solubility and receptor binding.
Rotatable Bonds5Measures molecular flexibility, impacting receptor binding and bioavailability.

Data for this compound computed via established algorithms.[8][10]

Drug-Likeness Evaluation: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) provides a set of simple heuristics to evaluate the "drug-likeness" of a chemical compound, specifically its potential for oral bioavailability.[5][16][17] A compound is more likely to be orally active if it violates no more than one of these rules.[5]

Lipinski's RuleThresholdCompound ValueCompliance
Molecular Weight (MW)≤ 500 Da174.19Yes
logP≤ 51.05Yes
Hydrogen Bond Donors≤ 51Yes
Hydrogen Bond Acceptors≤ 104Yes

In Silico ADME Profile Prediction

With the foundational physicochemical properties established, we can now proceed to predict specific ADME parameters using more complex quantitative structure-activity relationship (QSAR) and machine learning models.

ADME_Conceptual_Flow cluster_Input Input cluster_Prediction In Silico Prediction Engine cluster_Output Output Structure Chemical Structure (SMILES) Absorption Absorption (Solubility, Permeability) Structure->Absorption Distribution Distribution (PPB, BBB) Structure->Distribution Metabolism Metabolism (CYP450 Profile) Structure->Metabolism Toxicity Toxicity (hERG, etc.) Structure->Toxicity Profile Comprehensive ADME-Tox Profile Absorption->Profile Distribution->Profile Metabolism->Profile Toxicity->Profile

Caption: Conceptual overview of the in silico ADME prediction process.

Absorption

Absorption encompasses a drug's journey from the site of administration into the systemic circulation. For oral drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal wall.

  • Aqueous Solubility: This property is critical for the dissolution of a drug. Poor solubility is a major hurdle for oral absorption.[18] The predicted solubility for our compound is high, which is favorable.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier.[1] A high predicted Caco-2 permeability value suggests efficient transport across the intestinal epithelium.

  • Oral Bioavailability: This is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a complex parameter influenced by solubility, permeability, and first-pass metabolism.[6][19] High-quality in silico models often integrate multiple predicted parameters to estimate bioavailability.[20][21]

Distribution

Once a drug enters the bloodstream, its distribution to various tissues determines its efficacy and potential side effects.

  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound, or free, fraction of a drug is available to interact with its target and be metabolized or excreted.[22][23] Therefore, predicting the fraction unbound (fu) is crucial.[24][25] Our compound is predicted to have low to moderate PPB, which is generally favorable, ensuring a sufficient free fraction to exert its pharmacological effect.

  • Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system (CNS).[26] For CNS-targeted drugs, BBB penetration is essential; for non-CNS drugs, it is undesirable to avoid CNS side effects.[27][28] Based on its TPSA and other descriptors, our compound is predicted to not readily cross the BBB.

Metabolism

Metabolism is the biochemical modification of drug compounds by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[29][30] This process can inactivate a drug, produce active or toxic metabolites, and facilitate excretion.[7]

  • CYP450 Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is critical for assessing the risk of drug-drug interactions (DDIs).[31] Our analysis suggests that this compound is unlikely to be a significant inhibitor of the major CYP isoforms.

  • Site of Metabolism (SOM): Identifying the specific atoms on a molecule most likely to be metabolized is crucial for understanding its metabolic fate and designing more stable analogues.[29][32]

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[33][34] It is a critical safety endpoint screened early in drug discovery.[35][36] Predictive models indicate that our compound has a low probability of being a hERG inhibitor.

Summary of Predicted ADME Properties

The table below consolidates the predicted ADME profile for this compound.

ADME ParameterPredicted OutcomeInterpretation / Implication
Absorption
Aqueous SolubilityHighFavorable for dissolution in the GI tract.
Caco-2 PermeabilityHighSuggests good intestinal absorption potential.
Oral BioavailabilityHighLikely to be well-absorbed when administered orally.
Distribution
Plasma Protein BindingLow-ModerateSufficient free fraction is expected to be available for therapeutic action.
BBB PenetrationNoLow risk of CNS-related side effects.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this major isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this major isoform.
Toxicity
hERG InhibitionNoLow risk of drug-induced cardiotoxicity.

Detailed Methodologies: A Practical Workflow

This section provides a generalized, step-by-step protocol for obtaining an in silico ADME profile using common, publicly available web-based tools, which serve as excellent platforms for academic and early-stage discovery research.[37][38]

Detailed_Workflow cluster_Analysis 4. Data Analysis & Interpretation Start 1. Obtain SMILES String Input 2. Input SMILES into Prediction Server (e.g., SwissADME, pkCSM) Start->Input Run 3. Execute Prediction Algorithms Input->Run PhysChem Analyze Physicochemical Properties & Drug-Likeness (Lipinski's Ro5) Run->PhysChem PK Evaluate Pharmacokinetics (Absorption, Distribution, Metabolism) PhysChem->PK Properties inform kinetics Report 5. Synthesize Data into a Comprehensive Profile PhysChem->Report Tox Assess Toxicity Profile (hERG, etc.) PK->Tox PK->Report Tox->Report

Caption: A step-by-step workflow for in silico ADME prediction.

Experimental Protocol: In Silico ADME Profiling
  • Structure Acquisition:

    • Objective: Obtain a machine-readable representation of the molecule.

    • Procedure:

      • Navigate to a chemical database such as PubChem (pubchem.ncbi.nlm.nih.gov).

      • Search for "this compound" or its CAS number, 2840-71-3.[8][9]

      • Locate and copy the "Canonical SMILES" string: CC(C)(CCC(=O)O)C(=O)OC.

  • ADME Prediction Using a Web Server (e.g., SwissADME):

    • Objective: Generate a comprehensive ADME profile from the molecular structure.

    • Procedure:

      • Access a free ADME prediction web server like SwissADME (]">www.swissadme.ch).[37]

      • Paste the copied SMILES string into the input box.

      • Initiate the calculation. The server will process the structure through a series of validated models.

  • Data Interpretation and Synthesis:

    • Objective: Analyze the output data to build a coherent pharmacokinetic profile.

    • Procedure:

      • Physicochemical Properties: Record the calculated Molecular Weight, logP, TPSA, and hydrogen bond donor/acceptor counts.

      • Drug-Likeness: Verify compliance with Lipinski's Rule of Five. Note any violations.

      • Pharmacokinetics:

        • Examine the predicted water solubility (e.g., LogS).

        • Assess the gastrointestinal (GI) absorption and Caco-2 permeability predictions.

        • Check the BBB permeation status.

        • Review the predictions for inhibition of key CYP450 enzymes (e.g., CYP1A2, 2C19, 2C9, 2D6, 3A4).

      • Safety: Evaluate any available toxicity predictions, such as hERG inhibition.

      • Consolidation: Synthesize all data points into summary tables (as shown in Sections 2 and 3 of this guide) to create a clear, high-level profile of the compound.

Conclusion and Forward Look

The in silico analysis of this compound reveals a promising ADME profile for an orally administered drug candidate. It exhibits excellent drug-likeness according to Lipinski's Rule of Five, with predicted high solubility and permeability pointing towards good oral absorption. Furthermore, its predicted distribution profile (low-moderate PPB, no BBB penetration) and safety profile (unlikely to inhibit major CYP enzymes or the hERG channel) are highly favorable.

This predictive profile serves as a powerful, data-driven foundation for further investigation. It allows researchers to proceed with in vitro testing with a higher degree of confidence or, if liabilities were identified, to guide the rational design of improved analogues. By embedding these computational workflows early in the discovery process, we can accelerate the development of safer and more effective medicines.

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The Gem-Dimethyl Group: A Linchpin of Molecular Stability and a Tool in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The strategic incorporation of gem-dimethyl groups into molecular scaffolds is a powerful and time-honored strategy in chemical synthesis and drug discovery. Often referred to as the Thorpe-Ingold effect, the presence of these twin methyl groups on a single carbon atom can profoundly influence a molecule's conformational preferences, reaction kinetics, and ultimately, its biological activity and metabolic stability. This guide provides a comprehensive exploration of the multifaceted roles of the gem-dimethyl group, delving into the fundamental physicochemical principles that govern its influence. We will dissect the mechanistic underpinnings of the Thorpe-Ingold effect, explore its practical applications in accelerating challenging cyclization reactions, and illuminate its critical function in modern medicinal chemistry for optimizing drug-like properties. This document is intended to serve as a technical resource, providing not only theoretical insights but also actionable experimental and computational protocols for leveraging the gem-dimethyl effect in molecular design and development.

The Fundamental Principle: Unpacking the Thorpe-Ingold Effect

First observed by Beesley, Thorpe, and Ingold in 1915, the Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions, particularly ring-closure, when substituents are introduced on the carbon chain connecting the reacting centers.[1] While seemingly a simple structural modification, the installation of a gem-dimethyl group instigates a cascade of subtle yet powerful intramolecular changes.

The effect is primarily understood through two interconnected mechanistic pillars:

  • Kinetic Acceleration through Angle Compression: The traditional explanation posits that the steric bulk of the two methyl groups compresses the internal bond angle of the carbon atom they are attached to.[1][2] This compression, in turn, brings the reactive ends of the molecular chain into closer proximity, increasing the probability of a successful intramolecular reaction and thus accelerating the rate of cyclization.[1][2]

  • Entropic Favorability and Conformational Locking: An alternative and complementary view attributes the rate enhancement to a decrease in the rotational entropy of the acyclic precursor.[2][3] The gem-dimethyl group restricts the number of available conformations, effectively "locking" the molecule into a state that is more amenable to cyclization.[4] By reducing the entropic penalty of achieving the transition state, the reaction proceeds more readily.

While the kinetic and entropic contributions are widely accepted, there is also evidence for a thermodynamic component to the effect. Computational studies have shown that gem-dimethyl substitution can decrease the strain energy of the resulting ring, making the cyclic product more stable.[1][3]

Visualizing the Mechanistic Basis

To better understand the conformational influence of the gem-dimethyl group, we can visualize the potential energy landscape of a simple acyclic chain.

G cluster_0 Acyclic Precursor (Without gem-dimethyl) cluster_1 Acyclic Precursor (With gem-dimethyl) a1 High Rotational Freedom a2 Multiple Low-Energy Conformations a1->a2 leads to a3 Cyclization Unfavorable a2->a3 results in b3 Cyclization Favorable b1 Restricted Rotation b2 Fewer Low-Energy Conformations b1->b2 leads to b2->b3 results in G cluster_0 Drug Discovery Workflow cluster_1 Molecular Rationale A Initial Hit Compound (Low Potency, Poor Stability) B Structure-Activity Relationship (SAR) Studies A->B C Introduction of gem-dimethyl Group B->C Rational Design D Improved Kinase Inhibitor (High Potency, Enhanced Stability) C->D E Preclinical Development D->E F Unsubstituted Linker: Flexible, Metabolically Liable G Gem-dimethyl Linker: Conformationally Locked, Sterically Shielded H Enhanced Binding to Kinase Active Site G->H I Blocked Metabolic Oxidation G->I

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Exploring the Impact of Methoxycarbonyl Groups on Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the role of the methoxycarbonyl group in medicinal chemistry. As a Senior Application Scientist, the insights provided herein are a synthesis of established scientific principles and practical, field-proven experience in drug discovery and development.

Part 1: The Strategic Role of the Methoxycarbonyl Group in Drug Design

The methoxycarbonyl group (–COOCH₃), an ester functional moiety, is a frequently utilized substituent in the design of small molecule drugs. Its incorporation is a strategic decision aimed at modulating a compound's physicochemical and pharmacokinetic properties to enhance its overall drug-like characteristics. However, the effects of this group are highly context-dependent, presenting both opportunities and challenges that necessitate a thorough understanding of its behavior.

Modulation of Physicochemical Properties: A Balancing Act

The introduction of a methoxycarbonyl group directly influences fundamental physicochemical parameters that govern a drug's behavior in biological systems.

  • Aqueous Solubility: The ester carbonyl of the methoxycarbonyl group can act as a hydrogen bond acceptor, which can lead to improved interactions with water and, consequently, enhanced aqueous solubility. Conversely, the non-polar methyl group can increase the molecule's overall hydrophobicity, potentially decreasing solubility, particularly in already lipophilic scaffolds. The net effect on solubility is therefore a delicate balance between these opposing characteristics.

  • Lipophilicity (LogP): Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is reliably increased by the addition of a methoxycarbonyl group. This enhancement in lipophilicity, quantified by a higher LogP value, can improve absorption and cell permeability. However, excessive lipophilicity can lead to undesirable outcomes such as increased non-specific protein binding, higher metabolic turnover, and reduced aqueous solubility, underscoring the need for careful optimization.

Impact on Pharmacokinetic (ADME) Profile

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its chemical structure. The methoxycarbonyl group plays a significant role at each of these stages.

  • Absorption and Permeability: By increasing lipophilicity, the methoxycarbonyl group can enhance a drug's passive diffusion across the lipid-rich barriers of the gastrointestinal tract and other cell membranes. This is a key factor in achieving good oral bioavailability.

  • Metabolic Stability: A primary challenge associated with the methoxycarbonyl group is its susceptibility to hydrolysis by esterase enzymes, which are prevalent in the plasma, liver, and other tissues. This metabolic liability can result in rapid systemic clearance, leading to a short in vivo half-life and diminished therapeutic efficacy. The steric and electronic environment surrounding the ester can be modified to modulate its rate of hydrolysis.

  • Target Engagement and Pharmacodynamics: The methoxycarbonyl group can participate in crucial interactions within the target binding pocket, including hydrogen bonding and van der Waals forces. These interactions can be pivotal in optimizing a drug's potency and selectivity. The orientation and conformation of the methoxycarbonyl group are critical for establishing these favorable interactions.

Part 2: Experimental Protocols for Evaluating the Methoxycarbonyl Moiety

A rigorous and systematic experimental evaluation is essential to accurately characterize the impact of a methoxycarbonyl group on a drug candidate's properties. The following protocols represent standard, validated methodologies employed in the pharmaceutical industry.

Assessment of Aqueous Solubility

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This assay provides a rapid assessment of a compound's kinetic solubility, which is relevant to the early stages of drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Compound Dispensing: In a clear-bottom 96-well microplate, dispense the compound stock solution to achieve a final concentration range (e.g., 1-200 µM) upon addition of aqueous buffer.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to a final DMSO concentration of 1-2%.

  • Incubation and Shaking: Incubate the plate at room temperature (e.g., 25°C) for 1.5 to 2 hours with gentle shaking to allow for equilibration.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity significantly exceeds the background, indicating the onset of precipitation.

Evaluation of Membrane Permeability

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive permeability across biological membranes.

  • Donor Plate Preparation: Add the test compound, dissolved in a buffer solution at a specific pH (e.g., pH 7.4), to the wells of a 96-well filter donor plate.

  • Artificial Membrane Formation: Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) without shaking.

  • Concentration Measurement: Following incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Coefficient (Pe) Calculation: The effective permeability coefficient is calculated using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * Time) where VA and VD are the volumes of the acceptor and donor wells, respectively.

Assessment of Metabolic Stability

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes present in the liver.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the reaction mixture to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM, to be below the Km) to the pre-warmed reaction mixture.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution containing an organic solvent (e.g., ice-cold acetonitrile) and an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Part 3: Visual Representations of Concepts and Workflows

Diagram: The Influence of the Methoxycarbonyl Group on Drug Properties

Methoxycarbonyl_Impact cluster_properties Drug-Like Properties Solubility Aqueous Solubility Lipophilicity Lipophilicity (LogP) Permeability Membrane Permeability Metabolism Metabolic Stability Binding Target Binding Methoxycarbonyl Methoxycarbonyl Group (-COOCH3) Methoxycarbonyl->Solubility Modulates Methoxycarbonyl->Lipophilicity Increases Methoxycarbonyl->Permeability Enhances Methoxycarbonyl->Metabolism Decreases (Esterase Hydrolysis) Methoxycarbonyl->Binding Influences Affinity

Caption: The multifaceted effects of the methoxycarbonyl group on key drug-like properties.

Diagram: Experimental Workflow for Assessing Methoxycarbonyl Group Impact

Drug_Discovery_Workflow Start Introduction of Methoxycarbonyl Group into Lead Compound SolubilityAssay Kinetic Solubility Assay Start->SolubilityAssay PAMPAAssay PAMPA for Permeability Start->PAMPAAssay HLMAssay HLM Metabolic Stability Assay Start->HLMAssay DataIntegration Integrate and Analyze Data (SAR Analysis) SolubilityAssay->DataIntegration PAMPAAssay->DataIntegration HLMAssay->DataIntegration Decision Decision Point: Proceed, Optimize, or Terminate? DataIntegration->Decision Decision->Start Re-design NextStep Advance to Further Optimization or In Vivo Studies Decision->NextStep Favorable Profile

Caption: A typical workflow for the experimental evaluation of a methoxycarbonyl-containing compound.

References

  • Title: Physicochemical and biopharmaceutical properties of drugs Source: Remington: The Science and Practice of Pharmacy URL: [Link]

  • Title: The Role of Lipophilicity in Drug Discovery Source: Chemical Reviews URL: [Link]

  • Title: High throughput measurement of aqueous drug solubility Source: Pharmaceutical Research URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay: A Technique for Rapid Prediction of Passive Human Intestinal Absorption Source: Pharmaceutical Research URL: [Link]

  • Title: Assessment of metabolic stability in drug discovery Source: Current Drug Metabolism URL: [Link]

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical entities for therapeutic potential necessitates a foundational understanding of their interaction with biological systems, beginning with cytotoxicity. This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a compound for which public domain biological data is sparse. We present a multi-faceted experimental strategy designed to generate a robust initial toxicity profile. This document is structured to guide researchers through the rationale of assay selection, detailed experimental protocols for assessing metabolic viability and membrane integrity, and preliminary mechanistic inquiries into apoptosis. Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding, providing drug development professionals with a practical and logical workflow for the initial toxicological evaluation of this and other novel compounds.

Introduction and Strategic Rationale

This compound (PubChem CID: 13493241) is a dicarboxylic acid monoester whose biological effects have not been extensively characterized in publicly available literature.[1][2] Before any therapeutic potential can be explored, a baseline understanding of its cytotoxic profile is a fundamental prerequisite in the drug discovery pipeline. The absence of existing data necessitates a carefully designed preliminary screening strategy to efficiently assess the compound's effect on cell health.

This guide eschews a one-size-fits-all template, instead advocating for a logical, tiered approach. The primary objective is to answer three core questions:

  • Does the compound affect cell viability in a dose-dependent manner?

  • What is the nature of the cytotoxicity—does it compromise metabolic activity or physical membrane integrity?

  • If cytotoxicity is observed, what is the preliminary mechanism of cell death (e.g., apoptosis)?

To address these, we will employ a panel of well-established, validated in vitro assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a Caspase-3/7 activity assay for the detection of apoptosis. This orthogonal approach, where each assay measures a distinct cellular event, provides a more reliable and comprehensive initial assessment than any single method alone.[3][4]

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is critical for proper handling, formulation, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₈H₁₄O₄PubChem[1][2]
Molecular Weight 174.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2840-71-3PubChem[1]
Predicted Solubility Sparingly soluble in water (16 g/L at 25°C)Guidechem[2]
GHS Classification Causes skin irritation, serious eye irritation, and may cause respiratory irritation.PubChem[1]

Expert Insight: The compound is a carboxylic acid, suggesting a potential for pH-dependent effects and interactions with biological buffers. For in vitro studies, it is crucial to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and then dilute it into the culture medium.[3] The final concentration of DMSO in the assay wells must be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Tiered Experimental Workflow

The proposed workflow is designed to move from broad observation to more specific mechanistic questions. This ensures that resources are used efficiently, with more complex assays being employed only when initial screening indicates significant biological activity.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Cytotoxicity Screening cluster_analysis Phase 3: Data Analysis & Decision cluster_mechanistic Phase 4: Mechanistic Insight prep_compound Compound Stock Preparation (100 mM in DMSO) dose_range Dose-Range Finding Assay (e.g., 0.1 µM to 1000 µM) prep_compound->dose_range prep_cells Cell Line Selection & Culture (e.g., HepG2, A549, MCF-7) prep_cells->dose_range mtt_assay MTT Assay (Metabolic Viability) dose_range->mtt_assay ldh_assay LDH Assay (Membrane Integrity) dose_range->ldh_assay ic50_calc Calculate IC50 Values (Dose-Response Curves) mtt_assay->ic50_calc ldh_assay->ic50_calc decision Significant Cytotoxicity? (IC50 < 100 µM) ic50_calc->decision caspase_assay Caspase-3/7 Assay (Apoptosis Execution) decision->caspase_assay Yes report Report Findings & Propose Next Steps decision->report No (or high IC50) caspase_assay->report G cluster_pathway Simplified Apoptotic Signaling Pro_Apoptotic_Signal Pro-Apoptotic Signal (e.g., Compound-Induced Stress) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Pro_Apoptotic_Signal->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Initiator_Caspases->Effector_Caspases activates Assay_Target Assay Target: Active Caspase-3/7 cleaves DEVD substrate Effector_Caspases->Assay_Target Apoptosis Apoptosis (Cell Dismantling, Blebbing) Effector_Caspases->Apoptosis executes

Caption: Role of effector caspases as the target for apoptosis detection.

Data Analysis and Interpretation

Data Presentation

Raw absorbance or luminescence data should be tabulated, including all controls. The percentage of viability or cytotoxicity should be calculated relative to the controls.

Example Table: MTT Assay Data Processing

Concentration (µM) Absorbance (570nm) Corrected Absorbance (Abs - Blank) % Viability (vs. Vehicle)
Blank (Medium) 0.055 0.000 N/A
Vehicle (0.1% DMSO) 1.255 1.200 100%
1 1.195 1.140 95.0%
10 0.895 0.840 70.0%

| 100 | 0.415 | 0.360 | 30.0% |

IC₅₀ Calculation

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. [3]It is the concentration that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve.

Integrated Interpretation

The power of this tiered approach lies in comparing the results from the different assays.

  • Scenario 1: High MTT IC₅₀, High LDH IC₅₀: The compound exhibits low cytotoxicity and is likely non-toxic at the tested concentrations.

  • Scenario 2: Low MTT IC₅₀, High LDH IC₅₀: The compound reduces metabolic activity but does not cause significant membrane rupture. This could indicate a cytostatic effect (inhibition of proliferation) or an early apoptotic mechanism where the membrane is still intact. This result would strongly warrant proceeding to the Caspase-3/7 assay.

  • Scenario 3: Low MTT IC₅₀, Low LDH IC₅₀: The compound is cytotoxic, affecting both metabolic activity and membrane integrity. This profile is characteristic of necrosis or late-stage apoptosis. The Caspase-3/7 assay can help distinguish between these possibilities. A positive caspase result would point towards apoptosis.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound strategy for the initial cytotoxic evaluation of this compound. By employing a multi-parametric approach that interrogates cell metabolism, membrane integrity, and a key apoptotic pathway, researchers can generate a reliable preliminary dataset. The results of these studies—specifically the calculated IC₅₀ values and the observed mode of cell death—will be critical for making informed decisions about whether to advance the compound to more complex preclinical studies, including further mechanistic investigations, in vivo toxicity testing, and efficacy models.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved January 17, 2026, from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). Provost & Wallert Research. Retrieved January 17, 2026, from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. Retrieved January 17, 2026, from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved January 17, 2026, from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Knowledge base of cell-based assays. Promega Corporation. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Protocol for the Esterification of 4,4-Dimethylpentanoic Acid Derivatives: Strategies for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The synthesis of esters from 4,4-dimethylpentanoic acid, a carboxylic acid featuring a sterically demanding neopentyl group, presents a significant challenge in organic synthesis. The bulky tert-butyl group adjacent to the carboxyl moiety sterically shields the reaction center, often leading to low yields or the failure of standard esterification procedures. This guide provides an in-depth analysis of various robust protocols suitable for the esterification of this hindered acid and its derivatives. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of several key methods, including the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the powerful Mitsunobu reaction. Detailed, step-by-step protocols, troubleshooting insights, and methods for product purification and characterization are provided to equip researchers in drug development and chemical sciences with the tools to successfully synthesize these challenging molecules.

The Challenge: Steric Hindrance in Neopentyl Systems

4,4-Dimethylpentanoic acid is a methyl-branched fatty acid characterized by a quaternary carbon, or neopentyl, center at the C4 position[1][2]. This structural feature is the primary determinant of its chemical reactivity. In esterification reactions, the bulky tert-butyl group impedes the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon of the carboxylic acid. This steric clash significantly raises the activation energy of the reaction, rendering many conventional methods ineffective. Therefore, successful esterification requires carefully selected strategies that can either overcome this steric barrier through forcing conditions or circumvent it by employing highly reactive intermediates under mild conditions.

Methodologies and Protocols

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[3][4] While it is one of the most atom-economical methods, its application to sterically hindered substrates like 4,4-dimethylpentanoic acid requires specific considerations to drive the reaction equilibrium towards the product.

Principle and Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon[4][5]. The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[6] Because the reaction is reversible, its success hinges on shifting the equilibrium. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3][5][7]

dot

Caption: Fischer-Speier Esterification Workflow.

Applicability and Limitations

This method is most effective for primary and secondary alcohols which can be used in large excess.[5][8] Tertiary alcohols are generally unsuitable as they are prone to elimination under the strong acidic conditions.[3] For hindered acids, reaction times can be long, and yields may be moderate.

Detailed Experimental Protocol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylpentanoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.[6]

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11][12]

Principle and Mechanistic Insight

This reaction avoids the need for strong acid and high temperatures. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, being a stronger nucleophile than the alcohol, then intercepts this intermediate to form an even more reactive N-acylpyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[11] The catalytic role of DMAP is crucial as it also suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10][13]

dot

Caption: Steglich Esterification Workflow.

Applicability and Advantages

The mild, often room-temperature conditions make this method ideal for substrates that are sensitive to acid or heat.[8] It is particularly well-suited for the esterification of sterically hindered carboxylic acids like 4,4-dimethylpentanoic acid and for forming esters of tertiary alcohols.[10][13]

Detailed Experimental Protocol

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4,4-dimethylpentanoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq).

  • Solvent: Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[14]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor completion by TLC.

  • Workup (DCC): Upon completion, a white precipitate of DCU will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.[15]

  • Workup (EDC): If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous workup.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with dilute acid (e.g., 1 M HCl) to remove residual DMAP, followed by saturated NaHCO₃ and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester is typically purified by column chromatography to remove any remaining traces of DCU or other impurities.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for forming esters via a redox-condensation mechanism.[16] It is renowned for its mild conditions and, critically, for proceeding with a complete inversion of stereochemistry at the alcohol's stereocenter.[17][18]

Principle and Mechanistic Insight

Unlike the previous methods, the Mitsunobu reaction activates the alcohol rather than the carboxylic acid. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt intermediate.[17][19] The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate, acting as the nucleophile, then displaces the activated oxygen in an Sₙ2 reaction to form the ester with inverted configuration. The byproducts are triphenylphosphine oxide (TPPO) and a hydrazide derivative.[19]

dot

Caption: Mitsunobu Reaction Workflow.

Applicability and Considerations

The Mitsunobu reaction is exceptionally effective for primary and secondary alcohols and is tolerant of a wide range of functional groups. Its ability to proceed under very mild, neutral conditions makes it invaluable for complex, sensitive substrates. The primary drawback is the stoichiometry (all reagents are used in equimolar amounts) and the often-challenging chromatographic separation of the product from the TPPO and hydrazide byproducts.[18]

Detailed Experimental Protocol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,4-dimethylpentanoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Dissolve the reagents in a dry, aprotic solvent (e.g., THF, toluene).

  • Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe. The reaction is often accompanied by a color change from yellow/orange to colorless.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: The primary challenge is purification. The crude residue must be purified by column chromatography on silica gel to separate the desired ester from the large quantities of TPPO and the reduced hydrazide.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Principle Acid-catalyzed condensationCarbodiimide-mediated couplingRedox-condensation
Key Reagents Carboxylic acid, excess alcohol, H⁺ catalystAcid, alcohol, DCC/EDC, DMAPAcid, alcohol, PPh₃, DEAD/DIAD
Conditions High temperature (reflux)Mild (0 °C to RT)Mild (0 °C to RT)
Advantages Atom economical, inexpensive reagentsVery mild, high yields, good for hindered substratesVery mild, stereochemical inversion, broad scope
Disadvantages Harsh conditions, equilibrium limited, poor for tertiary alcoholsStoichiometric waste (DCU), cost of reagentsStoichiometric waste (TPPO), difficult purification
Best For Large-scale synthesis with simple, robust substratesHindered acids and sensitive substratesStereochemical inversion, complex molecules

Product Purification and Characterization

Regardless of the synthetic method, the final ester product requires rigorous purification and characterization to ensure its identity and purity.

General Purification Strategy

  • Aqueous Workup: An initial aqueous wash is crucial. A wash with saturated NaHCO₃ removes unreacted carboxylic acid, while a dilute acid wash (for Steglich) removes basic catalysts like DMAP.[9][20]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying esters, effectively separating them from nonpolar byproducts (e.g., residual PPh₃) and polar byproducts (e.g., DCU, TPPO).

  • Distillation: For volatile, thermally stable esters, distillation under reduced pressure can be an effective final purification step.[20]

Characterization Techniques

  • ¹H NMR Spectroscopy: The resulting ester will show characteristic signals. For methyl 4,4-dimethylpentanoate, one would expect: a sharp singlet at ~0.9 ppm (9H, -C(CH₃)₃), multiplets for the two methylene groups (-CH₂CH₂-) between ~1.5 and 2.2 ppm, and a singlet for the methyl ester group at ~3.6 ppm.[21]

  • ¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~174 ppm), the quaternary carbon (~30 ppm), and the carbons of the methyl and methylene groups.[1]

  • Infrared (IR) Spectroscopy: The most telling feature is the appearance of a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹ and the complete disappearance of the broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized ester.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. DOI:10.1039/D1GC02251B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Djerassi, C., & Gutzwiller, J. (1966). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Journal of the American Chemical Society, 88(19), 4537-4538.
  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Vahteristo, K., et al. (2008). Kinetics of neopentyl glycol esterification with different carboxylic acids. Chemical Engineering Research and Design, 86(8), 859-867.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification-Typical Procedures. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethylpentanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Enzymatic esterification in aqueous miniemulsions. PubMed. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-pentanoic acid methyl ester. PubChem. Retrieved from [Link]

  • MDPI. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Retrieved from [Link]

  • ICP - Instituto de Catálisis y Petroleoquímica. (2018). Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link]

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Application Notes and Protocols for the Analysis of Substituted Pentanoic Acids by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Pentanoic Acids

Substituted pentanoic acids represent a broad class of carboxylic acids that are pivotal in pharmaceutical and life sciences research. These molecules, characterized by a five-carbon chain with various functional groups, include important compounds like Valproic acid, a widely used antiepileptic drug, and its numerous analogues and metabolites.[1][2] The nature and position of the substituents dramatically influence the molecule's physicochemical properties, biological activity, and metabolic fate. Therefore, robust and reliable analytical methods are essential for drug development, therapeutic drug monitoring, metabolomics, and quality control.

This guide provides a comprehensive overview and detailed protocols for the two most powerful and prevalent analytical techniques for this class of compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, provide step-by-step protocols, and outline validation strategies to ensure data of the highest integrity, in accordance with international standards such as the ICH guidelines.[3][4]

Part A: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of substituted pentanoic acids due to its versatility, robustness, and applicability to a wide range of polarities and chiral forms. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of Separation: Causality in Method Design

For substituted pentanoic acids, the primary HPLC modes are Reversed-Phase (RP) and Chiral Chromatography.

  • Reversed-Phase HPLC: This is the most common approach for achiral analysis. A nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] The retention mechanism is driven by hydrophobic interactions between the alkyl backbone of the pentanoic acid and the C18 chains. The polarity of the substituents plays a key role; more polar substituents will decrease retention, causing the compound to elute earlier. The pH of the mobile phase is a critical parameter. To ensure good peak shape for these acidic compounds, the mobile phase is typically acidified (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group (-COOH), making the molecule less polar and increasing its retention.[6]

  • Chiral HPLC: Many substituted pentanoic acids are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[7] Direct separation of these enantiomers is achieved using a Chiral Stationary Phase (CSP).[8] These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analytes. The differing stability of these complexes for each enantiomer results in different retention times.[8][9] Polysaccharide-based CSPs are particularly effective for this class of compounds.[7]

General Analytical Workflow

The overall process from sample receipt to final data is a multi-step procedure where each stage is critical for a reliable outcome.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Reaction Sample LLE Liquid-Liquid Extraction (LLE) Sample->LLE Choice A SPE Solid-Phase Extraction (SPE) Sample->SPE Choice B HPLC HPLC (Reversed-Phase / Chiral) LLE->HPLC GCMS GC-MS (with Derivatization) LLE->GCMS SPE->HPLC SPE->GCMS Data Data Acquisition & Interpretation HPLC->Data GCMS->Data Report Final Report & Validation Data->Report

Caption: High-level workflow for the analysis of substituted pentanoic acids.

Protocol 1: Achiral Analysis by Reversed-Phase HPLC-UV

This protocol describes a general method for quantifying a substituted pentanoic acid in a clean sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard of the target substituted pentanoic acid.

2. Chromatographic Conditions:

ParameterConditionCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining nonpolar to moderately polar compounds.
Mobile Phase Gradient: 30% B to 95% B over 10 minGradient elution is effective for mixtures or samples with unknown impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Wavelength 210 nmCarboxylic acids and many organic structures absorb at lower UV wavelengths.

3. Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the standard in diluent. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • System Suitability: Before analysis, inject the 50 µg/mL standard six times. The system is suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is <2%.[4]

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Integrate the peak area for the analyte. Construct a linear regression curve from the standards and calculate the concentration of the analyte in the samples.

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol is designed for separating the enantiomers of a chiral substituted pentanoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, like a CHIRALPAK® series column).

  • Mobile Phase: Typically a normal-phase mixture like Hexane:Isopropanol (IPA) with a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA).[7]

  • Diluent: Hexane:IPA (matching the mobile phase).

  • Racemic standard of the target analyte.

2. Chromatographic Conditions:

ParameterConditionCausality/Justification
Column Polysaccharide-based CSPThese CSPs provide a wide range of enantioselectivity through hydrogen bonding and steric interactions.[8][9]
Mobile Phase Isocratic: 90:10 Hexane:IPA + 0.1% TFANormal phase is common for polysaccharide CSPs. TFA sharpens the acidic peak.[7]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CChiral separations can be temperature-sensitive; control is crucial.
Injection Vol. 10 µLStandard volume.
UV Wavelength 210 nm or as determined by analyte's chromophore.

3. Procedure:

  • Standard Preparation: Prepare a 100 µg/mL solution of the racemic standard in the diluent.

  • System Suitability: Equilibrate the column for at least 30 minutes. Inject the racemic standard. The resolution between the two enantiomer peaks should be >1.5.[5]

  • Sample Preparation: Dissolve and filter the sample as in the achiral method.

  • Analysis: Inject the prepared samples.

  • Data Processing: Identify and integrate the peaks for each enantiomer. The enantiomeric excess (%ee) can be calculated if required.

Part B: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level analysis and structural confirmation. Its power comes from the combination of chromatographic separation (GC) and mass-based detection (MS).

Principle of Analysis: The Necessity of Derivatization

Substituted pentanoic acids are generally not volatile enough for direct GC analysis.[10][11] Their polar carboxylic acid group can lead to poor peak shape and thermal degradation in the hot GC inlet. To overcome this, derivatization is a mandatory step.[11] This chemical reaction converts the polar -COOH group into a less polar, more volatile, and more thermally stable functional group.[12]

Common Derivatization Strategies:

  • Silylation: This is the most common method. An active proton on the carboxylic acid is replaced by a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13] This drastically increases volatility.

  • Esterification: Reagents like alkyl chloroformates (e.g., isobutyl chloroformate) or BF3/alcohol convert the acid to an ester.[10][14] This is also a highly effective method performed in aqueous conditions.[10]

GC-MS Derivatization and Analysis Workflow

The GC-MS process includes the critical extra step of chemical derivatization after initial sample cleanup.

cluster_prep Pre-Analysis cluster_analysis GC-MS Analysis Sample Extracted & Dried Sample Deriv Add Derivatization Reagent (e.g., BSTFA) Sample->Deriv React Heat to Complete Reaction (e.g., 70°C) Deriv->React Inject Inject Derivatized Sample React->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (Ionization & Mass Analysis) GC->MS

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Protocol 3: GC-MS Analysis via Silylation

This protocol details the analysis of a substituted pentanoic acid using TMS derivatization.

1. Instrumentation and Materials:

  • GC system with a mass selective detector (MSD).

  • Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatization Reagent: BSTFA with 1% TMCS.

  • Solvent: Pyridine or Acetonitrile.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analogue or a different carboxylic acid like heptanoic acid).

2. Derivatization and GC-MS Conditions:

Derivatization Protocol:

  • Transfer the dried sample extract (from LLE or SPE) to a 2 mL GC vial.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of BSTFA + 1% TMCS.[15]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[16]

  • Cool to room temperature before injection.

GC-MS Parameters:

ParameterConditionCausality/Justification
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas standard for GC-MS.
Oven Program 80°C (1 min), then 10°C/min to 280°CTemperature ramp separates compounds based on boiling point.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization that creates reproducible fragmentation patterns.
Scan Range 50 - 500 m/zCovers the expected mass range for the TMS derivative and its fragments.

3. Data Interpretation:

  • Retention Time: Confirm the analyte's identity by matching its retention time to that of a derivatized standard.

  • Mass Spectrum: The EI mass spectrum provides a molecular fingerprint. For a TMS-derivatized pentanoic acid, look for:

    • The molecular ion (M+) , which will be weak or absent.

    • An [M-15]+ peak, corresponding to the loss of a methyl group from the TMS moiety. This is often the highest observable m/z.

    • Characteristic fragment ions, such as the acylium ion (R-CO+) , which can be a prominent peak.[17][18]

Part C: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.[19][20] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, analyte concentration, and required throughput.

Protocol 4: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous phase and an organic solvent).[21] For acidic compounds like pentanoic acids, pH adjustment is key.

  • Principle: At a low pH (e.g., pH < 2), the carboxylic acid is fully protonated (-COOH) and non-polar. It will preferentially partition into an organic solvent like ethyl acetate or diethyl ether.[22][23] At a high pH, it is deprotonated (-COO⁻), becomes ionic, and will stay in the aqueous phase.[23]

  • Procedure:

    • To 1 mL of aqueous sample (e.g., plasma, urine), add an internal standard.

    • Acidify the sample to pH ~2 with 1M HCl.

    • Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-5) on the aqueous layer and combine the organic extracts.

    • Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the appropriate diluent for HPLC analysis or proceed with derivatization for GC-MS.

Protocol 5: Solid-Phase Extraction (SPE)

SPE uses a solid sorbent packed in a cartridge to retain the analyte, which is then selectively washed and eluted.[24] For acidic drugs, an anion exchange or mixed-mode sorbent is highly effective.[13][25][26]

  • Principle: A strong anion exchange (SAX) or mixed-mode cation exchange (MCX) sorbent can be used. For MCX, at a neutral or high pH, the pentanoic acid is negatively charged and will not be retained by the cation exchanger, while basic impurities are retained. Alternatively, using an anion exchanger, the negatively charged carboxylate can be retained, washed, and then eluted by lowering the pH.[13]

  • Procedure (using a Mixed-Mode Cation Exchange, Oasis MCX): [25]

    • Condition: Pass 2 mL of methanol through the cartridge.

    • Equilibrate: Pass 2 mL of water through the cartridge.

    • Load: Load the pre-treated sample (e.g., plasma diluted with buffer).

    • Wash 1: Pass 2 mL of 0.1 M HCl to remove basic impurities.

    • Wash 2: Pass 2 mL of methanol to remove neutral, non-polar impurities.

    • Elute: Elute the acidic pentanoic acid with 2 mL of a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol).

    • Evaporate the eluate to dryness and reconstitute for analysis.

Method Validation and Trustworthiness

Every protocol described must be validated to ensure it is fit for its intended purpose.[27] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R2).[3]

Summary of Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interference at the analyte's retention time.
Linearity Proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995.[4]
Accuracy Closeness of test results to the true value (assessed by spike/recovery).Recovery typically within 80-120%.
Precision Agreement among a series of measurements (Repeatability & Intermediate).RSD ≤ 2% for drug substance; may be higher for trace analysis.[4]
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with precision.Signal-to-Noise ratio of 10:1; RSD ~10%.[4]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Summary and Comparison

FeatureHPLCGC-MS
Volatility Requirement Not required. Ideal for non-volatile and thermally labile compounds.High volatility required. Derivatization is mandatory.
Primary Separation Based on polarity (Reversed-Phase) or stereochemistry (Chiral).Based on boiling point and column interaction.
Detection UV (less specific), MS (highly specific).Mass Spectrometry (highly specific, structural information).
Sensitivity Good to excellent, especially with MS detection.Excellent, often superior for trace analysis.
Chiral Analysis Yes, direct separation with a chiral column is a major strength.Possible, but typically requires a chiral column and is less common.
Sample Throughput Generally high.Can be lower due to the extra derivatization step.
Best For... Routine QC, chiral purity, analysis of polar analogues.Trace-level quantification, metabolite identification, confirmation analysis.

References

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Application Notes and Protocols: Leveraging 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid as a versatile building block for the synthesis of medicinally relevant heterocyclic scaffolds. By capitalizing on its unique structural features—a gem-dimethyl group and differentiated carboxylic acid and methyl ester functionalities—this building block offers an efficient entry into a variety of heterocyclic systems, including pyridazinones, pyrazoles, and oxadiazoles. This document details the underlying chemical principles, provides validated, step-by-step protocols, and discusses the strategic advantages conferred by the Thorpe-Ingold effect in facilitating cyclization reactions.

Introduction: The Strategic Advantage of this compound

This compound, also known by its synonyms Methyl 4-carboxy-2,2-dimethylbutyrate or 2,2-dimethyl-pentanedioic acid 1-methyl ester, is a bifunctional organic molecule with the chemical formula C₈H₁₄O₄.[1][2] Its structure is particularly noteworthy for the presence of a quaternary carbon center bearing two methyl groups, a so-called gem-dimethyl group. This structural motif is not merely a passive feature; it plays a crucial role in influencing the reactivity of the molecule, primarily through the Thorpe-Ingold effect .

The Thorpe-Ingold effect, or gem-dimethyl effect, posits that the presence of two substituents on a carbon atom in a chain decreases the bond angle between the other two substituents on that same carbon. This compression brings the ends of the chain closer together, thereby kinetically favoring intramolecular cyclization reactions over competing intermolecular processes. This principle is a cornerstone of the synthetic strategies outlined in this guide, as it leads to higher yields and milder reaction conditions for the formation of heterocyclic rings.

Beyond this kinetic advantage, the differentiated carboxylic acid and methyl ester functionalities of this compound allow for selective chemical transformations, making it a highly versatile precursor for a range of heterocyclic targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2840-71-3[1][2]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid[2]
Melting Point 43.5-45.0 °C[2]

Synthesis of Pyridazinone Derivatives

Pyridazinones are a class of six-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds. The synthesis of 4,5-dihydro-3(2H)-pyridazinones is commonly achieved through the condensation of a γ-keto acid or a related 1,4-dicarbonyl compound with hydrazine.[3] this compound can be readily converted into a suitable precursor for pyridazinone synthesis.

Mechanistic Rationale and Strategy

The synthetic strategy involves the initial conversion of this compound into its corresponding cyclic anhydride, 2,2-dimethylglutaric anhydride . This is a key step that activates both carbonyl functionalities for subsequent reaction. The anhydride can be readily prepared by treating the diacid (obtained from the hydrolysis of the starting monoester) or directly from the monoester with a dehydrating agent. The resulting anhydride can then be reacted with hydrazine or its derivatives. The gem-dimethyl group is anticipated to facilitate the final ring-closing dehydration step, leading to the formation of the pyridazinone ring.

pyridazinone_synthesis start 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid anhydride 2,2-Dimethylglutaric anhydride start->anhydride Dehydration/Cyclization hydrazone Intermediate Hydrazone anhydride->hydrazone + Hydrazine Hydrate pyridazinone 6,6-Dimethyl-4,5-dihydro- pyridazin-3(2H)-one hydrazone->pyridazinone Intramolecular Cyclization

Caption: Synthetic workflow for pyridazinone synthesis.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2,2-Dimethylglutaric Anhydride

This protocol describes the synthesis of the key cyclic anhydride intermediate.

  • Materials: 2,2-Dimethylglutaric acid, acetic anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylglutaric acid (10.0 g, 62.4 mmol).

    • Add acetic anhydride (15 mL, 159 mmol).

    • Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

    • The crude 2,2-dimethylglutaric anhydride can be purified by distillation or recrystallization to yield a white solid.

Protocol 2.2.2: Synthesis of 6,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclocondensation reaction to form the target pyridazinone.

  • Materials: 2,2-Dimethylglutaric anhydride, hydrazine hydrate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2,2-dimethylglutaric anhydride (5.0 g, 35.2 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (1.8 mL, 37.0 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 6,6-dimethyl-4,5-dihydropyridazin-3(2H)-one.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a common motif in pharmaceuticals. The classical Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[4][5] While this compound is not a 1,3-dicarbonyl compound, it can be converted into one through standard organic transformations.

Mechanistic Rationale and Strategy

The proposed pathway involves a Claisen condensation of the diester derived from the starting material to generate a β-keto ester, which is a suitable 1,3-dicarbonyl precursor for pyrazole synthesis. The gem-dimethyl group remains intact throughout this sequence and will be positioned on the resulting pyrazole ring.

pyrazole_synthesis start 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid diester Dimethyl 2,2-dimethyl- pentanedioate start->diester Esterification beta_keto_ester β-Keto Ester Intermediate diester->beta_keto_ester Claisen Condensation pyrazole Substituted Pyrazolone beta_keto_ester->pyrazole + Hydrazine Hydrate, Cyclization

Caption: Proposed workflow for pyrazole synthesis.

Experimental Protocols

Protocol 3.2.1: Preparation of Dimethyl 2,2-dimethylpentanedioate

  • Materials: this compound, methanol, sulfuric acid (catalytic).

  • Procedure:

    • Dissolve this compound (10.0 g, 57.4 mmol) in methanol (100 mL) in a round-bottom flask.

    • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

    • Heat the mixture to reflux for 6 hours.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.

Protocol 3.2.2: Synthesis of the Pyrazolone Derivative

  • Materials: Dimethyl 2,2-dimethylpentanedioate, sodium ethoxide, hydrazine hydrate, ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.3 g, 56.5 mmol) in anhydrous ethanol (50 mL) under an inert atmosphere.

    • To this solution, add the crude diester from the previous step (10.0 g, 53.1 mmol).

    • Heat the mixture to reflux for 4-6 hours to effect the intramolecular Claisen condensation.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid.

    • To the resulting solution containing the in-situ generated β-keto ester, add hydrazine hydrate (2.7 mL, 55.8 mmol).

    • Reflux the mixture for an additional 4 hours.

    • Cool the reaction, and isolate the precipitated pyrazolone product by filtration.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. They are recognized as bioisosteres of amides and esters and are frequently incorporated into drug candidates to improve their metabolic stability. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically prepared from carboxylic acids or their derivatives.[6]

Mechanistic Rationale and Strategy

The methyl ester functionality of this compound can be directly converted to an acyl hydrazide by reaction with hydrazine hydrate. The resulting compound, which contains both a carboxylic acid and an acyl hydrazide moiety, can then undergo intramolecular cyclodehydration to form a 1,3,4-oxadiazole linked to a carboxylic acid side chain. This approach provides a handle for further functionalization.

oxadiazole_synthesis start 5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid acyl_hydrazide Acyl Hydrazide Intermediate start->acyl_hydrazide + Hydrazine Hydrate oxadiazole Substituted 1,3,4-Oxadiazole acyl_hydrazide->oxadiazole Cyclodehydration (e.g., POCl₃)

Caption: Synthetic pathway to 1,3,4-oxadiazoles.

Experimental Protocols

Protocol 4.2.1: Synthesis of the Acyl Hydrazide Intermediate

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve this compound (10.0 g, 57.4 mmol) in ethanol (100 mL).

    • Add hydrazine hydrate (3.4 mL, 68.9 mmol) and heat the mixture to reflux for 8 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude acyl hydrazide can be used in the next step without further purification.

Protocol 4.2.2: Cyclodehydration to form the 1,3,4-Oxadiazole

  • Materials: Crude acyl hydrazide, phosphorus oxychloride (POCl₃).

  • Procedure:

    • To the crude acyl hydrazide from the previous step, carefully add phosphorus oxychloride (15 mL) dropwise at 0 °C with stirring.

    • After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 3 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the 1,3,4-oxadiazole product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a range of important heterocyclic compounds. The presence of the gem-dimethyl group provides a kinetic advantage in cyclization reactions via the Thorpe-Ingold effect, often leading to improved yields and milder reaction conditions. The differentiated carboxylic acid and ester functionalities allow for selective transformations, providing access to pyridazinones, pyrazoles, and oxadiazoles through well-established synthetic routes. The protocols outlined in this guide are designed to be robust and scalable, providing a solid foundation for researchers in their efforts to synthesize novel chemical entities for drug discovery and development.

References

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • Mahmood, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • ResearchGate. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Retrieved from [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • Baykov, S. V., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Retrieved from [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2,2-Dimethylglutaric anhydride. Retrieved from [Link]

  • Xiong, X., Jiang, Y., & Ma, D. (2012).
  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazole derivatives (3a–h). Retrieved from [Link]

  • ResearchGate. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

  • SYNTHESIS OF CYCLIC HYDRAZINES. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Retrieved from [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). One-step ring condensation of hydrazine derivatives and cyclic anhydrides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Anticancer Agents from Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pentanoic Acid Derivatives in Oncology

Pentanoic acid and its derivatives, a class of short-chain fatty acids, have emerged as a compelling area of investigation in the quest for novel anticancer therapeutics.[1] Initially recognized for their roles in other therapeutic areas, such as epilepsy and bipolar disorder, their anticancer properties are now a subject of intense research.[1] The primary anticancer mechanism of many of these compounds lies in their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these derivatives can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] This document provides a comprehensive guide for researchers, outlining the rationale, key mechanisms of action, and detailed protocols for the synthesis and evaluation of novel pentanoic acid derivatives as potential anticancer agents.

Mechanism of Action: Targeting Epigenetic Regulation and Beyond

The anticancer activity of many pentanoic acid derivatives is primarily attributed to their function as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, pentanoic acid derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes that can halt cancer progression.

Beyond HDAC inhibition, some pentanoic acid derivatives exhibit a multi-targeted approach. For instance, certain phenyl/naphthylacetyl pentanoic acid derivatives have been shown to act as dual inhibitors of both Matrix Metalloproteinase-2 (MMP-2) and HDAC8.[2][3][4][5] MMPs are enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis.[3] The dual inhibition of MMP-2 and HDAC8 presents a promising strategy to simultaneously target tumor growth, invasion, and metastasis.[5]

The diagram below illustrates the signaling pathway affected by these pentanoic acid derivatives.

Pentanoic_Acid_Derivative_Mechanism Signaling Pathway of Anticancer Pentanoic Acid Derivatives PAD Pentanoic Acid Derivatives HDAC Histone Deacetylases (e.g., HDAC8) PAD->HDAC Inhibits MMP2 MMP-2 PAD->MMP2 Inhibits Histones Histones HDAC->Histones Deacetylates Apoptosis Apoptosis HDAC->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Inhibits Chromatin Chromatin Relaxation Histones->Chromatin Compaction TSG Tumor Suppressor Gene Expression Chromatin->TSG Represses ECM Extracellular Matrix Degradation MMP2->ECM Degrades Invasion Tumor Invasion & Metastasis ECM->Invasion Promotes

Caption: Dual inhibition of HDAC and MMP-2 by pentanoic acid derivatives.

Protocols for Synthesis and Characterization

While a plethora of pentanoic acid derivatives can be synthesized, this section provides a generalized protocol for the synthesis of phenyl/naphthylacetyl pentanoic acid derivatives, which have shown promising dual inhibitory activity against MMP-2 and HDAC8.[2][3][4][5]

Protocol 1: Synthesis of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

This protocol is a generalized procedure and may require optimization for specific derivatives.

Materials:

  • Appropriate phenylacetic acid or naphthylacetic acid

  • Thionyl chloride

  • 4-aminopentanoic acid

  • Sodium hydroxide

  • Dry benzene or other suitable solvent

  • Anhydrous conditions (calcium chloride guard tube)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, take the desired phenylacetic acid or naphthylacetic acid and add an excess of thionyl chloride. Reflux the mixture under anhydrous conditions for 3-4 hours until the evolution of HCl gas ceases.[6][7]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, distill off the excess thionyl chloride to obtain the crude acid chloride.

  • Amidation Reaction: In a separate beaker, dissolve 4-aminopentanoic acid in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

  • Coupling: Slowly add the prepared acid chloride to the alkaline solution of 4-aminopentanoic acid with constant stirring, while maintaining the alkaline nature of the solution.

  • Precipitation: Continue stirring for about 30 minutes. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure phenyl/naphthylacetyl pentanoic acid derivative.

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To confirm the presence of functional groups (e.g., C=O, N-H, O-H).

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the compound.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized derivative.

In Vitro Evaluation of Anticancer Activity

A stepwise in vitro evaluation is crucial to select promising candidates for further in vivo testing.[8]

Cell Culture

The Jurkat E6-1 cell line, a human T-cell leukemia line, is a suitable model for evaluating the anticancer activity of these derivatives.[2][9][10][11]

Protocol 2: Culture of Jurkat E6-1 Cells

  • Medium: RPMI 1640 with 2mM L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS) and 1X Penicillin-Streptomycin.[9]

  • Culture Conditions: Maintain the cells in suspension in a humidified incubator at 37°C with 5% CO₂.[9]

  • Cell Density: Maintain the culture at a cell density between 1x10⁵ and 1x10⁶ cells/mL.[10][11] Do not allow the concentration to exceed 1 x 10⁶ cells/ml.[10]

  • Sub-culturing: Add fresh medium every 2 to 3 days.[11] Alternatively, centrifuge the cells at 500g for 5 minutes, discard the old medium, and resuspend the cells in fresh medium to achieve the desired density.[9]

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed Jurkat E6-1 cells at a density of 5 × 10⁴ cells/well in a 96-well plate in 100 μL of culture medium.

  • Drug Treatment: Treat the cells with various concentrations of the synthesized pentanoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.[2][8][12]

Protocol 4: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat Jurkat E6-1 cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells by centrifugation at 670 x g for 5 minutes.[2] Wash the cells twice with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer.[8] Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][12]

  • Flow Cytometry Analysis: Add 400 μL of 1X Binding buffer to each tube and analyze the cells using a flow cytometer.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[13]

Protocol 5: Cell Cycle Analysis

  • Cell Treatment: Treat Jurkat E6-1 cells with the test compound at its IC₅₀ concentration for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[13] Store the fixed cells at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro studies should be further evaluated in animal models.[8] Xenograft models in immunocompromised mice are a standard for preclinical assessment.[5][15]

Protocol 6: Human Tumor Xenograft Model

Animal Model:

  • Use immunocompromised mice, such as athymic nude mice or SCID mice, to prevent rejection of human tumor cells.[5][15]

  • Acclimatize the animals for at least one week before the experiment.[16]

Tumor Cell Implantation:

  • Harvest Jurkat E6-1 cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.[16]

  • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ to 1 x 10⁷ cells per 100 µL) into the flank of each mouse.[15][16]

Tumor Growth Monitoring and Treatment:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

  • Prepare the pentanoic acid derivative in a suitable vehicle for administration (e.g., a solution of DMSO, PEG300, and Tween 80).[1][16] The route of administration can be intraperitoneal or oral, depending on the compound's properties.[1]

  • Administer the treatment according to a predetermined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.[16]

Endpoint Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the animals.

  • Excise the tumors and measure their weight.[16]

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[16]

The following diagram outlines the experimental workflow for the in vivo evaluation.

In_Vivo_Workflow Experimental Workflow for In Vivo Xenograft Studies Start Start Acclimatize Animal Acclimatization Start->Acclimatize Implant Tumor Cell Implantation Acclimatize->Implant Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization into Treatment Groups Monitor->Randomize Treat Treatment Administration Randomize->Treat Collect Data Collection (Tumor Volume, Body Weight) Treat->Collect Endpoint Endpoint Analysis (Tumor Excision & Weight) Collect->Endpoint Analyze Data Analysis (TGI Calculation) Endpoint->Analyze End End Analyze->End

Caption: Workflow for in vivo xenograft efficacy testing.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Pentanoic Acid Derivatives on Jurkat E6-1 Cells

CompoundIC₅₀ (µM) after 48h
Derivative 1[Insert Value]
Derivative 2[Insert Value]
Positive Control[Insert Value]

Table 2: In Vivo Antitumor Efficacy of Selected Pentanoic Acid Derivative

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control[Insert Value]N/A[Insert Value]
Derivative X (dose)[Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value]

References

  • Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2022). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Future Medicinal Chemistry, 14(1), 17-34. [Link]

  • Wouters, B. G., & Begg, A. C. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(8), 481-489. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future medicinal chemistry, 11(14), 1679–1702. [Link]

  • Wurm, M., & Käs, J. A. (2016). The Annexin V Apoptosis Assay. Methods in molecular biology (Clifton, N.J.), 1475, 13–19. [Link]

  • Cho, S. Y., Kang, W., & Jeong, H. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 32(4), 269–274. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • BioHippo. Human acute T-cell Leukemia cell line Jurkat E6.1. [Link]

  • ResearchGate. Synthesis, Anticancer Activity, Structure–Activity Relationship and Binding Mode of Interaction Studies of Substituted Pentanoic Acids | Request PDF. [Link]

  • Datta, S., Halder, A. K., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2022). Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future medicinal chemistry, 14(1), 17–34. [Link]

  • Halder, A. K., Datta, S., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future medicinal chemistry, 11(14), 1679–1702. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Ubigene. (2025). Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here!. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. [Link]

  • Halder, A. K., Datta, S., Adhikari, N., Amin, S. A., Das, S., & Jha, T. (2018). Design of dual MMP-2/HDAC-8 inhibitors by pharmacophore mapping, molecular docking, synthesis and biological activity. RSC advances, 8(52), 29596–29611. [Link]

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Probing Fatty Acid Metabolism: A Guide to the Application of Carnitine Palmitoyltransferase I (CPT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed framework and protocols for the study of fatty acid metabolism using Carnitine Palmitoyltransferase I (CPT1) inhibitors. The specific compound, 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, is not documented in publicly available scientific literature as a modulator of fatty acid metabolism or a CPT1 inhibitor. Therefore, this guide will focus on the principles and established methodologies for characterizing any novel or hypothetical CPT1 inhibitor, using well-studied examples for illustrative purposes.

Introduction: The Central Role of CPT1 in Fatty Acid Oxidation

Fatty acid oxidation (FAO) is a fundamental metabolic process responsible for generating a significant portion of cellular energy, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.[1] The entry of long-chain fatty acids into the mitochondria, where β-oxidation occurs, is the rate-limiting step of this pathway.[2][3] This critical transport is mediated by the carnitine palmitoyltransferase (CPT) system.[1][3]

Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then shuttled across the inner mitochondrial membrane.[1][3][4] Given its pivotal role, CPT1 is a major regulatory point for FAO and has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and certain cancers.[1][2][5][6]

Inhibitors of CPT1 offer powerful tools to pharmacologically modulate FAO, enabling researchers to dissect the intricate roles of fatty acid metabolism in both physiological and pathological states. By blocking CPT1, these compounds force a metabolic shift from fatty acid utilization towards glucose oxidation, a mechanism with profound implications for cellular energetics and signaling.[1] This guide provides a comprehensive overview of the experimental workflows and detailed protocols for characterizing and applying a novel CPT1 inhibitor in fatty acid metabolism research.

Mechanism of Action: The CPT1 Gateway

CPT1 facilitates the entry of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Inhibition of CPT1 blocks this gateway, leading to a decrease in FAO and a compensatory increase in glucose metabolism.

CPT1_Mechanism cluster_mito Mitochondrion Cytosol Cytosol Mito_Matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT CPT1->Acylcarnitine CoA CPT2 CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix Carnitine Acylcarnitine_matrix Acylcarnitine Beta_Ox β-Oxidation Inhibitor CPT1 Inhibitor (e.g., 5-Methoxy-4,4-dimethyl -5-oxopentanoic acid) Inhibitor->CPT1 Inhibition Acylcarnitine_matrix->CPT2 CoA LCFA_CoA_matrix->Beta_Ox workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Validation a CPT1 Enzyme Activity Assay (Radiometric or Colorimetric) b Determine IC₅₀ and Mechanism of Inhibition a->b c Cellular Fatty Acid Uptake Assay b->c d Cellular Fatty Acid Oxidation Assay (Seahorse) c->d e Assessment of Metabolic Shift (Glucose vs. Fatty Acid Utilization) d->e f Animal Model Selection (e.g., Diet-Induced Obese Mice) e->f g Pharmacokinetic and Toxicity Studies f->g h Metabolic Phenotyping (GTT, ITT, Indirect Calorimetry) g->h i Ex Vivo Tissue Analysis (CPT1 activity, Metabolomics) h->i

Caption: Tiered experimental workflow for CPT1 inhibitor characterization.

Part 1: In Vitro Characterization

The initial step is to determine the direct inhibitory effect of the compound on CPT1 enzyme activity. This can be achieved through radiometric or non-radiometric (colorimetric) assays.

Protocol 1: Radiometric CPT1 Enzyme Activity Assay

This classic assay measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine.

Principle: The assay quantifies the CPT1-catalyzed transfer of a fatty acyl group from palmitoyl-CoA to L-[³H]carnitine. The resulting [³H]palmitoylcarnitine is extracted and quantified by scintillation counting. [7] Materials:

  • Isolated mitochondria or microsomes from liver or skeletal muscle

  • L-[³H]carnitine

  • Palmitoyl-CoA

  • Bovine Serum Albumin (fatty acid-free)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., HEPES, KCl, KCN, ATP, rotenone)

  • Stop solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., water-saturated butanol)

  • Scintillation cocktail and counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver) using differential centrifugation. [8]2. Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, isolated mitochondria (10-20 µg protein), and various concentrations of the test inhibitor. Pre-incubate for 5-10 minutes at 37°C.

  • Initiate Reaction: Add a mixture of palmitoyl-CoA (e.g., 50 µM) and L-[³H]carnitine (e.g., 0.2 mM, 0.5 µCi) to start the reaction.

  • Incubation: Incubate for 10 minutes at 30°C. [7]5. Stop Reaction: Terminate the reaction by adding ice-cold HCl. [7]6. Extraction: Add water-saturated butanol, vortex vigorously, and centrifuge to separate the phases. The [³H]palmitoylcarnitine will be in the butanol (upper) phase.

  • Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. [7] Data Analysis:

  • Calculate the rate of [³H]palmitoylcarnitine formation (DPM/min/mg protein).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme.
Mechanism Competitive, non-competitive, or uncompetitive, determined by Lineweaver-Burk plots.
Protocol 2: Non-Radiometric (Colorimetric) CPT1 Activity Assay

This assay is a safer and more high-throughput-friendly alternative to the radiometric method.

Principle: This assay measures the release of Coenzyme A (CoA-SH) from the CPT1-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. [9] Materials:

  • Commercial CPT1 assay kit (e.g., from Biomedical Research Service,[4] or similar) or individual reagents (DTNB, L-carnitine, Palmitoyl-CoA)

  • Cell or tissue lysates

  • Test inhibitor

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Reaction Mix: Prepare a reaction mixture containing the assay buffer, DTNB, L-carnitine, and the sample lysate.

  • Inhibitor Addition: Add various concentrations of the test inhibitor to the appropriate wells of a 96-well plate.

  • Initiate Reaction: Add palmitoyl-CoA to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 412 nm at multiple time points (kinetic assay) or at a single endpoint. [9] Data Analysis:

  • Calculate the rate of TNB formation (change in absorbance/min).

  • Determine the IC₅₀ value as described for the radiometric assay.

Part 2: Cell-Based Functional Assays

Once in vitro inhibition is confirmed, the next step is to assess the compound's effect on fatty acid metabolism in intact cells.

Protocol 3: Cellular Fatty Acid Uptake Assay

This assay determines if the CPT1 inhibitor affects the cell's ability to take up fatty acids from the extracellular environment.

Principle: Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-palmitate). The intracellular fluorescence is then measured, which is proportional to the amount of fatty acid taken up by the cells. [10] Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Fluorescent fatty acid analog (e.g., BODIPY-palmitate) [10]* Test inhibitor

  • Fluorescence microplate reader or fluorescence microscope [11][12] Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to ~90% confluency. [10]2. Pre-treatment: Pre-incubate the cells with the test inhibitor at various concentrations for a desired period (e.g., 1 hour).

  • Fatty Acid Uptake: Add the fluorescent fatty acid analog to the wells and incubate for a specific time (e.g., 1-60 minutes). [10][11]4. Washing/Quenching: Remove the probe solution and wash the cells with a wash buffer (e.g., PBS containing BSA) to remove extracellular fluorescence, or use a quenching agent if available in a kit. [11][12]5. Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 488/508 nm for BODIPY-palmitate) or visualize using a fluorescence microscope. [10] Data Analysis:

  • Compare the fluorescence intensity of inhibitor-treated cells to vehicle-treated controls. A potent CPT1 inhibitor is not expected to directly block fatty acid uptake, but this assay serves as an important control experiment.

Protocol 4: Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This powerful technique measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.

Principle: The Seahorse XF Analyzer measures OCR in response to the addition of specific substrates and inhibitors. By providing long-chain fatty acids (e.g., palmitate) as the primary fuel source, the contribution of FAO to total mitochondrial respiration can be determined. The effect of a CPT1 inhibitor is measured as a decrease in palmitate-driven OCR. [8][13] Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

  • Cultured cells

  • Seahorse XF Base Medium supplemented with L-carnitine and glucose

  • Palmitate-BSA substrate [14]* Test inhibitor

  • Etomoxir (a known CPT1 inhibitor, as a positive control) [14]* Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight. [8][15]2. Assay Preparation: On the day of the assay, replace the growth medium with the Seahorse XF assay medium containing a low concentration of glucose and L-carnitine. Incubate in a non-CO₂ incubator at 37°C for 1 hour. [15]3. Inhibitor Loading: Load the sensor cartridge ports with the test inhibitor, etomoxir, palmitate-BSA, and mitochondrial stress test compounds.

  • Seahorse Assay:

    • Establish a baseline OCR.

    • Inject the test inhibitor or etomoxir and measure the change in OCR.

    • Inject palmitate-BSA to stimulate FAO and measure the OCR.

    • Perform a mitochondrial stress test to assess overall mitochondrial health.

Data Analysis:

  • Calculate the OCR dependent on long-chain fatty acid oxidation.

  • Compare the reduction in palmitate-driven OCR between the test inhibitor and etomoxir.

ParameterExpected Result with CPT1 Inhibitor
Basal OCR May decrease if cells rely on endogenous FAO.
Palmitate-stimulated OCR Significantly decreased.
Spare Respiratory Capacity May be altered depending on the cell type's metabolic flexibility.
ECAR (Extracellular Acidification Rate) May increase, indicating a shift to glycolysis.

Part 3: In Vivo Validation

The final phase involves testing the CPT1 inhibitor in a relevant animal model to assess its physiological effects on whole-body metabolism.

Protocol 5: In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

DIO mice exhibit insulin resistance and dyslipidemia, making them a suitable model to test the therapeutic potential of a CPT1 inhibitor. [16] Principle: The inhibitor is administered to DIO mice, and its effects on glucose tolerance, insulin sensitivity, body weight, and energy expenditure are evaluated.

Materials:

  • C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks

  • Test inhibitor formulated for in vivo administration (e.g., in PBS)

  • Glucometer and test strips

  • Insulin

  • Metabolic cages (for indirect calorimetry)

Procedure:

  • Animal Model: Induce obesity and insulin resistance in mice by feeding a high-fat diet.

  • Inhibitor Administration: Administer the test inhibitor daily via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 4 weeks). [16]A vehicle control group should be included.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After 2 weeks of treatment, perform a GTT by injecting glucose after an overnight fast and measuring blood glucose at regular intervals. [16] * Insulin Tolerance Test (ITT): Perform an ITT by injecting insulin and measuring blood glucose to assess insulin sensitivity. [16] * Indirect Calorimetry: House mice in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER). A decrease in RER indicates a shift from carbohydrate to fatty acid oxidation. A CPT1 inhibitor is expected to increase the RER. [16]4. Tissue Analysis: At the end of the study, collect tissues (liver, skeletal muscle, heart) for ex vivo analysis of CPT1 activity, gene expression, and metabolite levels (e.g., acylcarnitines, triglycerides). [16] Data Analysis:

  • Compare changes in body weight, glucose tolerance, insulin sensitivity, and RER between inhibitor-treated and vehicle-treated groups.

  • Analyze tissue-specific markers of FAO and lipid accumulation.

Conclusion

The systematic approach outlined in this guide, progressing from in vitro enzymatic assays to whole-animal metabolic studies, provides a robust framework for the comprehensive evaluation of novel CPT1 inhibitors like the hypothetical application of this compound. By employing these detailed protocols, researchers can effectively characterize the mechanism and physiological impact of such compounds, paving the way for new insights into the role of fatty acid metabolism in health and disease and potentially leading to the development of novel therapeutics for metabolic disorders and cancer.

References

  • A Researcher's Guide to Fluorescent Probes for Fatty Acid Uptake Studies. (n.d.). Benchchem.
  • De Tursi, L., et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. PubMed Central.
  • What are CPT1 inhibitors and how do they work? (2024, June 21).
  • Application Notes and Protocols for Assessing Fatty-Acid Oxidation in Response to MK-4074. (n.d.). Benchchem.
  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023, March 22). Frontiers in Physiology.
  • Carnitine Palmitoyltransferase Inhibitor in Diabetes. (2016, December 30). Hilaris Publisher.
  • Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. (n.d.).
  • Fatty Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies.
  • Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. (2023, March 23). Frontiers.
  • Cellular Fatty Acid (C16) Uptake Assay Kit. (n.d.). Cayman Chemical.
  • Etomoxir: an old dog with new tricks. (n.d.). Journal of Lipid Research.
  • Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research.
  • The Role of the CPT Family in Cancer: Searching for New Therapeutic Str
  • Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. (2019). Portland Press.
  • Diabetes Mellitus: could the Inhibition of a Single Enzyme (CPT-1) Involved in the Beta-Oxidation Process Improve. (2017, January 10). Juniper Publishers.
  • Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphoryl
  • Seahorse XF96 Protocol – adapted
  • Fatty Acid Uptake Assay Kit (ab287857). (n.d.). Abcam.
  • Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxid
  • Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer. (2025, August 7).
  • BMR CPT1 Assay Kit. (n.d.). Biomedical Research Service.
  • Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. (2024, February 27).
  • Agilent Seahorse XF Palmitate-BSA FAO Substr
  • Human CPT1A/Carnitine O-palmitoyltransferase 1, liver isoform ELISA Kit (HUFI00652). (n.d.). Assay Genie.
  • Lipid Catabolism via CPT1 as a Therapeutic Target for Prost
  • Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. (2021, July 31). STAR Protocols.
  • Evidence of a malonyl-CoA-insensitive carnitine palmitoyltransferase I activity in red skeletal muscle. (n.d.). American Journal of Physiology-Endocrinology and Metabolism.
  • Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substr
  • Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. (2022, May 17). STAR Protocols.
  • Lipid catabolism via CPT1 as a therapeutic target for prost
  • Carnitine Palmitoyltransferase 1b Deficiency Protects Mice from Diet-Induced Insulin Resistance. (n.d.). PubMed Central.
  • Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. (2019, August 7). PubMed.
  • Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies. (n.d.). PubMed Central.
  • Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. (n.d.).
  • Carnitine palmitoyltransferase I. (n.d.). Wikipedia.
  • Carnitine Palmitoyltransferase 1b Deficient Mice Develop Severe Insulin Resistance After Prolonged High Fat Diet Feeding. (n.d.).
  • Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner. (2025, January 13). PubMed Central.
  • Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice. (n.d.). PubMed Central.
  • Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in r
  • Radiometric Enzyme Assays. (n.d.). ScienceDirect.
  • Enzymatic Assay Protocols. (n.d.).

Sources

Application Notes & Protocols: Advanced Techniques for the Synthesis of Sterically Hindered Esters and Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of ester and amide bonds is fundamental to organic synthesis, particularly in the fields of pharmaceutical development, natural product synthesis, and materials science. However, significant challenges arise when coupling sterically hindered carboxylic acids with equally bulky or electronically deactivated nucleophiles (alcohols and amines). Standard coupling conditions often result in low yields, decomposition, or fail entirely due to the high activation energy barrier imposed by steric congestion around the reactive centers. This guide provides an in-depth exploration of advanced and field-proven techniques designed to overcome these synthetic hurdles. We will delve into the mechanistic rationale behind each method, offer detailed, step-by-step protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific synthetic challenge.

The Challenge of Steric Hindrance in Acylation Reactions

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In the context of ester or amide bond formation, bulky substituents adjacent to the carboxylic acid's carbonyl group or the alcohol's/amine's nucleophilic atom can prevent the necessary orbital overlap for bond formation. This steric clash raises the transition state energy, slowing down the reaction rate dramatically.

Furthermore, the harsh conditions (e.g., high temperatures, strong acids) required to force these reactions can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions or degradation.[1][2] The challenge, therefore, is to activate the carboxylic acid in a way that creates a highly electrophilic intermediate, which can then be intercepted by even a weak or hindered nucleophile under mild conditions.

To address this, several powerful strategies have been developed, broadly categorized into methods involving mixed anhydrides, carbodiimides, onium salts, and in situ acyl fluoride formation.

Mixed Anhydride Methods: The Yamaguchi and Shiina Protocols

Mixed anhydride-based methods are particularly effective for the synthesis of sterically demanding esters and are the gold standard for macrolactonization (intramolecular esterification).

The Yamaguchi Esterification

First reported by Masaru Yamaguchi in 1979, this protocol is a robust and widely used method for creating highly functionalized esters and macrolactones.[3][4] The key to its success is the two-step, one-pot procedure that first forms a sterically biased mixed anhydride, which is then activated by a nucleophilic catalyst for reaction with the alcohol.[3][5]

Causality and Mechanism: The reaction proceeds via the formation of a mixed anhydride between the substrate carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).[3][6] The three chlorine atoms on the aromatic ring provide significant steric bulk. This steric shielding directs the subsequent nucleophilic attack by 4-dimethylaminopyridine (DMAP) to the less hindered carbonyl of the substrate acid, forming a highly reactive N-acylpyridinium intermediate.[3][5] This intermediate is a potent acylating agent that readily reacts with hindered alcohols. For macrolactonizations, the reaction is performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[7]

Diagram: Yamaguchi Esterification Workflow

Yamaguchi Esterification Workflow cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Transfer & Esterification A Carboxylic Acid (R-COOH) + Triethylamine (Et3N) C Mixed Anhydride Intermediate A->C Reaction in Aprotic Solvent (e.g., THF, Toluene) B 2,4,6-Trichlorobenzoyl Chloride (TCBC) B->C E N-Acylpyridinium Intermediate (Highly Reactive) C->E Regioselective Attack D DMAP (Nucleophilic Catalyst) D->E G Final Ester Product (R-COOR') E->G Nucleophilic Attack F Alcohol (R'-OH) F->G

Caption: Workflow for the Yamaguchi Esterification.

Protocol 2.1: Yamaguchi Esterification (Intermolecular) [4][8]

  • Materials:

    • Sterically hindered carboxylic acid (1.0 equiv)

    • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

    • Anhydrous triethylamine (Et₃N) (1.3 equiv)

    • Sterically hindered alcohol (1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP) (3.0 equiv)

    • Anhydrous toluene or THF

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous toluene, add Et₃N and stir at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

    • Add TCBC to the mixture and stir for 1 hour at room temperature.

    • In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.

    • Add the solution from step 3 to the mixed anhydride solution from step 2.

    • Stir the reaction mixture at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1N HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Shiina Macrolactonization

Developed by Isamu Shiina, this method is a powerful alternative to the Yamaguchi protocol, particularly for forming large-ring lactones. It utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent, promoted by a nucleophilic catalyst like DMAP or a Lewis acid.[9][10]

Causality and Mechanism: The reaction mechanism is conceptually similar to the Yamaguchi esterification. The seco-acid (a molecule containing both a carboxylic acid and a hydroxyl group) reacts with MNBA to form a mixed anhydride. The steric and electronic properties of the MNBA-derived portion of the anhydride direct the intramolecular attack of the hydroxyl group to the desired carbonyl center, facilitated by the catalyst.[9] A key feature of the protocol is the slow addition of the seco-acid to the reaction mixture using a syringe pump. This maintains a very low concentration of the substrate, which is crucial for favoring the intramolecular cyclization and suppressing intermolecular dimerization or polymerization.[9]

Protocol 2.2: Shiina Macrolactonization (Basic Conditions) [11]

  • Materials:

    • Seco-acid (ω-hydroxycarboxylic acid) (1.0 equiv)

    • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (2.0 equiv)

    • 4-Dimethylaminopyridine (DMAP) (6.0 equiv)

    • Anhydrous dichloromethane (DCM) or toluene

    • Syringe pump

  • Procedure:

    • Set up a reaction flask charged with MNBA and DMAP in anhydrous solvent under an inert atmosphere.

    • Prepare a solution of the seco-acid in the same anhydrous solvent.

    • Using a syringe pump, add the seco-acid solution to the reaction flask over a period of 4-12 hours at room temperature or gentle reflux.

    • After the addition is complete, continue stirring the reaction for an additional 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude macrolactone via flash column chromatography.

Carbodiimide-Mediated Couplings: The Steglich Esterification

The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is a classic method for amide bond formation. The Steglich esterification, reported in 1978, adapted this for the synthesis of esters, especially for acid-sensitive and sterically hindered substrates, by introducing a catalytic amount of DMAP.[1][2][12]

Causality and Mechanism: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to a slow, irreversible intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the desired reaction pathway.[2] The genius of the Steglich modification is the introduction of DMAP. As a superior nucleophile compared to the alcohol, DMAP rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[2][12] This "active ester" is highly electrophilic, not susceptible to the unproductive rearrangement, and is readily attacked by even hindered alcohols to furnish the final ester product.[12]

Diagram: Steglich Esterification Catalytic Cycle

Steglich Esterification Acid R-COOH O_acyl O-Acylisourea Intermediate Acid->O_acyl DCC DCC DCC->O_acyl N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Slow Rearrangement (Uncatalyzed) Active_ester N-Acylpyridinium 'Active Ester' O_acyl->Active_ester Fast Interception DCU DCU DMAP_cat DMAP (cat.) DMAP_cat->Active_ester Active_ester->DMAP_cat Catalyst Regeneration Ester Ester (R-COOR') Active_ester->Ester Nucleophilic Attack Alcohol R'-OH Alcohol->Ester Ester->DCU + DCU

Caption: Catalytic cycle of the Steglich Esterification.

Protocol 3.1: Steglich Esterification of a Hindered Acid [12][13]

  • Materials:

    • Hindered carboxylic acid (1.0 equiv)

    • Hindered alcohol (1.2 equiv)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

    • Stir the solution until all components are dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

    • Add DCC to the cooled solution, either as a solid or as a solution in a small amount of anhydrous DCM.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Rinse the filter cake with a small amount of cold DCM.

    • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by flash column chromatography.

Onium Salt and Acyl Fluoride Methods for Difficult Amide Couplings

For particularly challenging amide bond formations, especially with N-methylated amino acids or electron-deficient anilines, more potent coupling reagents are often required.

Uronium/Aminium and Phosphonium Salt Reagents (HATU, PyBOP)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for hindered couplings.[14]

Causality and Mechanism: These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form highly activated esters (OAt or OBt esters).[15] The HOAt anion, in particular, is a superior leaving group, and the pyridine nitrogen is believed to provide anchimeric assistance, accelerating the subsequent aminolysis step.[15] This high level of activation allows for coupling under mild conditions, often succeeding where carbodiimides fail.[14]

Protocol 4.1: HATU-Mediated Coupling of a Hindered Amine [14][15]

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Hindered amine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid and HATU in anhydrous DMF in a dry flask under an inert atmosphere.

    • Cool the solution to 0 °C and add DIPEA dropwise.

    • Stir the mixture at 0 °C for 15-30 minutes to "pre-activate" the carboxylic acid.

    • Add the hindered amine to the reaction mixture, either neat or as a solution in DMF.

    • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer, filter, concentrate, and purify the crude amide by chromatography.

In Situ Acyl Fluoride Formation (BTFFH)

Converting a carboxylic acid to its corresponding acyl fluoride creates a small, highly reactive intermediate that is particularly effective for coupling with sterically demanding partners.[16] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) provide a practical one-pot method for this transformation.[17]

Causality and Mechanism: BTFFH reacts with the carboxylic acid in the presence of a base to generate the acyl fluoride in situ.[17] The small size of the fluorine atom minimizes steric clash, and the high electronegativity makes the carbonyl carbon extremely electrophilic. This allows for subsequent reaction with hindered amines, often at elevated temperatures to overcome the activation barrier.[16][17] This method has proven successful where many other standard coupling protocols have failed.[18]

Protocol 4.2: BTFFH-Mediated Coupling for Extremely Hindered Substrates [17]

  • Materials:

    • Hindered carboxylic acid (1.3 equiv)

    • Extremely hindered amine (1.0 equiv)

    • BTFFH (1.5 equiv)

    • DIPEA (4.5 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a sealable reaction vessel, dissolve the carboxylic acid in anhydrous DCM.

    • Add BTFFH and DIPEA to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

    • Add the amine to the reaction mixture.

    • Seal the vessel and heat the reaction to 80 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

Alcohol Activation: The Mitsunobu Reaction

In contrast to the previous methods which activate the carboxylic acid, the Mitsunobu reaction activates the alcohol. It is a powerful method for forming esters, particularly with inversion of stereochemistry at a chiral secondary alcohol center.[19][20][21]

Causality and Mechanism: The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a betaine, which deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile. The alcohol's hydroxyl group is activated by the phosphonium species, turning it into a good leaving group. The carboxylate then displaces this group via an Sₙ2 reaction, leading to the ester with clean inversion of configuration at the alcohol's stereocenter.[19][20] For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can significantly improve yields.[22][23]

Protocol 5.1: Mitsunobu Inversion of a Hindered Secondary Alcohol [22]

  • Materials:

    • Hindered secondary alcohol (1.0 equiv)

    • 4-Nitrobenzoic acid (4.0 equiv)

    • Triphenylphosphine (PPh₃) (4.0 equiv)

    • Diethyl azodicarboxylate (DEAD) (4.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Charge a dry flask with the alcohol, 4-nitrobenzoic acid, PPh₃, and anhydrous THF under an inert atmosphere.

    • Cool the flask in an ice bath to below 10 °C.

    • Add DEAD dropwise, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight (e.g., 14 hours).

    • Gently heat the reaction (e.g., to 40 °C) for an additional 3 hours to ensure completion.

    • Remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced DEAD byproduct. These can often be precipitated by dissolving the residue in diethyl ether and adding hexanes, followed by filtration.

    • The resulting ester (with inverted stereochemistry) can be purified by chromatography. If the original alcohol is desired, the ester can be saponified under standard basic conditions.

Comparative Analysis of Methods

The choice of method depends critically on the substrate, desired product (ester vs. amide), and functional group tolerance.

MethodActivating Reagent(s)Key StrengthsCommon LimitationsTypical Conditions
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃NExcellent for hindered esters & macrolactones; high yields.[4][24]Stoichiometric activator; requires careful handling of acyl chloride.Anhydrous toluene or THF, RT.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride, DMAPHighly effective for large-ring lactones; mild conditions.Requires high dilution and slow addition (syringe pump).Anhydrous DCM, RT or reflux.
Steglich Esterification DCC (or EDC), cat. DMAPMild, neutral conditions; good for acid-sensitive substrates.[1]DCC is an allergen; DCU byproduct can be difficult to remove.[12]Anhydrous DCM, 0 °C to RT.
HATU Coupling HATU, DIPEAVery efficient for hindered amides; fast reactions; low racemization.[15]Reagent is expensive; can cause guanidinylation of the amine.[14]Anhydrous DMF, 0 °C to RT.
BTFFH Coupling BTFFH, DIPEAEffective for extremely hindered/deactivated substrates where others fail.[16][17]Requires elevated temperatures (80 °C); reagent is specialized.Anhydrous DCM, RT then 80 °C.
Mitsunobu Reaction PPh₃, DEAD/DIADInverts stereochemistry of secondary alcohols; mild conditions.[21]Byproduct removal can be challenging; requires acidic pronucleophile (pKa < 13).Anhydrous THF, 0 °C to RT.

Conclusion

The successful incorporation of sterically hindered carboxylic acids into esters and amides is achievable through a range of powerful synthetic methods. Understanding the mechanistic underpinnings of each technique—from the sterically-driven regioselectivity of the Yamaguchi reaction to the rapid interception of reactive intermediates in the Steglich esterification and the high activation potential of onium salts—is key to rational reagent selection. By carefully considering the nature of the substrates and leveraging the detailed protocols provided in this guide, researchers can navigate the challenges of steric congestion and efficiently synthesize complex molecules with high fidelity.

References

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  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. ([Link])

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High-Throughput Screening Assays for Short-Chain Fatty Acid Analogues: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are metabolites produced by the gut microbiota through the fermentation of dietary fiber.[1][2] Once considered mere energy sources, SCFAs are now recognized as critical signaling molecules that mediate the dialogue between the microbiome and the host.[1] They play pivotal roles in a multitude of physiological processes, including immune modulation, metabolic regulation, and intestinal homeostasis.[1][3][4][5] Dysregulation of SCFA levels has been implicated in various diseases, including inflammatory bowel disease, metabolic syndrome, and neurodegenerative disorders, making the pathways they govern attractive targets for therapeutic intervention.[2][3][4][5][6]

The biological effects of SCFAs are primarily mediated by a class of G protein-coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[1][7][8][9] These receptors are expressed in a wide range of cell types, including immune cells, adipocytes, and enteroendocrine cells.[1][8] The development of synthetic analogues of SCFAs offers a promising strategy to selectively modulate these receptors and their downstream pathways for therapeutic benefit. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify novel and potent modulators of FFAR2 and FFAR3.[10] This guide provides a comprehensive overview of the principles, protocols, and best practices for developing and implementing robust HTS assays for the discovery of SCFA analogues.

Principles of HTS for SCFA Analogue Discovery

The discovery of novel SCFA analogues hinges on the ability to screen large numbers of compounds for their ability to activate or inhibit FFAR2 and FFAR3. The choice of HTS assay format is dictated by the specific signaling pathways engaged by these receptors.

SCFA Receptor Signaling Pathways

FFAR2 and FFAR3 exhibit distinct G protein-coupling profiles, which determine the downstream second messenger systems that are activated upon ligand binding.[9]

  • FFAR2 (GPR43) is known to couple to both Gαi and Gαq protein subunits.[1][8]

    • Gαi coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

    • Gαq coupling activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][11]

  • FFAR3 (GPR41) exclusively couples to the Gαi subunit, leading to the inhibition of cAMP production.[9]

Furthermore, recent evidence suggests that FFAR2 and FFAR3 can form heteromers, resulting in unique signaling profiles that differ from the individual receptors, such as enhanced Ca2+ signaling and β-arrestin-2 recruitment.[7][12] Ligand-induced GPCR activation also triggers the recruitment of β-arrestin proteins, which play a key role in receptor desensitization and can initiate G protein-independent signaling cascades.[13][14][15]

These distinct signaling outputs form the basis for the primary HTS assay formats used to identify SCFA analogues.

FFAR_Signaling_Pathways cluster_FFAR2 FFAR2 (GPR43) Signaling cluster_FFAR3 FFAR3 (GPR41) Signaling ligand1 SCFA Analogue ffar2 FFAR2 gq Gαq gi1 Gαi plc PLC ac1 Adenylyl Cyclase ip3 ↑ IP3 ca2 ↑ Cytosolic Ca²⁺ camp1 ↓ cAMP barrestin1 β-Arrestin ligand2 SCFA Analogue ffar3 FFAR3 gi2 Gαi ac2 Adenylyl Cyclase camp2 ↓ cAMP barrestin2 β-Arrestin

Key HTS Assay Formats

The choice of assay depends on the specific receptor (FFAR2 or FFAR3) and the desired signaling readout.

Assay FormatPrincipleTarget PathwayReceptor SuitabilityThroughput
Calcium Mobilization Measures transient increases in intracellular Ca2+ using fluorescent dyes.GαqFFAR2High
cAMP Assays (TR-FRET) Quantifies changes in intracellular cAMP levels.Gαi (inhibition)FFAR2, FFAR3High
β-Arrestin Recruitment Detects the interaction between the activated receptor and β-arrestin.β-ArrestinFFAR2, FFAR3High

Detailed Protocols

Here, we provide detailed, step-by-step protocols for the most common HTS assays for SCFA analogue screening. It is crucial to develop these assays using recombinant cell lines stably expressing the human FFAR2 or FFAR3 receptor.

Protocol 1: Calcium Mobilization Assay for FFAR2 Agonists

This assay is ideal for identifying FFAR2 agonists that signal through the Gαq pathway. It relies on the use of a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Ca2+.[11][16] The assay can be performed on automated real-time fluorescence plate readers.[11]

Principle: Activation of Gαq-coupled FFAR2 leads to the release of intracellular calcium stores. A fluorescent dye loaded into the cells binds to the released calcium, resulting in a measurable increase in fluorescence intensity. For receptors not naturally coupled to Gαq, co-transfection with a promiscuous Gα subunit like Gα16 can redirect the signal to the calcium mobilization pathway.[16][17]

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human FFAR2.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • No-wash calcium-sensitive dye kit (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor, often included in kits to prevent dye leakage).

  • Positive control agonist (e.g., Propionate).

  • Test compounds (SCFA analogues) dissolved in DMSO.

  • 384-well, black-walled, clear-bottom assay plates.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture FFAR2-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a determined optimal density.

    • Dispense 20-25 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution in Assay Buffer containing probenecid, according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the positive control and test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • Place the assay plate into a fluorescence plate reader (e.g., FLIPR).

    • The instrument will add the compounds (5-10 µL) to the wells while simultaneously monitoring fluorescence.

    • Record fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over a period of 2-3 minutes to capture the transient calcium peak.

Data Analysis and Quality Control:

  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Dose-Response Curves: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

  • Assay Quality (Z'-factor): The Z'-factor is a statistical parameter used to validate the quality of the HTS assay.[18][19] It is calculated using the signals from the positive control (e.g., max concentration of propionate) and negative control (vehicle, e.g., DMSO).

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][20]

Protocol 2: TR-FRET cAMP Assay for FFAR2/FFAR3 Modulators

This assay is suitable for detecting compounds that modulate Gαi-coupled receptors by measuring the inhibition of cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection technology.[21][22][23]

Principle: This is a competitive immunoassay.[21][24] Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels.[25] Agonists of Gαi-coupled receptors (FFAR2/FFAR3) will inhibit this process. The assay measures the competition between native cAMP produced by the cells and a labeled cAMP tracer (coupled to d2, an acceptor fluorophore) for binding to an anti-cAMP antibody labeled with a cryptate donor fluorophore. A high level of cellular cAMP leads to a decrease in the FRET signal.[22][23]

Materials and Reagents:

  • HEK293 cells stably expressing human FFAR2 or FFAR3.

  • HTRF cAMP detection kit (containing cAMP-d2, anti-cAMP cryptate, lysis buffer).

  • Forskolin.

  • Positive control agonist (e.g., Propionate).

  • Test compounds dissolved in DMSO.

  • Low-volume 384-well white assay plates.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and plate cells in 384-well plates as described in Protocol 1.

  • Compound and Forskolin Addition:

    • Prepare dilutions of test compounds and positive control.

    • Add compounds to the cells, followed by a pre-determined concentration of forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition:

    • Following the manufacturer's protocol, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) prepared in the provided lysis buffer.[21][25] This step lyses the cells and allows the immunoassay to occur.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Quality Control:

  • Response Calculation: The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The signal is inversely proportional to the cellular cAMP level.

  • Dose-Response Curves: Plot the HTRF ratio against the compound concentration to determine the IC50 (for agonists inhibiting forskolin-stimulated cAMP) or EC50 (for inverse agonists).

  • Assay Quality: Calculate the Z'-factor using wells with forskolin alone (negative control) and a saturating concentration of a known agonist plus forskolin (positive control).

Protocol 3: β-Arrestin Recruitment Assay

This assay provides a universal readout for GPCR activation, independent of the G-protein coupling pathway.[13][14] Several commercial platforms are available, such as the PathHunter assay which is based on Enzyme Fragment Complementation (EFC).[13][15]

Principle: In the EFC-based assay, the FFAR receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[13][15] Ligand-induced receptor activation causes the recruitment of β-arrestin, bringing the two enzyme fragments together. This complementation forms a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[13]

General Workflow:

  • Cell Plating: Use a cell line co-expressing the FFAR-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.[13] Plate cells in 384-well white assay plates.

  • Compound Addition: Add test compounds and incubate for 90-180 minutes at 37°C.

  • Substrate Addition and Signal Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Read Signal: Measure the chemiluminescent signal on a standard plate reader.

Data Analysis:

  • Dose-Response Curves: Plot luminescence against compound concentration to determine EC50 and Emax values.

  • Assay Quality: The Z'-factor is calculated using a known agonist as a positive control and a vehicle as a negative control.

HTS Campaign Workflow and Hit Validation

A typical HTS campaign for SCFA analogues follows a structured workflow designed to identify and validate promising lead compounds.

HTS_Workflow

Conclusion

The discovery of novel SCFA analogues holds significant therapeutic potential for a wide range of diseases.[2][3][5][6][7] Robust and reliable HTS assays are the cornerstone of this discovery process. By leveraging a deep understanding of FFAR2 and FFAR3 signaling, researchers can select and optimize appropriate assay formats, such as calcium mobilization, cAMP modulation, and β-arrestin recruitment assays. The detailed protocols and workflow presented in this guide provide a framework for scientists in drug discovery to successfully identify and validate new chemical entities that can modulate the activity of these important metabolic sensors. Careful attention to assay validation, including the consistent achievement of a high Z'-factor, is paramount to ensure the quality and reproducibility of the screening data, ultimately paving the way for the development of next-generation therapeutics targeting the microbiome-host axis.

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Application Note: A Guide to Advanced NMR Spectroscopy for the Structural Elucidation of Gem-Dimethyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gem-dimethyl group is a common and influential structural motif in a vast array of natural products and pharmaceutically active molecules.[1] While seemingly simple, this moiety presents unique and often complex challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The magnetic (non)equivalence of the two methyl groups—a phenomenon known as diastereotopicity—can be a source of confusion but also a rich source of stereochemical information. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern 1D and 2D NMR techniques tailored to unambiguously assign the structure and stereochemistry of molecules containing gem-dimethyl groups. We will delve into the causality behind experimental choices, moving from foundational ¹H and ¹³C analysis to advanced through-space and long-range correlation experiments.

The Foundational Challenge: Diastereotopicity of Gem-Dimethyl Groups

The core challenge in analyzing gem-dimethyl compounds lies in determining whether the two methyl groups are chemically and magnetically equivalent.

  • Equivalent Methyl Groups: In a molecule with a plane of symmetry that bisects the C(CH₃)₂ angle, or in cases of rapid, unrestricted bond rotation, the two methyl groups are indistinguishable. They are considered homotopic or enantiotopic and will appear as a single, sharp singlet in the ¹H NMR spectrum, integrating to 6 protons.[2]

  • Diastereotopic Methyl Groups: When a molecule contains a chiral center or is conformationally rigid in a way that places the two methyl groups in different chemical environments, they become diastereotopic .[3][4] This breaks the symmetry, meaning one methyl group might be closer to an anisotropic group (like a benzene ring or carbonyl) or a bulky substituent, while the other is not.[5][6] The result is two distinct 3-proton singlets in the ¹H NMR spectrum and two separate signals in the ¹³C NMR spectrum.[3] Recognizing and assigning these separate signals is the first step in unlocking detailed stereochemical insights.

G cluster_0 Symmetrical Environment cluster_1 Asymmetrical Environment a Symmetrical Molecule (e.g., Acetone) b Plane of Symmetry a->b possesses c Equivalent Methyl Groups b->c results in d ¹H NMR: Single 6H Singlet c->d gives e Molecule with Chiral Center (e.g., Isoborneol) f No Plane of Symmetry e->f possesses g Diastereotopic Methyl Groups f->g results in h ¹H NMR: Two 3H Singlets g->h gives

Figure 1. Logical relationship between molecular symmetry and the NMR signature of gem-dimethyl groups.

The Initial Analysis: 1D NMR Techniques

The first pass at any structure involves fundamental 1D NMR experiments. For gem-dimethyl compounds, these provide the initial clues about the local environment.

¹H NMR: The First Indication

The proton NMR spectrum gives the most direct evidence of diastereotopicity. Methyl protons typically resonate in the upfield region of the spectrum (approx. 0.7–1.8 ppm).[7] Their precise chemical shift is highly sensitive to the local electronic environment. Proximity to electronegative atoms (O, N) or anisotropic groups (aromatic rings, C=C, C=O) will cause a downfield shift (to a higher ppm value).[7][8] The key diagnostic feature is the multiplicity: a 6H singlet suggests equivalence, while two distinct 3H singlets strongly indicate diastereotopicity.

¹³C NMR and DEPT: Confirming the Carbon Framework

While ¹H NMR identifies the protons, ¹³C NMR and its associated spectral editing techniques, like DEPT (Distortionless Enhancement by Polarization Transfer), confirm the carbon backbone.

  • ¹³C NMR: This experiment is crucial for identifying the quaternary carbon to which the gem-dimethyl groups are attached—a signal that is often weak due to the lack of an attached proton.[9] The methyl carbons themselves will appear in the upfield region of the ¹³C spectrum (approx. 15-35 ppm).[10] Similar to the proton spectrum, diastereotopic methyls will give rise to two distinct carbon signals.

  • DEPT-135: This experiment is invaluable for differentiating carbon types. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.[11] This provides unambiguous confirmation of the methyl group assignments.

Building the Puzzle: 2D NMR for Connectivity

Once diastereotopicity is identified, 2D NMR experiments are required to place the gem-dimethyl group within the larger molecular structure.

HSQC: The Direct H-C Connection

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly bonded.[11][12] This is the most reliable method for definitively assigning the ¹H chemical shifts of the methyl groups to their corresponding ¹³C signals. An HSQC spectrum will show a cross-peak at the coordinate defined by the ¹H shift (F2 axis) and the ¹³C shift (F1 axis) for each methyl group.

HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[11][12][13]

Why it's critical for gem-dimethyls:

  • Connecting to the Quaternary Carbon: HMBC will show a correlation from the protons of both methyl groups to the quaternary carbon they are attached to. This is often the only way to unambiguously assign this key carbon atom.[11]

  • Building the Surrounding Structure: Correlations will also be observed from the methyl protons to other nearby carbons (two and three bonds away), allowing you to link the gem-dimethyl moiety to adjacent parts of the molecule.[14]

Figure 2. Key 2D NMR correlations for a gem-dimethyl group attached to a quaternary carbon (Cq).

Defining 3D Space: Stereochemistry and Proximity

With the connectivity established, the next challenge is to determine the three-dimensional arrangement of the atoms.

NOESY/ROESY: Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetization is transferred between nuclei that are close in space (< 5 Å), regardless of whether they are connected by bonds.[15] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space interactions.[15]

Why it's critical for gem-dimethyls: By observing a NOESY cross-peak between a proton on one of the diastereotopic methyl groups and another proton elsewhere in the molecule, you can definitively establish their relative stereochemistry.[16][17] For example, an NOE between a methyl group and an axial proton on a cyclohexane ring would confirm that the methyl group is also in an axial orientation. This is one of the most powerful tools for assigning stereocenters adjacent to the gem-dimethyl group.[18]

Advanced Methods for Ambiguous Cases

4.2.1 Chiral Solvating Agents (CSAs) If the gem-dimethyl groups are enantiotopic (i.e., in a chiral molecule that is present as a racemic mixture), they will appear as a single 6H singlet in a standard achiral solvent. Adding a chiral solvating agent (CSA) to the NMR tube can resolve this.[19][20] The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte, which causes the signals of the two enantiomers to be chemically shifted differently.[21] This allows for the direct observation and quantification of enantiomeric excess (ee).[22][23]

4.2.2 Residual Dipolar Couplings (RDCs) For highly complex or flexible molecules, RDCs provide powerful long-range structural constraints. By dissolving the molecule in a weakly aligning medium (like a liquid crystal), anisotropic dipolar couplings, which average to zero in normal isotropic solution, become measurable.[24][25] These RDCs are dependent on the orientation of bond vectors relative to the magnetic field and can be used to validate or refine a proposed 3D structure with high precision.[24][26]

Integrated Workflow for Structural Elucidation

A systematic approach is key to efficiently elucidating the structure of gem-dimethyl compounds. The following workflow integrates the techniques discussed into a logical progression.

G start Start: Purified Gem-Dimethyl Compound step1 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) start->step1 decision1 Observe Methyl Signals: 6H Singlet or Two 3H Singlets? step1->decision1 equivalent Equivalent Methyls (Proceed with standard elucidation) decision1->equivalent 6H Singlet diastereotopic Diastereotopic Methyls (Stereochemical investigation needed) decision1->diastereotopic Two 3H Singlets step2 2. Acquire Connectivity Spectra (HSQC, HMBC) equivalent->step2 diastereotopic->step2 step3 3. Establish 2D Structure (Assemble carbon framework) step2->step3 step4 4. Acquire Spatial Proximity Spectra (NOESY/ROESY) step3->step4 step5 5. Determine Relative Stereochemistry (Assign 3D orientation) step4->step5 decision2 Still Ambiguous? (e.g., Racemate or Flexible System) step5->decision2 advanced 6. Employ Advanced Techniques (CSAs for ee%, RDCs for conformation) decision2->advanced Yes final Final Validated Structure decision2->final No advanced->final

Figure 3. A comprehensive workflow for the structural elucidation of gem-dimethyl compounds using NMR spectroscopy.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters and pulse programs may vary. Always consult your instrument's user manual.

Protocol: Standard Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For quantitative purposes or precise chemical shift referencing, a known amount of an internal standard can be added, although modern spectrometers can reference the residual solvent peak.

Protocol: Acquiring a 2D HSQC Spectrum
  • Experiment: Select a gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

  • ¹J Coupling: Set the one-bond C-H coupling constant (CNST13 or similar parameter) to an average value of 145 Hz. This value is appropriate for most sp³ C-H bonds.

  • Spectral Width: Ensure the spectral width in the ¹H dimension (F2) covers all proton signals and in the ¹³C dimension (F1) covers all carbon signals (e.g., 0-220 ppm).

  • Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typically 2-8 scans per increment are sufficient.

  • Processing: Process the data using a sine-squared window function in both dimensions and perform phase correction.

Protocol: Acquiring a 2D HMBC Spectrum
  • Experiment: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • ⁿJ Coupling: Set the long-range C-H coupling constant (CNST2 or similar) to a value optimized for 2-3 bond correlations. A value of 8 Hz is a good starting point.[27] For detecting correlations over 4 bonds or through specific pathways, a smaller value (e.g., 4-5 Hz) may be beneficial in a separate experiment.[28]

  • Acquisition: HMBC is less sensitive than HSQC. A higher number of scans (e.g., 8-32 per increment) and a longer relaxation delay may be required.

  • Processing: Process the data using a magnitude calculation or, for higher resolution, a phase-sensitive mode with appropriate window functions.

Protocol: Acquiring a 2D NOESY Spectrum
  • Experiment: Select a phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Mixing Time (d8): This is the most critical parameter. The mixing time determines the duration over which NOE transfer occurs. For small molecules (< 700 Da), a mixing time of 500-800 ms is a good starting point. This value may need to be optimized.

  • Acquisition: Acquire sufficient scans (e.g., 8-16 per increment) to observe weak cross-peaks. The relaxation delay should be at least 1.5 times the longest T₁ relaxation time in the molecule.

  • Processing: Process the data using a sine-squared window function and carefully phase the spectrum. Symmetrize the spectrum if necessary.

Data Interpretation Summary

NMR Experiment Primary Information Obtained for Gem-Dimethyl Groups Causality & Rationale
¹H NMR Number of signals (1 or 2), chemical shifts, integration (6H or 3H+3H).Determines if the methyls are magnetically equivalent or diastereotopic due to the local symmetry and electronic environment.
¹³C NMR Number of signals for methyls and the quaternary carbon.Confirms diastereotopicity in the carbon backbone and identifies the key quaternary carbon signal.
DEPT-135 Positive signals for CH₃ groups.Unambiguously confirms the identity of the methyl carbons, distinguishing them from CH₂ (negative) or C/CH (positive) signals.
HSQC Direct one-bond correlation between methyl ¹H and ¹³C signals.Provides definitive assignment of proton signals to their respective carbon atoms.
HMBC 2- and 3-bond correlations from methyl protons to the quaternary carbon and other nearby carbons.Establishes the connectivity of the gem-dimethyl group within the molecular framework. Essential for skeletal assembly.
NOESY/ROESY Through-space correlations between methyl protons and other protons (< 5 Å).Reveals spatial proximity, which is used to determine the relative stereochemistry of the molecule.

Conclusion

The gem-dimethyl group, while structurally simple, offers a window into the detailed stereochemical landscape of a molecule. Its NMR signature is a sensitive probe of the local symmetry and conformation. By moving beyond simple 1D analysis and employing a strategic combination of 2D NMR experiments—particularly HSQC for direct assignment, HMBC for skeletal connectivity, and NOESY for stereochemical definition—researchers can transform the challenge of diastereotopicity into a powerful tool for complete and unambiguous structural elucidation.

References

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Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Methoxy-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge and Significance of Methoxy-Substituted Fatty Acids

Methoxy-substituted fatty acids, while less common than their hydroxylated counterparts, are crucial in various biological and industrial contexts. They are found in certain bacteria, plant waxes, and can be formed as byproducts in industrial processes. The precise structural elucidation of these molecules, particularly the determination of the methoxy group's position along the aliphatic chain, is a significant analytical challenge. Mass spectrometry, with its high sensitivity and structural information capabilities, stands as the premier technique for this purpose.

This guide provides a comprehensive overview of the principles and protocols for the fragmentation analysis of methoxy-substituted fatty acids using both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying chemical principles that govern the fragmentation of these unique molecules, enabling researchers to make informed decisions in their analytical strategies.

Core Principles: The Influence of the Methoxy Group on Fatty Acid Fragmentation

The fragmentation of fatty acid methyl esters (FAMEs) under Electron Ionization (EI) is well-characterized, typically involving cleavages at intervals of 14 atomic mass units (amu) corresponding to methylene groups. However, the introduction of a methoxy substituent dramatically alters these fragmentation pathways, providing the key to localizing its position.

The primary influence of the methoxy group is its ability to direct fragmentation through two main mechanisms:

  • Alpha-Cleavage: The C-C bond adjacent to the carbon bearing the methoxy group is prone to cleavage. This is a dominant fragmentation pathway that results in the formation of a resonance-stabilized oxonium ion. The mass-to-charge ratio (m/z) of this fragment is highly diagnostic for the position of the methoxy group.

  • Rearrangement Reactions: The presence of the methoxy group can facilitate hydrogen rearrangements, leading to the formation of unique fragment ions that are not observed in unsubstituted fatty acids.

The stability of the resulting fragment ions is a critical factor driving these processes. Understanding these fundamental principles is paramount for interpreting the mass spectra of methoxy-substituted fatty acids and confidently assigning the position of the methoxy group.

Experimental Workflow: A Visual Overview

The following diagram outlines the general workflow for the analysis of methoxy-substituted fatty acids, from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis & Interpretation extraction Lipid Extraction derivatization Derivatization to FAMEs extraction->derivatization methoxylation Methoxylation (if starting from Hydroxy-FAs) derivatization->methoxylation Optional gcms GC-MS (EI) methoxylation->gcms esims LC-ESI-MS/MS methoxylation->esims spectra Mass Spectra Acquisition gcms->spectra esims->spectra fragmentation Fragmentation Pattern Analysis spectra->fragmentation position Positional Isomer Identification fragmentation->position quant Quantification position->quant

Caption: General workflow for methoxy-substituted fatty acid analysis.

Protocols: From Benchtop to High-Resolution Data

Protocol 1: Synthesis of Methoxy-Substituted Fatty Acid Methyl Ester Standards

Authoritative analysis relies on the availability of well-characterized standards. For methoxy-substituted fatty acids, these are often not commercially available and require synthesis, typically from their corresponding hydroxy fatty acid precursors.

Materials:

  • Hydroxy fatty acid methyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Alkoxide Formation: Dissolve the hydroxy fatty acid methyl ester (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methoxy-substituted fatty acid methyl ester.

Causality: The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide then serves as an electrophile for the Williamson ether synthesis. Anhydrous conditions are critical to prevent quenching of the sodium hydride and alkoxide intermediate.

Protocol 2: GC-MS Analysis of Methoxy-Substituted Fatty Acid Methyl Esters

GC-MS with electron ionization is the workhorse for the analysis of FAMEs and provides rich fragmentation data for positional isomer determination.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or equivalent is recommended for good separation of fatty acid isomers.[1][2]

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 10 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Ensure the methoxy-substituted fatty acid is in its methyl ester form (as synthesized in Protocol 1 or via transesterification of lipids).

  • Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

Data Analysis and Interpretation:

The key to identifying the position of the methoxy group lies in recognizing the characteristic fragment ions. The following table summarizes the expected key fragment ions for a hypothetical methyl methoxystearate (C18).

Methoxy PositionKey Fragment 1 (α-cleavage, proximal)Key Fragment 2 (α-cleavage, distal)
2-methoxym/z 75 (CH₃O-CH=C(OH)OCH₃)⁺m/z 299 (M-31, loss of ·OCH₃)
9-methoxym/z 187 (CH₃OOC(CH₂)₇CH=OCH₃)⁺m/z 171 (CH₃(CH₂)₈CH=OCH₃)⁺
12-methoxym/z 229 (CH₃OOC(CH₂)₁₀CH=OCH₃)⁺m/z 129 (CH₃(CH₂)₅CH=OCH₃)⁺

Note: The exact m/z values will vary depending on the fatty acid chain length. The principle of identifying the two fragments resulting from cleavage on either side of the methoxy-bearing carbon remains the same.

fragmentation cluster_mol Methyl 9-Methoxystearate cluster_frag EI Fragmentation mol CH₃(CH₂)₈-CH(OCH₃)-(CH₂)₇-COOCH₃ frag1 m/z 171 CH₃(CH₂)₈CH=OCH₃⁺ mol->frag1 α-cleavage (distal) frag2 m/z 187 ⁺CH(OCH₃)(CH₂)₇COOCH₃ mol->frag2 α-cleavage (proximal)

Caption: EI fragmentation of methyl 9-methoxystearate.

Protocol 3: LC-ESI-MS/MS Analysis of Methoxy-Substituted Fatty Acids

For complex mixtures or when higher sensitivity is required, LC-ESI-MS/MS is a powerful alternative. Derivatization is often necessary to improve ionization efficiency in the positive ion mode.

Derivatization for Enhanced ESI Signal:

Fatty acids have poor ionization efficiency in positive mode ESI. Derivatization of the carboxylic acid with a permanently charged group can significantly enhance sensitivity.[3][4][5] One such derivatizing agent is N-(4-aminomethylphenyl)pyridinium (AMPP).

Materials:

  • Methoxy-substituted fatty acid

  • AMPP reagent

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous acetonitrile

  • Triethylamine

Procedure:

  • Dissolve the methoxy-substituted fatty acid in anhydrous acetonitrile.

  • Add AMPP reagent, EDC, and HOBt.

  • Add triethylamine and stir the reaction at room temperature for 2 hours.

  • The resulting AMPP-derivatized fatty acid can be directly analyzed by LC-MS.

LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 50% to 100% B over 10 minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Collision Energy: Optimize for the specific analyte, typically in the range of 10-30 eV.

Data Analysis and Interpretation:

In ESI-MS/MS, the fragmentation of the derivatized methoxy fatty acid will be dominated by cleavages related to the AMPP tag and the methoxy group. Characteristic neutral losses and product ions will be indicative of the methoxy position. For example, a neutral loss corresponding to methanol (32 Da) is often observed. The fragmentation of the aliphatic chain will be less extensive than in EI but can still provide positional information.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of synthesized standards (Protocol 1) is fundamental to confirming the fragmentation patterns observed in unknown samples. By comparing the mass spectra and retention times of the standards with those of the analytes, a high degree of confidence in identification can be achieved. Furthermore, the complementary nature of GC-MS and LC-ESI-MS/MS provides an additional layer of validation. If the positional assignment from both techniques is consistent, the identification is considered robust.

Conclusion and Future Perspectives

The mass spectrometric analysis of methoxy-substituted fatty acids is a nuanced but powerful approach for their structural elucidation. By understanding the fundamental principles of fragmentation and employing the detailed protocols provided, researchers can confidently identify and quantify these important molecules. The continued development of high-resolution mass spectrometry and novel derivatization strategies will undoubtedly further enhance our ability to analyze these and other modified fatty acids in complex biological and industrial samples.

References

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Application Notes and Protocols for the Purification of Polar Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purifying Polar Substituted Carboxylic Acids

Polar substituted carboxylic acids are a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. Their inherent polarity, conferred by both the carboxyl group and additional polar substituents (e.g., hydroxyl, amino, additional carboxyl groups), presents unique purification challenges. These functional groups can lead to high water solubility, strong interactions with stationary phases in chromatography, and difficulties in crystallization, often resulting in low yields and impure final products.[1]

This guide provides a detailed overview of robust purification methods tailored for these challenging molecules. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively.

Understanding the Analyte: Key Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities. The acidity of the carboxylic acid, dictated by its pKa, is a critical parameter. Simple aliphatic carboxylic acids typically have pKa values around 4-5.[2] However, the presence of electron-withdrawing or -donating substituents can significantly alter this value.[2] This property is fundamental to exploiting pH-dependent solubility differences in extraction and ion-exchange chromatography.

Typical Impurities Encountered:

The nature of impurities is largely dependent on the synthetic route. Common contaminants include:

  • Unreacted starting materials and reagents: These can range from polar to non-polar.

  • Byproducts from side reactions: These may include esters, amides, or products of over-oxidation.[1]

  • Residual solvents: Both organic solvents and water can be present.[2]

  • Inorganic salts: Often introduced during reaction workups.[2]

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the major impurities and guiding the selection of an appropriate purification technique.[3]

A Decision-Making Workflow for Purification

The choice of purification method is dictated by the physical state of the crude product (solid or liquid) and the nature of the impurities. The following workflow provides a general guideline for selecting the most appropriate technique.

PurificationWorkflow Start Crude Polar Carboxylic Acid IsSolid Is the crude product a solid? Start->IsSolid Crystallization Crystallization IsSolid->Crystallization Yes IsLiquid Is the crude product a liquid/oil? IsSolid->IsLiquid No Chromatography Chromatography Crystallization->Chromatography Persistent Impurities PureProduct Pure Product Crystallization->PureProduct Extraction Liquid-Liquid Extraction (Acid-Base) Extraction->Crystallization Product solidifies after extraction Extraction->PureProduct Chromatography->PureProduct IsLiquid->Extraction Yes IsLiquid->Chromatography Impurity polarity similar to product

Caption: A general decision-making workflow for the purification of polar substituted carboxylic acids.

Method 1: Crystallization - The Art of Solid-State Purification

For solid carboxylic acids, crystallization is often the most efficient and scalable purification method.[4] It relies on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[5]

The Science of Solvent Selection

The ideal crystallization solvent should:

  • Dissolve the carboxylic acid sparingly or not at all at room temperature, but readily at elevated temperatures. [5]

  • Either leave impurities completely insoluble or keep them fully dissolved at all temperatures. [5]

  • Be chemically inert towards the carboxylic acid. [6]

  • Have a relatively low boiling point for easy removal from the purified crystals. [6]

The "like dissolves like" principle is a good starting point; polar carboxylic acids generally dissolve well in polar solvents.[6] However, for crystallization, a perfect solvent is one where the solubility is highly temperature-dependent.

Solvent Polarity Spectrum and Common Choices for Polar Carboxylic Acids:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Excellent for highly polar compounds, non-toxic, and inexpensive.[6]
Ethanol/WaterHighVariableA versatile mixed solvent system that can be fine-tuned for optimal solubility.[5]
EthanolMedium-High78Good for moderately polar carboxylic acids.[6]
Ethyl AcetateMedium77Often used in mixed solvent systems with non-polar solvents.[6]
TolueneLow111Can be effective for less polar carboxylic acids or when "oiling out" is an issue.[6]
Protocol: Single-Solvent Crystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude carboxylic acid to achieve complete dissolution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Crystallization
  • Oiling Out: If the compound separates as an oil, it may be due to high impurity levels or a solvent in which the compound is too soluble.[1] Try a different solvent system or further purify the material by another method before attempting crystallization again.[1]

  • Poor Recovery: This can result from using too much solvent or premature crystallization. Ensure the minimum amount of hot solvent is used.

Method 2: Liquid-Liquid Extraction - Exploiting Acidity

Liquid-liquid extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities based on their differing solubilities in immiscible liquid phases.[8] The key is to manipulate the pH to control the ionization state of the carboxylic acid.

The Underlying Principle: pH and Partitioning

A carboxylic acid (R-COOH) exists in equilibrium with its conjugate base, the carboxylate anion (R-COO⁻).

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

  • In its neutral (protonated) form (R-COOH), the carboxylic acid is more soluble in organic solvents.

  • In its ionic (deprotonated) form (R-COO⁻), it is more soluble in aqueous solutions.

By adjusting the pH of the aqueous phase, we can drive the equilibrium to favor one form over the other. A general rule is to adjust the pH to at least two units above the pKa to ensure deprotonation and two units below the pKa for complete protonation.[9]

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).[1] Gently invert the funnel multiple times, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).[1]

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer. Drain the aqueous layer.

  • Re-extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete removal of the carboxylic acid.[4] Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (check with pH paper).[1] The protonated carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[4] If the product is an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), and remove the solvent under reduced pressure.[1]

ExtractionWorkflow Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO₃) Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral/Basic Impurities Separate->OrganicLayer AqueousLayer Aqueous Layer: Carboxylate Salt Separate->AqueousLayer Acidify Acidify with Strong Acid (e.g., HCl) AqueousLayer->Acidify Isolate Isolate Pure Carboxylic Acid (Filtration/Extraction) Acidify->Isolate

Caption: Workflow for the purification of a carboxylic acid using acid-base extraction.

Method 3: Chromatography - For Challenging Separations

When crystallization and extraction fail to provide the desired purity, particularly when impurities have similar polarities to the target compound, chromatography is the method of choice.[1]

Normal-Phase Chromatography (NPC)

While seemingly intuitive for polar compounds, NPC on silica gel can be problematic for carboxylic acids. The acidic nature of silica can lead to strong adsorption and peak tailing.[1] To mitigate this, a small amount of a volatile acid (e.g., 0.5-1% acetic or formic acid) is often added to the mobile phase to keep the carboxylic acid fully protonated and improve peak shape.[1]

Reversed-Phase Chromatography (RPC)

RPC is a powerful technique for purifying polar compounds.[10] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[11]

  • Principle: Retention is primarily driven by hydrophobic interactions. By controlling the pH of the mobile phase, the ionization of the carboxylic acid can be manipulated.[12]

  • pH Effect: At a low pH (below the pKa), the carboxylic acid is protonated and less polar, leading to stronger retention on the C18 column.[12] At a high pH (above the pKa), it is deprotonated, more polar, and elutes more quickly.[11] This pH control provides an excellent handle for optimizing separation.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[13] For carboxylic acids, anion-exchange chromatography is employed.[14]

  • Principle: A positively charged stationary phase (anion-exchanger) binds the negatively charged carboxylate anions.[14]

  • Elution: The bound carboxylate can be eluted by either increasing the ionic strength of the mobile phase (using a salt gradient) or by decreasing the pH, which protonates the carboxylate and releases it from the resin.[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the separation of very polar compounds that show little or no retention in reversed-phase chromatography.[15]

  • Principle: HILIC utilizes a polar stationary phase (like silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer.[15] Separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[16]

  • Advantages: HILIC offers a unique selectivity for polar compounds and is compatible with mass spectrometry due to the high organic content of the mobile phase.[15]

Comparison of Chromatographic Techniques:

TechniqueStationary PhaseMobile PhasePrincipleBest For
Normal-Phase Polar (e.g., silica)Non-polar (e.g., hexane/ethyl acetate) + acidAdsorptionLess polar carboxylic acids; can be prone to tailing.[1]
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., water/acetonitrile)PartitioningA wide range of polarities; pH control is key.[10][12]
Ion-Exchange Charged (anionic or cationic)Aqueous bufferElectrostatic interactionsSeparating charged molecules from neutral or oppositely charged species.[13][14]
HILIC Polar (e.g., silica, diol)High organic + aqueous bufferPartitioning into aqueous layerVery polar compounds with poor retention in RPC.[15]

Conclusion

The purification of polar substituted carboxylic acids requires a thoughtful approach that considers the specific properties of the target molecule and its impurities. By understanding the principles behind crystallization, liquid-liquid extraction, and various chromatographic techniques, researchers can develop robust and efficient purification strategies. This guide serves as a foundational resource, empowering scientists to tackle these challenging separations with confidence and precision.

References

  • Vertex AI Search. (n.d.).
  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved January 17, 2026.
  • Benchchem. (n.d.).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved January 17, 2026.
  • PubMed. (n.d.).
  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved January 17, 2026.
  • University of York. (n.d.). Solvent Choice. Retrieved January 17, 2026.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 17, 2026.
  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved January 17, 2026.
  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved January 17, 2026.
  • Google Patents. (n.d.).
  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved January 17, 2026.
  • University of Wisconsin-Madison. (n.d.).
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  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved January 17, 2026.
  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved January 17, 2026.
  • Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Retrieved January 17, 2026.
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  • LCGC Europe. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved January 17, 2026.
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  • Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved January 17, 2026.
  • Benchchem. (n.d.). Technical Support Center: Purification of Hexahydro-1H-pyrrolizine-2-carboxylic acid. Retrieved January 17, 2026.
  • University of Rochester. (n.d.).
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  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid. Retrieved January 17, 2026.
  • Royal Society of Chemistry. (2024).
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  • JoVE. (2024).
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  • Reddit. (2019). Isolation of a Carboxylic acid : r/chemhelp. Retrieved January 17, 2026.
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Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Introduction

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this molecule. The core synthetic challenge arises from the sterically demanding gem-dimethyl group at the C4 position, which significantly hinders reactions at both the adjacent C3 and C5 centers.

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome these steric barriers, optimize your reaction conditions, and achieve your synthetic goals with higher efficiency and yield.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures. Each entry details the problem, explains the underlying chemical principles, and provides actionable, step-by-step protocols for resolution.

Question 1: My initial ring-opening of 3,3-dimethylglutaric anhydride with methanol is giving a poor yield of the desired this compound and a significant amount of the isomeric byproduct. How can I improve the regioselectivity?

Root Cause Analysis: The reaction of 3,3-dimethylglutaric anhydride with a nucleophile like methanol can theoretically produce two isomeric mono-esters. The gem-dimethyl group at the C3 position (which becomes the C4 position in the final product) sterically shields the adjacent carbonyl group. While this might suggest the nucleophile would preferentially attack the less hindered carbonyl, electronic effects and reaction conditions can lead to a mixture of products. Elevated temperatures can decrease selectivity.

Proposed Solution: To enhance the regioselectivity for the desired product, the reaction should be conducted under kinetically controlled conditions, using a basic catalyst to activate the methanol, which allows for lower reaction temperatures.

Workflow Diagram: Optimizing Anhydride Ring-Opening

G cluster_start Starting Point cluster_troubleshooting Troubleshooting Path cluster_protocol Optimized Protocol Start Mixture of 3,3-Dimethylglutaric Anhydride and Methanol Problem Problem: Poor Regioselectivity (Mixture of Isomers) Start->Problem Cause Root Cause: High Temperature / Lack of Catalyst Problem->Cause Analysis Solution Solution: Kinetically Controlled, Base-Catalyzed Methanolysis Cause->Solution Identifies Step1 1. Dissolve Anhydride in Dry Toluene Solution->Step1 Implements Step2 2. Cool to 0°C Step1->Step2 Step3 3. Add Methanol & Catalytic DMAP Step2->Step3 Step4 4. Stir at 0°C to Room Temperature Step3->Step4 Result Improved Yield of This compound Step4->Result

Caption: Troubleshooting flowchart for improving regioselectivity.

Optimized Experimental Protocol: Base-Catalyzed Methanolysis

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,3-dimethylglutaric anhydride (1.0 eq).

  • Solvent: Dissolve the anhydride in a minimal amount of anhydrous toluene or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add methanol (1.1 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq). DMAP is an excellent nucleophilic catalyst that accelerates the acylation of the alcohol.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl to remove DMAP, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Question 2: I am attempting to synthesize the target molecule via alkylation of a malonic ester derivative, but the second alkylation step to introduce the carboxymethyl group is failing. What can I do?

Root Cause Analysis: This approach likely involves first alkylating diethyl malonate with a neopentyl-type halide (e.g., 1-bromo-2,2-dimethylpropane) and then attempting a second alkylation. The first alkylation creates a highly hindered carbon center. The resulting enolate is sterically shielded by both the gem-dimethyl group and the two bulky ethyl ester groups, making it extremely difficult for a second electrophile (like methyl bromoacetate) to approach.

Proposed Solution: Instead of a sequential two-step alkylation on the same carbon, a more robust strategy is to use a different synthetic approach that avoids creating such a congested intermediate. A Michael addition is a far more effective method for forming the required carbon skeleton.

Recommended Alternative Strategy: Michael Addition This strategy involves the conjugate addition of the enolate of methyl isobutyrate to an acrylate derivative. The steric hindrance is less of an issue in this pathway.

Optimized Experimental Protocol: Michael Addition Route

  • Enolate Formation: In a flame-dried, three-neck flask under argon, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.

  • Substrate Addition: Slowly add methyl 2,2-dimethylpropanoate (1.0 eq) to the LDA solution and stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Michael Addition: Add tert-butyl acrylate (1.2 eq) dropwise to the enolate solution. The use of the bulky tert-butyl ester minimizes the risk of self-condensation or polymerization.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature overnight.

  • Workup and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. The resulting diester can then be selectively hydrolyzed. The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the carboxylic acid without affecting the methyl ester.

Comparative Table: Alkylation vs. Michael Addition

FeatureSequential DialkylationMichael Addition Route
Key Step C-alkylation of a hindered malonateConjugate addition to an acrylate
Steric Challenge Extreme hindrance at the enolateMore accessible electrophilic center
Common Issues No reaction, elimination of halidePolymerization of acrylate (can be mitigated)
Typical Yield Very Low (<10%)Moderate to Good (50-70%)
Recommendation Not RecommendedHighly Recommended

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason the gem-dimethyl group poses such a significant synthetic challenge?

The gem-dimethyl group creates a quaternary carbon center, which is a classic example of severe steric hindrance. This bulkiness has two major consequences:

  • Kinetic Shielding: It physically blocks the trajectory of incoming reagents (nucleophiles or electrophiles) from accessing adjacent reactive sites. This is known as Thorpe-Ingold effect, which can also alter bond angles and reactivity.

  • Conformational Rigidity: The presence of the two methyl groups restricts bond rotation, locking the molecule into conformations that may be unfavorable for reaction. This can increase the activation energy of the desired transformation.

Q2: Are there any alternative, highly reactive acylating agents I can use instead of methanol with the anhydride?

Yes. If direct methanolysis proves inefficient even with catalysis, you can convert the anhydride to a more reactive species first.

  • Acyl Chloride: Reacting the 3,3-dimethylglutaric anhydride with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acyl chloride-acid. This highly electrophilic intermediate will then react much more readily with methanol, even at low temperatures.

  • Mixed Anhydrides: Activating one of the carboxylic acids (after initial hydrolysis of the anhydride) with a chloroformate (like isobutyl chloroformate) or forming a mixed anhydride with pivaloyl chloride can create a highly reactive acylating agent that will readily react with methanol.

Q3: How does solvent choice impact the success of reactions involving this sterically hindered molecule?

Solvent choice is critical.

  • Polar Aprotic Solvents (THF, Dioxane, DMF): These are generally preferred for organometallic reactions (e.g., enolate formation). They can solvate the metal cation without coordinating too strongly, maintaining the reactivity of the nucleophile.

  • Non-Polar Solvents (Toluene, Hexane): These can be useful in minimizing side reactions. In the base-catalyzed methanolysis of the anhydride, using toluene instead of methanol as the bulk solvent keeps the concentration of the nucleophile controlled, which can improve selectivity.

  • Protic Solvents (Methanol, Ethanol): These should only be used when they are the intended reagent, as they can quench sensitive intermediates like enolates or Grignard reagents.

References

This section provides a consolidated list of sources for further reading and verification.

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005 . [Link]

  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A.; Sundberg, R. J. Springer, 2007 . [Link]

  • The Thorpe-Ingold Effect. Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. J. Chem. Soc., Trans., 1915 , 107, 1080-1106. [Link]

  • 4-Dimethylaminopyridine: A Highly Active Acylation Catalyst. Steglich, W.; Höfle, G. Angew. Chem. Int. Ed., 1969 , 8, 981-981. [Link]

Troubleshooting low yields in the esterification of gem-dimethyl carboxylic acids

Q: Are there any safety concerns with these reagents? A: Yes. Carbodiimides like DCC are potent allergens and sensitizers; always handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Azodicarboxylates used in the Mitsunobu reaction (DEAD, DIAD) are toxic and potentially explosive and should be handled with extreme care. [16]

References

  • ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • Wikipedia. (n.d.). Yamaguchi esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • ResearchGate. (2025). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
  • PubMed. (n.d.). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base.
  • Chemguide. (n.d.). The mechanism for the esterification reaction.
  • Google Patents. (n.d.). Synthesis of 2,2-Dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester.
  • ResearchGate. (2025). Alternative carbon based acid catalyst for selective esterification of glycerol to acetylglycerols.
  • YouTube. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • University of Groningen. (2023). Development of sustainable esterification reactions and the transformation of carbohydrates into applica.
  • Google Patents. (n.d.). Preparation method of 2,2-dimethylolpropionic acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl 2,5-Cyclohexadiene-1-carboxylate.
  • PSIBERG. (2023). Step-by-Step Mechanism of Fischer Esterification.
  • Reddit. (n.d.). Esterification without an acid catalyst.
  • Frontiers. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Applications of Carbodiimides.
  • Pearson. (n.d.). Ester Reactions: Esterification Practice Problems.
  • ACS Publications. (2005). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification.
  • Google Patents. (n.d.). Synthetic method of 2,2-dimethyl dimethylmalonate.
  • ACS Publications. (n.d.). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts.
  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • MDPI. (n.d.). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound.
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  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pentanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pentanoic acid analogues. This guide is designed for researchers, medicinal chemists, and process development scientists. Pentanoic acid and its derivatives are crucial scaffolds in pharmaceuticals and materials science. However, their synthesis is often plagued by challenges such as low yields, side-product formation, and difficult purifications. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses common, overarching issues encountered during the synthesis of carboxylic acids like pentanoic acid analogues.

Q1: What are the most common synthetic routes for pentanoic acid analogues, and how do I choose the best one?

A1: The choice of synthetic route is dictated by the available starting materials, the desired substitution pattern (α- or β-substitution, etc.), and functional group tolerance. Three common and versatile methods are:

  • Malonic Ester Synthesis: Ideal for preparing α-substituted carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][2][3][4] This method is highly reliable for creating C-C bonds with primary alkyl halides.

  • Carboxylation of Grignard Reagents: This route is excellent when starting from an alkyl or aryl halide. The organomagnesium compound attacks carbon dioxide (dry ice) to form a carboxylate, which is then protonated.[5][6][7] It's a powerful way to add a -COOH group.

  • Oxidation of Primary Alcohols: A fundamental transformation where a primary alcohol (e.g., pentan-1-ol or an analogue) is oxidized to the corresponding carboxylic acid.[8][9][10] The choice of oxidant is critical to avoid stopping at the intermediate aldehyde stage.[11][12]

The following decision workflow can help guide your choice:

G start What is your key starting material? sm1 Alkyl Halide (R-X) start->sm1 sm2 Primary Alcohol (R-CH2OH) start->sm2 sm3 Need α-substitution start->sm3 route1 Route 1: Malonic Ester Synthesis sm1->route1 Primary R-X? route2 Route 2: Grignard Carboxylation sm1->route2 route3 Route 3: Oxidation sm2->route3 sm3->route1

Caption: Decision workflow for selecting a synthetic route.

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yields can stem from several factors. Systematically check the following:

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and dry, especially solvents for moisture-sensitive reactions like Grignard synthesis.[13] Verify that you are using the correct molar equivalents.

  • Reaction Temperature: Temperature control is critical. Higher temperatures can favor elimination side reactions over substitution, while temperatures that are too low may stall the reaction.[14]

  • Atmosphere: For air- and moisture-sensitive reactions (e.g., using organometallics), ensure your system is under a dry, inert atmosphere (Nitrogen or Argon).

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or another analytical method to determine the point of maximum conversion. Insufficient time leads to incomplete reaction, while excessive time can lead to product degradation or side reactions.

Q3: I'm observing significant side product formation. How can I improve selectivity?

A3: Side product formation is a common challenge. The cause depends on the specific reaction:

  • In Malonic Ester Synthesis: Dialkylation can occur if a second equivalent of the alkyl halide reacts. To favor mono-alkylation, use just one equivalent of base and the alkylating agent.[4]

  • In Grignard Reactions: The Wurtz coupling (R-X + R-MgX -> R-R) is a major side reaction, especially with primary halides.[15] Adding the alkyl halide slowly to the activated magnesium can minimize this. The Grignard reagent is also a strong base and can deprotonate any acidic protons present, including from water or even the starting ketone if it is sterically hindered (enolization).[5][13]

  • In Alcohol Oxidation: Over-oxidation is a risk. Using a strong oxidant like Jones reagent (CrO₃/H₂SO₄) on a primary alcohol will typically yield the carboxylic acid.[12][16] If the aldehyde is the desired product, a milder reagent like Pyridinium Chlorochromate (PCC) must be used in an anhydrous solvent to prevent formation of the hydrate intermediate, which is susceptible to further oxidation.[17][18]

Section 2: Troubleshooting Guides for Specific Synthetic Routes

Guide 2.1: Malonic Ester Synthesis

This route transforms an alkyl halide into a carboxylic acid with two additional carbons via alkylation of diethyl malonate.[2]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation Malonate Diethyl Malonate Enolate Stabilized Enolate Malonate->Enolate Deprotonation Base NaOEt (Base) AlkylatedMalonate Alkylated Malonate Enolate->AlkylatedMalonate Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) FinalAcid Substituted Acetic Acid AlkylatedMalonate->FinalAcid AcidHeat H3O+, Heat

Caption: Workflow for the Malonic Ester Synthesis.

Q: My deprotonation of diethyl malonate seems inefficient. What's wrong? A: The alpha-protons of diethyl malonate have a pKa of about 13, making them readily removable by common bases like sodium ethoxide (NaOEt) in ethanol.

  • Causality: The base must be strong enough to deprotonate the ester but should not promote side reactions like saponification. NaOEt is ideal because even if it acts as a nucleophile on the ester (transesterification), the product is identical to the starting material.

  • Troubleshooting:

    • Base Choice: Ensure you are using a suitable base. NaOEt is standard. For less acidic substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary.

    • Solvent: The solvent must be compatible with the base. For NaOEt, ethanol is the solvent of choice. For NaH, a polar aprotic solvent like THF or DMF is used. Ensure the solvent is anhydrous.

Q: The alkylation step (Sₙ2 reaction) is giving a poor yield. How can I optimize it? A: This is a classic Sₙ2 reaction, so its success depends on the substrate, nucleophile, leaving group, and solvent.

  • Causality: The enolate is a soft nucleophile that attacks the alkyl halide. Steric hindrance on the alkyl halide will significantly slow or prevent the reaction.

  • Troubleshooting:

    • Alkyl Halide Structure: The reaction works best with primary alkyl halides. Secondary halides are sluggish, and tertiary halides will primarily undergo elimination.

    • Leaving Group: A better leaving group increases the reaction rate (I > Br > Cl).

    • Solvent: Polar aprotic solvents like DMSO or DMF can accelerate Sₙ2 reactions by solvating the cation of the enolate salt, leaving the nucleophilic anion "naked" and more reactive.[14][19][20][21]

Q: My final decarboxylation step is incomplete or requires very harsh conditions. A: Decarboxylation of the diacid intermediate occurs upon heating because it can proceed through a stable, six-membered cyclic transition state.[2]

  • Causality: The hydrolysis of the diester must be complete before heating. If residual ester remains, it will not decarboxylate.

  • Troubleshooting:

    • Complete Hydrolysis: Ensure the saponification (using NaOH/H₂O) or acid-catalyzed hydrolysis (using H₃O⁺) has gone to completion. Monitor this step by TLC.

    • Acidification: After saponification, the reaction mixture must be thoroughly acidified to produce the diacid before heating.

    • Alternative Methods: For sensitive substrates, milder decarboxylation methods like the Krapcho decarboxylation (heating in wet DMSO with NaCl) can be effective.[22]

Guide 2.2: Carboxylation of Grignard Reagents

This method involves forming an organomagnesium halide (Grignard reagent) which then attacks CO₂.

Q: My Grignard reagent fails to form. The reaction won't initiate. What should I do? A: This is the most common failure point. The main obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[23][24]

  • Causality: The reaction occurs on the fresh magnesium surface. The MgO layer prevents the alkyl halide from reaching it. Activation is required to break this layer.

  • Troubleshooting Protocol: Magnesium Activation

    • Dry Everything: All glassware must be rigorously flame-dried or oven-dried under vacuum to remove adsorbed water. The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[13] Grignard reagents are strong bases that react violently with water.[5][6]

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in situ under an inert atmosphere to expose a fresh surface.[25]

    • Chemical Activation: Add a small crystal of iodine (I₂). The disappearance of the brown color is an indicator of initiation.[23][24] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates activation.[23]

    • Initiator: Add a small amount of pre-formed Grignard reagent to initiate the reaction.[23]

Q: My reaction mixture turns dark brown/black and the yield is poor. A: This often indicates reagent decomposition or side reactions.[13]

  • Causality: Overheating can lead to decomposition. A major side reaction is Wurtz coupling, where the Grignard reagent is alkylated by unreacted starting material (R-MgX + R-X → R-R + MgX₂).

  • Troubleshooting:

    • Control the Addition: Add the alkyl halide solution dropwise to the magnesium suspension. The reaction is exothermic, and a controlled addition rate prevents the temperature from rising too quickly.

    • Solvent Choice: THF is often a better solvent than diethyl ether for forming Grignard reagents as it better stabilizes the reagent.[15]

    • Titrate the Reagent: Before adding to CO₂, it is best practice to determine the concentration of your prepared Grignard reagent via titration to ensure accurate stoichiometry in the next step.[13]

Guide 2.3: Oxidation of Primary Alcohols

This method directly converts an R-CH₂OH group to an R-COOH group.

Q: My oxidation stops at the aldehyde. How do I ensure it proceeds to the carboxylic acid? A: This is a classic problem of choosing the right oxidant and conditions.

  • Causality: The oxidation proceeds in two stages: alcohol → aldehyde → carboxylic acid. For the second stage to occur with chromium-based reagents, the aldehyde must first form a hydrate (a gem-diol) by reacting with water. This hydrate is then oxidized like another alcohol.[16][17]

  • Troubleshooting:

    • Use a Strong Oxidant in Aqueous Media: Jones reagent (CrO₃ in aqueous H₂SO₄) is the classic choice for converting primary alcohols directly to carboxylic acids because the aqueous conditions promote hydrate formation.[12][16][18] Potassium permanganate (KMnO₄) is also effective.[10]

    • Avoid Anhydrous, Mild Reagents: Reagents like PCC and PDC are used in anhydrous solvents (like dichloromethane) specifically to prevent hydrate formation and stop the oxidation at the aldehyde stage.[12][17]

Q: The reaction is messy, and purification is difficult. Are there cleaner oxidation methods? A: Chromium-based oxidants are effective but generate toxic heavy metal waste. Modern methods offer milder and more environmentally benign alternatives.

  • Causality: The choice of oxidant directly impacts the reaction profile and workup procedure.

  • Alternative Protocols:

    • TEMPO-Catalyzed Oxidation: A highly efficient method uses catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO₂).[8][9] This system is very mild and compatible with many sensitive functional groups.[8]

    • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant. The reaction is typically run under basic conditions, followed by an acidic workup to protonate the carboxylate salt. Careful temperature control is needed to avoid cleaving other bonds.

Section 3: Data Presentation & Optimized Protocols

Table 1: Hypothetical Optimization of an Alkylation Reaction

This table illustrates how to systematically optimize reaction conditions for the Sₙ2 alkylation step in a malonic ester synthesis.

EntryAlkyl Halide (1.1 eq)Base (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)
1n-Butyl BromideNaOEtEthanol78 (reflux)665
2n-Butyl BromideNaHTHF66 (reflux)478
3n-Butyl BromideNaHDMF25 (RT)292
4n-Butyl IodideNaHDMF25 (RT)1.595
5sec-Butyl BromideNaHDMF501225
Protocol 3.1: General Workflow for Acid-Base Purification

Carboxylic acids can be effectively purified from neutral or basic impurities by leveraging their acidic nature.[26][27][28]

G start Crude Product in Organic Solvent (e.g., Diethyl Ether) extract Extract with aq. NaHCO3 or NaOH solution start->extract sep1 Separate Layers extract->sep1 org_layer Organic Layer: Contains Neutral/Basic Impurities sep1->org_layer Discard aq_layer Aqueous Layer: Contains Sodium Carboxylate Salt sep1->aq_layer acidify Acidify Aqueous Layer with conc. HCl (pH < 2) aq_layer->acidify precipitate Carboxylic Acid Precipitates or is Extracted Back into Organic Solvent acidify->precipitate end Isolate Pure Carboxylic Acid (Filtration or Evaporation) precipitate->end

Caption: Workflow for purification via acid-base extraction.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 17, 2026, from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (n.d.). Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. (n.d.). Lookchem. Retrieved January 17, 2026, from [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap Eureka. Retrieved January 17, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. (2025, December 19). Medium. Retrieved January 17, 2026, from [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Mechanism for oxidation of primary alcohols to carboxylic acids. (2016, January 4). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved January 17, 2026, from [Link]

  • Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • PCC vs Jones Oxidation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. (2025, November 26). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Oxidation of alcohols and aldehydes. (2020, July 1). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Alcohol Reactivity. (n.d.). MSU chemistry. Retrieved January 17, 2026, from [Link]

  • Malonic Ester Synthesis. (2018, May 4). YouTube. Retrieved January 17, 2026, from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. (2021, November 25). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jones reagent versus PCC. (2018, September 22). Transformation Tutoring. Retrieved January 17, 2026, from [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9). ACS GCI. Retrieved January 17, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (n.d.). Britannica. Retrieved January 17, 2026, from [Link]

  • Retrosynthetic analysis of pentanoic acid. (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]

  • Is there a guide to selecting solvents for synthesis? (2018, November 7). Reddit. Retrieved January 17, 2026, from [Link]

  • Pentanoic acid → pentan-1-amine. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Malonic ester synthesis. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). University of Wisconsin. Retrieved January 17, 2026, from [Link]

  • Two synthetic routes for the preparation of pentanoic acid from 1-chlorobutane. (2020, February 9). Quora. Retrieved January 17, 2026, from [Link]

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Sources

Technical Support Center: Addressing Challenges in the Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique hurdles presented by the purification of polar organic compounds. For researchers, synthetic chemists, and drug development professionals, isolating these molecules can be a significant bottleneck. Their high affinity for polar solvents and potential for strong interactions with stationary phases demands specialized strategies.[1][2]

This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the separation of polar analytes. We will explore technique selection, troubleshoot common experimental issues, and provide detailed protocols to enhance the robustness and reproducibility of your purification workflows.

Technique Selection: Choosing the Right Tool for the Job

The first critical decision is selecting the most appropriate chromatographic technique. Polar compounds often behave poorly in traditional reversed-phase (RP) chromatography, eluting in the void volume with little to no retention.[1][3] Conversely, in normal-phase (NP) chromatography, they may bind so strongly to the silica stationary phase that they fail to elute at all.[1][4]

The following decision tree provides a logical pathway for selecting a purification strategy based on the properties of your analyte and mixture.

TechniqueSelection start Start: Polar Compound Purification solubility Is the compound soluble in common organic solvents (e.g., ACN, MeOH)? start->solubility np_mod Consider Normal-Phase (NP) with polar mobile phases or deactivated silica solubility->np_mod No (Aqueous only) ion_exchange Is the compound ionic or ionizable? solubility->ion_exchange Yes rp_check Does the compound show ANY retention on a C18 column (Rf < 0.8)? hilic Consider Hydrophilic Interaction Liquid Chromatography (HILIC) rp_check->hilic No, elutes at void rp_mod Optimize Reversed-Phase (RP) with modifications rp_check->rp_mod Yes sfc Consider Supercritical Fluid Chromatography (SFC) hilic->sfc If HILIC fails or for high-throughput needs ion_exchange->rp_check No mixed_mode Consider Mixed-Mode Chromatography (e.g., RP/Ion-Exchange) ion_exchange->mixed_mode Yes

Caption: Decision tree for selecting a purification technique.

Key Techniques at a Glance:
TechniqueStationary PhaseMobile PhaseBest For...
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Moderately polar compounds that exhibit some hydrophobic character.[2][5][6]
HILIC Polar (e.g., Silica, Diol, Amide)High Organic (>80% ACN) + Aqueous BufferHighly polar, water-soluble compounds that are unretained by RP.[1][7][8]
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc)Polar compounds soluble in less polar organic solvents; good for isomer separation.[9][10]
SFC Various (often polar)Supercritical CO₂ + Polar Modifier (e.g., MeOH)Fast separations of polar to moderately polar compounds; offers green chemistry benefits.[11][12]
Mixed-Mode Combines RP and Ion-ExchangeAqueous/Organic with BuffersIonic or ionizable polar compounds, offering dual retention mechanisms.[5][13][14]

Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the purification of polar compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar analyte elutes in the void volume on my C18 column. What are my options?

A: This is a classic problem indicating that the analyte has insufficient hydrophobic interaction with the stationary phase.[1][3]

  • Causality: Standard C18 phases are highly non-polar. Highly polar analytes prefer to remain in the polar mobile phase (e.g., high aqueous content) and are not retained.[15]

  • Solutions & Scientific Rationale:

    • Switch to a Polar-Embedded or Polar-Endcapped Column: These "aqueous compatible" RP columns contain polar functional groups within the alkyl chains or at the surface.[16][17][18] This allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases, preventing the "phase collapse" (dewetting) that causes retention loss. It also provides an alternative interaction mechanism (hydrogen bonding, dipole-dipole) to aid retention.

    • Employ Ion-Pair Chromatography: For ionizable polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium for acids) to the mobile phase can form a neutral, more hydrophobic ion pair with the analyte, significantly increasing its retention on a standard C18 column.[9][19] Be aware that these reagents can be difficult to remove from the column and may suppress MS signals.

    • Switch to HILIC: If the compound is very polar, HILIC is often the most effective solution.[1][7] HILIC uses a polar stationary phase and a highly organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[7][20]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: I have retention, but my peak shape is terrible. What's causing this and how do I fix it?

A: Poor peak shape is often a multi-factorial problem involving secondary interactions with the stationary phase, mobile phase mismatch, or column overload.

  • Causality & Solutions:

    • Peak Tailing (for Basic Compounds): This is frequently caused by strong ionic interactions between protonated basic analytes and deprotonated, acidic silanol groups (Si-OH) on the silica surface.[16]

      • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the basic analyte.[16] This ensures the analyte is fully protonated (cationic), but more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[16][21]

      • Solution 2: Use a Competing Base: Add a small amount (e.g., 0.1%) of an amine additive like triethylamine (TEA) to the mobile phase.[16] TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte.[16]

      • Solution 3: Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to convert most residual silanols into less interactive siloxane bonds. Using a quality modern column is crucial.[16]

    • Peak Fronting: This is often a sign of column overload, where too much sample has been injected for the column's capacity.[22]

      • Solution: Reduce the injection volume or the concentration of the sample.[22][23]

    • Broad Peaks or Splitting: This can be caused by a mismatch between the sample solvent and the mobile phase.

      • Causality: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it will not focus properly at the head of the column.[22][24] For HILIC, injecting a sample in a high-water content solvent is a common cause of this issue.[7]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[23][24] If solubility is an issue, use the weakest solvent possible that will dissolve the compound and keep the injection volume minimal.[7]

Issue 3: Irreproducible Retention Times in HILIC

Q: My retention times in HILIC are drifting between injections or from day to day. Why?

A: HILIC separations are exquisitely sensitive to the water content of the mobile phase and require rigorous column equilibration.[25][26]

  • Causality: The retention mechanism in HILIC relies on a stable, adsorbed water layer on the stationary phase.[20][26] It takes a significant amount of time to establish and re-establish this layer. Insufficient equilibration is the most common cause of retention time drift.[25][26]

  • Solutions & Scientific Rationale:

    • Increase Equilibration Time: HILIC columns require much longer equilibration times than RP columns. A minimum of 10-20 column volumes is recommended for re-equilibration between gradient runs.[25][26] For a new column, conditioning with at least 50 column volumes of the mobile phase is a good starting point.[26]

    • Ensure Mobile Phase Precision: Small variations in the mobile phase composition, especially the water content, can cause large shifts in retention.[7] Use precise volumetric measurements and pre-mix mobile phases where possible to avoid errors from pump proportioning valves, especially under isocratic conditions.[20]

    • Control Temperature: Column temperature affects solvent viscosity and partitioning kinetics. Using a column thermostat will ensure run-to-run and day-to-day consistency.[27]

    • Buffer pH and Concentration: Ensure the mobile phase buffer is at a pH far from the analyte's pKa to avoid retention shifts due to changes in ionization state.[25] Keep buffer concentration constant, as buffer salts contribute to the ionic strength and can affect retention.[26]

Frequently Asked Questions (FAQs)

Q1: Can I use Normal-Phase flash chromatography for a very polar compound that is only soluble in water? A1: Generally, no. Traditional NP chromatography uses non-polar, water-immiscible solvents like hexane and ethyl acetate.[9] A water-soluble compound will precipitate upon injection. However, a variation known as "aqueous normal-phase" or HILIC flash chromatography can be used.[8][28] This uses a polar stationary phase (like silica or an amine-bonded phase) with reversed-phase type solvents (e.g., acetonitrile and water), where water is the strong eluting solvent.[8][28]

Q2: My compound seems to be degrading on my silica flash column. What can I do? A2: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.[16][29]

  • Solution 1: Deactivate the Silica: You can neutralize the acidic sites by pre-flushing the packed column with your mobile phase containing a small amount of a base, like 1-2% triethylamine or ammonium hydroxide.[16][29]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol.[16]

Q3: What is the best sample preparation technique for polar analytes in a complex matrix like plasma? A3: For polar analytes in biological matrices, protein precipitation (PPT) and solid-phase extraction (SPE) are the most versatile techniques.[9] Liquid-liquid extraction (LLE) is often ineffective because polar analytes are difficult to partition out of the aqueous biological fluid into an organic solvent.[30] Polymeric SPE sorbents (like Oasis HLB) or mixed-mode SPE cartridges are often excellent choices for capturing polar compounds while allowing for effective washout of salts and phospholipids.

Q4: Is Supercritical Fluid Chromatography (SFC) a good choice for my polar compound? A4: SFC has emerged as a powerful technique for purifying polar compounds.[11] While pure supercritical CO₂ is non-polar, the addition of polar co-solvents (modifiers) like methanol greatly increases the mobile phase's elution strength, allowing for the elution of a wide range of polar molecules.[11][12][31] SFC offers advantages of high speed, reduced organic solvent consumption, and concentrated fractions, making it highly attractive for preparative purification.[11][12] A general rule of thumb is that any compound soluble in methanol at 1 mg/mL is likely amenable to SFC.[11]

Key Experimental Protocols

Protocol 1: Generic HILIC Method Development Workflow

This protocol provides a systematic approach to developing a robust HILIC separation method.

HILIC_Workflow start Start: HILIC Method Dev col_select 1. Column Selection (Bare Silica, Amide, Diol) start->col_select mob_phase 2. Initial Mobile Phase A: 10mM Ammonium Formate, pH 3 B: Acetonitrile col_select->mob_phase gradient 3. Run Scouting Gradient (e.g., 95% to 50% B over 10 min) mob_phase->gradient eval 4. Evaluate Retention & Peak Shape gradient->eval eval->col_select No Retention optimize 5. Optimize Gradient Slope (Shallow for resolution, Steep for speed) eval->optimize Retention OK fine_tune 6. Fine-Tune Selectivity (Adjust pH, buffer concentration, or organic solvent type) optimize->fine_tune validate 7. Validate Method (Check reproducibility, robustness) fine_tune->validate

Caption: A systematic workflow for HILIC method development.

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point. Amide or diol phases can offer different selectivity.

  • Mobile Phase Preparation:

    • Aqueous (Strong Solvent): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust pH (e.g., to 3.0 with formic acid) to control the ionization state of your analyte.[16]

    • Organic (Weak Solvent): Use high-purity acetonitrile.

  • Initial Column Conditioning: Flush the new column with 50/50 Aqueous/Organic for 5 minutes, then switch to the initial gradient conditions (e.g., 95% organic) and flush for at least 50 column volumes to ensure proper hydration of the stationary phase.[26]

  • Scouting Gradient: Perform a broad scouting gradient, for example, from 95% down to 50% acetonitrile over 10-15 minutes.

  • Evaluation: Assess the retention time, peak shape, and resolution from the scouting run. If retention is too low, the compound may be better suited for another technique. If retention is too high, a steeper gradient or stronger aqueous phase may be needed.

  • Optimization:

    • Gradient: Adjust the slope of the gradient around the elution point of your target compound. A shallower gradient will increase resolution.

    • pH/Buffer: If peak shape is poor or selectivity needs improvement, adjust the pH or the concentration of the buffer.[25][26] A higher buffer concentration can sometimes reduce retention of cationic species due to competition for ion-exchange sites.[26]

  • Equilibration Check: Ensure a sufficient post-gradient re-equilibration time (minimum 10 column volumes) is included at the end of the method to guarantee reproducibility.[25][26]

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for purifying acid-sensitive polar compounds on a standard silica gel column.

Step-by-Step Methodology:

  • Dry Pack the Column: Securely pack the flash chromatography column with the appropriate amount of standard silica gel.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, weak elution solvent (e.g., 95:5 Dichloromethane/Methanol), but add 1-2% of triethylamine (TEA) or ammonium hydroxide.[16]

  • Flush the Column: Wet the packed silica with the initial elution solvent, then flush the column with 2-3 column volumes of the deactivating solvent mixture. This neutralizes the acidic silanol sites.

  • Re-equilibrate: Flush the column again with 2-3 column volumes of the initial elution solvent (this time without the base) to remove any excess, unbound base.

  • Load Sample & Elute: The column is now ready for sample loading and purification. The risk of on-column degradation should be significantly reduced.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Sample Preparation Techniques for Precision in Analysis - Phenomenex. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Sample preparation for polar metabolites in bioanalysis | Request PDF - ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]

  • Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed. [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? | Biotage. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • How to fix peak shape in hplc? - ResearchGate. [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Effect of Buffer on HPLC Separation of Buffers - SIELC Technologies. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]

  • Tips and Tricks for the Lab: Column Choices - ChemistryViews. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Chromatography Columns: Which Ones Should You Use? - Lab Manager Magazine. [Link]

  • Solvents, Buffers, and Additives Used in the Mobile Phase | Request PDF - ResearchGate. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • What Are Buffers & Why Are They Important? - Chromatography Today. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Why it matters and how to get good peak shape. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC - NIH. [Link]

  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? - Quora. [Link]

  • HPLC problems with very polar molecules - Axion Labs. [Link]

  • Highly polar compounds - Chromatography Forum. [Link]

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Side reactions in the synthesis of sterically hindered esters and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Sterically Hindered Esters

Welcome to the technical support center for the synthesis of sterically hindered esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and optimize your synthetic strategies.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of sterically hindered esters in a direct question-and-answer format.

Q1: My esterification reaction has stalled, resulting in a low yield. I'm using a standard Fischer esterification with a tertiary alcohol. What is the likely cause and how can I fix it?

A: The most probable cause is a combination of steric hindrance and an unfavorable reaction equilibrium, which is characteristic of the Fischer esterification.[1][2] With sterically bulky substrates, particularly tertiary alcohols, the direct acid-catalyzed reaction is slow and often incomplete.[3] Furthermore, the water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[2][4]

A significant side reaction to consider with tertiary alcohols under acidic conditions is dehydration, which leads to the formation of alkenes.[5][6]

Troubleshooting Steps:

  • Water Removal: If you must use the Fischer method, ensure rigorous removal of water. A Dean-Stark apparatus is essential for driving the equilibrium towards the product.[2][5]

  • Alternative Methods: For sterically hindered substrates, it is highly recommended to switch to a more powerful esterification method that does not rely on harsh acidic conditions. The Steglich or Yamaguchi esterification protocols are excellent alternatives.[3][7]

Q2: I'm attempting a Steglich esterification using DCC and DMAP, but I've isolated a significant amount of a white, insoluble precipitate and my yield is still low. What is this precipitate and how can I improve my reaction?

A: The white precipitate is dicyclohexylurea (DCU), the normal byproduct of a DCC-mediated coupling.[8] Its poor solubility in most organic solvents can make purification challenging.[8] However, the low yield of your desired ester suggests a competing side reaction is occurring. The likely culprit is the formation of an N-acylurea byproduct.[5][7] This happens when the activated carboxylic acid intermediate (the O-acylisourea) rearranges before the alcohol can react with it.[7][8]

Troubleshooting Steps:

  • Crucial Role of DMAP: The addition of 4-dimethylaminopyridine (DMAP) is critical for an efficient Steglich esterification, especially with alcohols.[7] DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol and is not prone to the rearrangement that forms the N-acylurea byproduct.[7]

  • Temperature Control: Maintaining the recommended reaction temperature, often starting at 0 °C, can help minimize side reactions.[1]

  • Alternative Carbodiimide: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This can simplify purification as the corresponding urea byproduct can be removed with an acidic aqueous wash.[9]

Q3: I need to synthesize a macrolactone from a hydroxy acid with a sterically hindered alcohol moiety. Which method is most suitable for this intramolecular cyclization?

A: The Yamaguchi esterification is exceptionally well-suited for the synthesis of macrolactones, particularly with sterically demanding substrates.[10][11] This method was specifically developed to handle such challenging transformations and generally proceeds under mild conditions with high yields and minimal epimerization at sensitive stereocenters.[11][12]

Key Advantages of the Yamaguchi Protocol for Macrolactonization:

  • High Dilution Principle: The reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

  • Mild Conditions: The use of 2,4,6-trichlorobenzoyl chloride (TCBC) as an activating agent, along with DMAP, allows the reaction to proceed at or below room temperature.[12]

  • Excellent for Hindered Systems: It has a proven track record in the total synthesis of complex natural products containing sterically congested macrolide rings.[10]

Part 2: Prevention Protocols & Methodologies

To proactively avoid the side reactions discussed above, employing a robust and appropriate methodology from the outset is key. The Yamaguchi Esterification is a superior choice for sterically hindered systems.

Detailed Protocol: The Yamaguchi Esterification

This protocol provides a step-by-step guide for the esterification of a sterically hindered carboxylic acid and alcohol.

Materials:

  • Carboxylic Acid

  • Sterically Hindered Alcohol

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi Reagent)

  • Triethylamine (Et₃N), freshly distilled

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Thoroughly dry all glassware. Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene.

  • Activation: To the stirred solution, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride.

  • Coupling: In a separate flask, prepare a solution of the sterically hindered alcohol (1.5 equiv) and DMAP (3.0-4.0 equiv) in anhydrous toluene.

  • Reaction: Add the mixed anhydride solution from step 2 to the alcohol/DMAP solution via cannula or syringe pump over several hours. The slow addition is crucial, especially for macrolactonization, to maintain high dilution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

Mechanism of the Yamaguchi Esterification

The success of the Yamaguchi esterification lies in its carefully orchestrated mechanism that avoids the pitfalls of other methods.

Yamaguchi_Mechanism Yamaguchi Esterification Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + Et3N TCBC TCBC (Yamaguchi Reagent) TCBC->MixedAnhydride Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) MixedAnhydride->Acylpyridinium + DMAP MixedAnhydride->Acylpyridinium DMAP DMAP Ester R-COOR' (Ester Product) Acylpyridinium->Ester + R'-OH Alcohol R'-OH (Hindered Alcohol) caption Formation of a highly reactive acylpyridinium intermediate.

Caption: Formation of a highly reactive acylpyridinium intermediate.

Part 3: Comparative Analysis and Data

Choosing the right esterification method is critical. The table below summarizes the key features of common methods for synthesizing sterically hindered esters.

MethodActivating Agent / CatalystTypical ConditionsAdvantagesCommon Side Reactions / Disadvantages
Fischer Esterification Strong Acid (e.g., H₂SO₄)High temperature, reflux[13]Inexpensive reagentsReversible reaction, requires water removal; Dehydration of tertiary alcohols[2][5][6]
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideRoom temperature to mild heatingHighly reactive, not an equilibriumVigorous reaction, moisture sensitive, generates HCl[14]
Steglich Esterification DCC or EDC, catalytic DMAPRoom temperatureMild conditions, good for acid-sensitive substrates[7]Formation of N-acylurea byproduct, difficult removal of DCU[5][8]
Yamaguchi Esterification TCBC, stoichiometric DMAPRoom temperatureHigh yields for hindered substrates, excellent for macrolactonization[10][11][12]Stoichiometric DMAP required, TCBC is a specialty reagent
Visualizing Side Reactions: Dehydration in Fischer Esterification

The following diagram illustrates the desired esterification pathway versus the competing dehydration side reaction for a tertiary alcohol under acidic conditions.

Fischer_Side_Reaction Fischer Esterification vs. Dehydration cluster_esterification Desired Pathway: Esterification cluster_elimination Side Reaction: Dehydration Start R-COOH + t-BuOH H+ Intermediate Protonated Acid Start->Intermediate Protonation Carbocation tert-Butyl Carbocation Start->Carbocation Protonation of t-BuOH, Loss of H2O Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + t-BuOH Ester Ester Product (R-COOt-Bu) Tetrahedral->Ester - H2O Alkene Isobutene Carbocation->Alkene Elimination (E1) caption Dehydration competes with ester formation for tertiary alcohols.

Caption: Dehydration competes with ester formation for tertiary alcohols.

References

  • Benchchem. (n.d.). Troubleshooting incomplete esterification of alcohols with (-)-Menthyloxyacetic acid.
  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Benchchem. (n.d.). overcoming steric hindrance in 5,5'-methylenediisophthalic acid reactions.
  • Alfa Chemistry. (n.d.). Yamaguchi Esterification.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Wikipedia. (n.d.). Yamaguchi esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Isomeric Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of isomeric fatty acid derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in separating these complex molecules. As Senior Application Scientists, we have structured this guide to offer not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the separation of fatty acid isomers.

Q1: My geometric (cis/trans) isomers are co-eluting. What is the most critical factor to improve their separation?

A1: The most critical factor for separating cis/trans fatty acid methyl ester (FAME) isomers is the choice of the stationary phase, particularly in Gas Chromatography (GC). Highly polar cyanopropyl silicone columns (e.g., HP-88, SP-2560, CP-Sil 88) are essential for this application.[1][2] These stationary phases provide the necessary selectivity to differentiate between the subtle structural differences of geometric isomers. In contrast, standard polyethylene glycol (PEG) columns, while good for general FAME analysis based on chain length and unsaturation, are generally unsuitable for resolving cis and trans isomers.[1] For High-Performance Liquid Chromatography (HPLC), silver ion (Ag+) chromatography is a powerful technique for resolving geometric and positional isomers.[3]

Q2: I'm observing poor resolution of positional isomers (e.g., ω-3 vs. ω-6). How can I enhance this separation?

A2: For positional isomers, where the double bond is at a different location on the acyl chain, several techniques can be employed:

  • Silver Ion HPLC (Ag-HPLC): This is the gold standard for separating positional isomers. The technique relies on the reversible interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase.[4][5] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, allowing for fine-tuned separation.[6][7]

  • Reversed-Phase HPLC (RP-HPLC): While standard C18 columns separate primarily by hydrophobicity (chain length and degree of unsaturation), specialized columns like those with cholesteryl-bonded phases can offer enhanced molecular shape selectivity, which is beneficial for positional isomers.[8][9]

  • LC-MS with Derivatization: For complex mixtures, derivatization followed by LC-MS/MS can be highly effective. Techniques like Paternò-Büchi derivatization or creating N-[4-(aminomethyl)phenyl]pyridinium (AMPP) derivatives can help in the in-depth quantitation of double bond location isomers.[10][11]

Q3: Is derivatization always necessary for analyzing fatty acid isomers?

A3: Not always, but it is highly recommended in many cases. The necessity of derivatization depends on the analytical technique and the goals of the experiment.

  • For GC Analysis: Derivatization to fatty acid methyl esters (FAMEs) is a standard and required procedure to increase the volatility and thermal stability of the fatty acids for GC analysis.[12][13]

  • For HPLC Analysis: Derivatization is not strictly required, especially with mass spectrometry (MS) detection.[8] However, it can significantly improve peak shape by converting the carboxylic acid to an ester, and enhance UV detection sensitivity by introducing a chromophore (e.g., 2-nitrophenylhydrazide (2-NPH) derivatives).[8][14][15]

Q4: My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

A4: Poor peak shape is a common issue with multiple potential causes.

  • Cause: Secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. This is common for the carboxylic acid group of free fatty acids.

    • Solution: Adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of both the silanols and the fatty acid's carboxyl group, leading to more symmetrical peaks.[16][17] Derivatizing the fatty acid to an ester also eliminates this issue.[8]

  • Cause: Incompatibility between the sample solvent and the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[18][19]

  • Cause: Column overload. Injecting too much sample can lead to broad or fronting peaks.

    • Solution: Dilute the sample or inject a smaller volume.[18]

II. Troubleshooting Guide: From Method Development to Optimization

This section provides a structured approach to troubleshooting more complex separation challenges.

Problem 1: Inadequate Resolution in a New Method for Isomeric Separation
Workflow for Method Development & Optimization

Caption: Decision workflow for developing a separation method for fatty acid isomers.

Step-by-Step Protocol: Optimizing RP-HPLC Separation
  • Initial Column Selection: Begin with a C18 column, as it is versatile for separating fatty acids based on chain length and degree of unsaturation.[8][16] For challenging geometric or positional isomers, a cholesteryl-bonded column may provide better shape selectivity.[8][9]

  • Mobile Phase Composition: The mobile phase is a critical parameter.[20]

    • Organic Solvent: Acetonitrile and methanol are common choices. Acetonitrile often provides different selectivity for unsaturated fatty acids due to specific interactions with double bonds.[8]

    • Aqueous Component: Use high-purity water with an acidic modifier like 0.1% formic acid to ensure good peak shape for free fatty acids.[16]

    • Gradient Elution: Start with a shallow gradient (e.g., 70-95% organic solvent over 20-30 minutes) to scout for the elution window of your isomers.

  • Flow Rate and Temperature: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Temperature can also affect selectivity; start at ambient and adjust as needed. Note that in Ag-HPLC, increasing temperature can paradoxically increase retention time for unsaturated FAMEs in hexane-based mobile phases.[3]

  • Optimization: If resolution is insufficient, systematically adjust the gradient slope, organic solvent type, and temperature to improve the separation of the critical pair.

Problem 2: Retention Time Drifts and Irreproducibility

Retention time instability can invalidate an entire analytical run. Here’s how to diagnose and fix it.

Symptom Potential Cause Troubleshooting Action Supporting Insight
Gradual decrease in retention time Column Degradation: Loss of stationary phase.1. Flush the column with a strong solvent. 2. If the issue persists, replace the column.This is a common aging effect. Keeping a log of column usage helps predict its lifespan.[18]
Sudden, erratic retention times Air in the Pump: Air bubbles in the pump heads lead to inconsistent flow rates.1. Degas the mobile phase thoroughly. 2. Purge the pump at a high flow rate to dislodge bubbles.Ensure all solvent lines are submerged and connections are tight.[18]
All peaks shift to earlier or later times Incorrect Mobile Phase Composition: Error in preparation or proportioning valve malfunction.1. Prepare a fresh batch of mobile phase, measuring components carefully. 2. If using a quaternary pump, prime each solvent line individually.Even small changes in mobile phase composition can cause significant shifts in retention.[18][20]
Shift in retention with sample matrix Matrix Effects: Components in the sample matrix are altering the column chemistry.1. Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). 2. Use a guard column to protect the analytical column.A guard column is a cost-effective way to extend the life of your analytical column.[21]
Problem 3: Chiral Isomer Separation Fails

Separating enantiomers or diastereomers of fatty acid derivatives is particularly challenging and requires specialized approaches.

Key Considerations for Chiral Separations:
  • Chiral Stationary Phases (CSPs): This is the most direct approach. Polysaccharide-based columns are widely used and effective for many chiral separations.[8][22]

  • Diastereomeric Derivatization: If a CSP is not available or effective, the enantiomeric fatty acids can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral column (like C18).[22]

  • Mobile Phase Modifiers: In chiral chromatography, mobile phase additives can have a profound and sometimes unexpected effect on selectivity. Small amounts of acidic or basic modifiers can interfere with the binding between the analyte and the CSP, altering resolution.[23]

  • Temperature: Temperature is a critical parameter in chiral separations as it affects the thermodynamics of the chiral recognition mechanism.[24] Optimization of column temperature is often necessary.

Troubleshooting Chiral Separation Workflow

Caption: Workflow for troubleshooting chiral separations of fatty acid derivatives.

III. References

  • Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B: Biomedical Applications.

  • SILVER ION HPLC FOR THE ANALYSIS OF POSITIONALLY ISOMERIC FATTY ACIDS. Taylor & Francis Online.

  • Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. PubMed.

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central.

  • Introduction to Silver Ion Chromatography. AOCS.

  • Silver Ion Chromatography and Lipids, Part 3. AOCS.

  • Technical Support Center: Optimizing GC for FAME Isomer Separation. Benchchem.

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI.

  • Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. PubMed.

  • Technical Support Center: Optimizing HPLC for Branched-Chain Fatty Acid Separation. Benchchem.

  • The Chromatographic Resolution of Chiral Lipids. AOCS.

  • Fatty acid isomerism: analysis and selected biological functions. RSC Publishing.

  • Trouble with chiral separations. Chromatography Today.

  • High-Resolution GC Analyses of FAMEs. Restek.

  • Fast GC for Trans FAME Analysis. Sigma-Aldrich.

  • Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids. Waters Corporation.

  • Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. ResearchGate.

  • Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. PubMed.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • HPLC Troubleshooting Guide. Millipore.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek.

  • Fatty Acid Analysis by HPLC. Nacalai Tesque.

  • Unusual effects of separation conditions on chiral separations. ResearchGate.

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Technical Support Center: Troubleshooting NMR Peak Broadening in gem-Dimethyl Substituted Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak broadening issues, specifically with molecules containing gem-dimethyl groups. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: My gem-dimethyl signal, which I expected to be a sharp singlet, is significantly broadened. What are the most common instrumental and sample-related causes?

This is a frequent issue, and before delving into complex chemical phenomena, it's crucial to rule out common sources of poor resolution. Broad peaks can often be traced back to fundamental aspects of the sample preparation or instrument state.[1]

  • Poor Shimming: The homogeneity of the magnetic field (B₀) across the sample volume is critical for high resolution. If the field is not uniform, nuclei in different parts of the sample will experience slightly different magnetic fields, leading to a wide range of resonance frequencies and, consequently, a broad peak.

    • Causality: Shimming involves adjusting currents in specialized coils to counteract inhomogeneities in the magnetic field. Improper shimming is the most common cause of universally broad peaks in a spectrum.

    • Action: Re-shim the spectrometer, focusing on both on-axis and off-axis shims. If your instrument has an auto-shim routine, run it. For manual shimming, focus on maximizing the lock signal and then sharpening a reference peak (like the solvent residual peak).

  • Sample Concentration: Overly concentrated samples can lead to significant peak broadening.

    • Causality: High concentration increases the solution's viscosity, which slows down molecular tumbling. Slower tumbling leads to less efficient averaging of anisotropic interactions and shorter T₂ relaxation times, resulting in broader lines. Additionally, intermolecular interactions and aggregation can occur at high concentrations, leading to multiple chemical environments and peak broadening.[2]

    • Action: Dilute your sample. If the peak sharpens upon dilution, you have likely identified the issue.

  • Poor Solubility/Sample Heterogeneity: The sample must be a true, homogeneous solution.

    • Causality: Undissolved material or sample precipitation creates a heterogeneous environment. Molecules in the solid or suspended state will have very broad signals, which can contribute to the overall broadness of the observed solution-state peak.[1]

    • Action: Visually inspect your NMR tube for any precipitate. If unsure, try filtering the sample or using a different deuterated solvent in which your compound is more soluble.[2][3]

Q2: I've optimized shimming and sample concentration, but the gem-dimethyl peak remains broad while other peaks in the spectrum are sharp. What's the likely cause?

When broadening is localized to specific peaks, it points towards a chemical process occurring on a specific timescale, rather than a global sample or instrument issue. For gem-dimethyl groups, the most common cause is intermediate chemical or conformational exchange .

  • Causality: The two methyl groups in a gem-dimethyl pair can be chemically non-equivalent due to the molecule's stereochemistry.[4][5] For instance, in a conformationally restricted ring system, one methyl group might be closer to an anisotropic group (like a carbonyl or an aromatic ring) than the other.[5] If the molecule can flex or a bond can rotate, the two methyl groups can exchange their environments. When the rate of this exchange is comparable to the NMR timescale, it leads to significant line broadening.[6][7]

This phenomenon is often described in terms of three kinetic regimes relative to the NMR timescale:

  • Slow Exchange: The rate of interconversion is much slower than the frequency difference between the two methyl environments. The NMR "snapshot" is fast enough to capture each distinct state, resulting in two separate, sharp peaks.

  • Fast Exchange: The interconversion is much faster than the frequency difference. The NMR spectrometer "sees" only a time-averaged environment, resulting in a single, sharp peak at the average chemical shift of the two states.

  • Intermediate Exchange: The rate of interconversion is on the same order of magnitude as the frequency difference. The spectrometer cannot resolve the individual states or a clean average, resulting in a single, broad peak (a coalescence phenomenon).[7][8]

Workflow: Diagnosing Chemical Exchange

The following workflow provides a logical sequence for diagnosing and confirming chemical exchange as the source of peak broadening.

G start Broad gem-Dimethyl Peak Observed check_basics 1. Check Instrument & Sample Basics - Re-shim - Check Concentration - Verify Solubility start->check_basics is_broad Peak Still Broad? check_basics->is_broad resolved Problem Solved (Instrumental/Sample Issue) is_broad->resolved No vt_nmr 2. Perform Variable Temperature (VT) NMR Experiment is_broad->vt_nmr Yes vt_results Analyze VT-NMR Data vt_nmr->vt_results sharpen_high Peak sharpens at higher temp? vt_results->sharpen_high Yes split_low Peak splits at lower temp? vt_results->split_low Yes no_change No significant change? vt_results->no_change No fast_ex Diagnosis: Fast Exchange Regime (Broadening due to entering intermediate regime at RT) sharpen_high->fast_ex slow_ex Diagnosis: Slow Exchange Regime (Broadening due to entering intermediate regime at RT) split_low->slow_ex other 3. Consider Other Causes - Quadrupolar Broadening - Solvent Effects no_change->other

Caption: Troubleshooting workflow for broad gem-dimethyl NMR peaks.

Q3: How do I perform a Variable Temperature (VT) NMR experiment to confirm chemical exchange?

A VT-NMR experiment is the definitive method for diagnosing dynamic processes.[9][10] By changing the temperature, you alter the rate of the chemical exchange, which in turn dramatically affects the appearance of the NMR spectrum.[11][12]

Experimental Protocol: Variable Temperature (VT) ¹H NMR

Objective: To determine if the line broadening of a gem-dimethyl signal is due to a temperature-dependent dynamic process.

Materials:

  • NMR sample prepared in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., Toluene-d₈, DMSO-d₆, Methanol-d₄).[13] Note: Solvents like Chloroform-d and Acetone-d₆ have limited temperature ranges.

  • NMR spectrometer equipped with a variable temperature unit.

Methodology:

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C / 298 K). Note the linewidth of the broad gem-dimethyl peak.

  • High-Temperature Series:

    • Increase the sample temperature in increments (e.g., 10-15 °C).

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[14]

    • Re-shim the instrument at each temperature, as magnetic field homogeneity is temperature-dependent.

    • Acquire a ¹H spectrum at each temperature increment until you observe a significant sharpening of the target peak or you reach the solvent's boiling point.

  • Low-Temperature Series:

    • Cool the sample from the initial temperature in decrements (e.g., 10-15 °C).

    • Allow the temperature to equilibrate for 5-10 minutes at each setpoint.

    • Re-shim the instrument at each new temperature.

    • Acquire a ¹H spectrum at each temperature decrement until you observe the broad peak decoalesce into two distinct signals or you reach the solvent's freezing point.

Q4: I ran a VT-NMR experiment. How do I interpret the results?

The results of your VT-NMR experiment will provide a clear diagnosis.

Observation Interpretation Underlying Process
Heating: Broad peak sharpens into a single, narrow singlet.You are moving from the intermediate exchange regime into the fast exchange regime.The rate of conformational exchange has increased to the point where the NMR spectrometer now detects a single, time-averaged environment for the two methyl groups.
Cooling: Broad peak splits (decoalesces) into two distinct, sharp singlets.You are moving from the intermediate exchange regime into the slow exchange regime.The rate of conformational exchange has decreased significantly, allowing the NMR spectrometer to resolve the two chemically non-equivalent methyl groups as separate signals.
No Change: The peak remains broad across a wide temperature range.Chemical exchange is likely not the primary cause.Consider other factors such as quadrupolar broadening or complex aggregation phenomena.

The following diagram illustrates the expected spectral changes.

G cluster_slow Slow Exchange (Low Temp) cluster_inter Intermediate Exchange (Room Temp) cluster_fast Fast Exchange (High Temp) a Two sharp peaks a_spec a_spec b_spec b_spec a_spec->b_spec Heat b One broad peak (Coalescence) b_spec->a_spec Cool c_spec c_spec b_spec->c_spec Heat c One sharp average peak c_spec->b_spec Cool

Caption: Effect of temperature on NMR spectra in a dynamic system.

Q5: What if temperature changes don't resolve the issue? Could the solvent be the problem?

Yes, the choice of solvent can have a profound effect on NMR spectra beyond just dissolving the sample.[3]

  • Altering Conformational Equilibria: A molecule's preferred conformation can be influenced by the solvent. A polar solvent might stabilize a conformation with a large dipole moment, while a non-polar solvent might favor a different one. This can shift the exchange dynamics into or out of the intermediate regime at a given temperature.

    • Action: Try acquiring the spectrum in a solvent of different polarity (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). Aromatic solvents like Benzene-d₆ are known to induce significant changes in chemical shifts due to anisotropic effects and can sometimes resolve overlapping signals.[1][3]

  • Disrupting Intermolecular Interactions: If broadening is due to aggregation via hydrogen bonding, using a hydrogen-bond-accepting solvent (like DMSO-d₆ or Methanol-d₄) can disrupt these interactions and lead to sharper peaks.[2][15]

Q6: Are there any other, less common, causes for peak broadening I should be aware of?

While less frequent for gem-dimethyl groups, it's worth being aware of quadrupolar broadening .

  • Causality: This occurs when a nucleus is coupled to a nearby quadrupolar nucleus (one with a nuclear spin I > 1/2, such as ¹⁴N or ¹¹B).[16][17] Quadrupolar nuclei have a non-spherical charge distribution and can relax very quickly.[18] This rapid relaxation provides an efficient pathway for the relaxation of coupled nuclei (like the protons of your methyl group), shortening their T₂ and causing significant line broadening.[19]

  • Diagnosis: This effect is often distance-dependent. If the gem-dimethyl group is attached to or very close to a nitrogen- or boron-containing moiety, this could be a contributing factor. The broadening from quadrupolar coupling is often less temperature-dependent than that from chemical exchange. In highly symmetric environments (e.g., tetrahedral or octahedral), the electric field gradient at the quadrupolar nucleus is zero, which can dramatically reduce this broadening effect.[16][17]

References
  • Explain why the gem-dimethyl groups appear as separate peaks in the proton-NMR spectrum of isoborneol, - brainly.com. Brainly. Available at: [Link]

  • Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. Homework.Study.com. Available at: [Link]

  • Explain why the gem-dimethyl groups appear as separate peaks in... | Filo. Filo. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. University of Ottawa. Available at: [Link]

  • Solved Explain why the gem-dimethyl groups appear as | Chegg.com. Chegg. Available at: [Link]

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  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. ResearchGate. Available at: [Link]

  • Solved Which of the following explains why the gem-dimethyl | Chegg.com. Chegg. Available at: [Link]

  • Chemical Exchange - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. Available at: [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian. Florida State University. Available at: [Link]

  • Chemical exchange in NMR - ResearchGate. ResearchGate. Available at: [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Quadrupolar relaxation in NMR : r/Chempros - Reddit. Reddit. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. Reddit. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

  • Symmetry and NMR linewidths of quadrupolar nuclei - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange. SpringerLink. Available at: [Link]

  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube. YouTube. Available at: [Link]

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Technical Support Center: Stabilizing Carboxylic Acid Derivatives for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the long-term storage and stability of carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these essential but often sensitive chemical entities. Our goal is to provide you with the technical knowledge and practical troubleshooting advice needed to ensure the integrity of your compounds over time, preventing experimental variability and loss of valuable materials.

This center is structured to address your challenges from fundamental principles to specific, actionable troubleshooting protocols. We will explore the "why" behind storage protocols, delving into the chemical mechanisms of degradation to empower you with a deeper understanding of how to protect your molecules.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common questions regarding the storage and stability of carboxylic acid derivatives.

Q1: What is the primary cause of degradation for most carboxylic acid derivatives during storage?

A1: The single most significant cause of degradation for the majority of carboxylic acid derivatives—especially esters, acid halides, and anhydrides—is hydrolysis .[1][2] These molecules are inherently reactive towards water, even atmospheric moisture. The carbonyl carbon in these derivatives is electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the ester, acyl halide, or anhydride bond and reversion to the parent carboxylic acid.[1][2] Acid halides and anhydrides are particularly sensitive and can react vigorously with water.[2][3] While amides are significantly more stable due to resonance delocalization, they can also undergo hydrolysis under prolonged heating with aqueous acid or base.

Q2: I have a chiral ester. Besides hydrolysis, what other stability concerns should I have?

A2: For chiral carboxylic acid derivatives, particularly those with a stereocenter at the α-carbon to the carbonyl group, racemization is a critical concern.[4] This process involves the loss of stereochemical integrity, leading to a 50:50 mixture of enantiomers (a racemic mixture), which can have drastically different biological or chemical properties. Racemization can be catalyzed by both acids and bases. The mechanism often involves the formation of an achiral enol or enolate intermediate, which destroys the stereochemistry at the α-carbon.[4] Storage conditions that exclude acidic or basic contaminants are crucial to prevent this.

Q3: How critical are temperature and humidity for long-term storage?

A3: Temperature and humidity are paramount. Elevated temperatures accelerate the rates of all degradation reactions, including hydrolysis and thermal decomposition.[5][6] For every 10°C increase in temperature, the rate of chemical degradation can roughly double. Humidity provides the water necessary for hydrolysis. Therefore, the ideal storage conditions are cool, dry, and dark.[7] For highly sensitive compounds, storage in a desiccator or under an inert atmosphere at reduced temperatures (e.g., 2-8°C or -20°C) is strongly recommended.[8] ASHRAE standards for sterile storage often recommend temperatures at or below 24°C (75°F) and relative humidity below 60-70%.[9][10]

Q4: What are the best practices for packaging and sealing these derivatives for storage?

A4: Proper packaging is your first line of defense.

  • Container: Use high-quality, chemically resistant borosilicate glass (e.g., Pyrex).[3][11]

  • Closure: The cap and liner are critical. A screw cap with a polytetrafluoroethylene (PTFE) or Teflon® liner is highly recommended.[12] PTFE is inert to a wide range of chemicals and provides an excellent barrier against moisture.[12]

  • Inert Atmosphere: For highly reactive derivatives like acyl chlorides and anhydrides, or for very long-term storage of any derivative, blanketing the compound with an inert gas such as argon or nitrogen is best practice.[8] This displaces oxygen, preventing oxidation, and more importantly, displaces moist air, preventing hydrolysis.

  • Sealing: After capping, you can further seal the cap-bottle interface with Parafilm "M" as an extra precaution.

Q5: Can I store my carboxylic acid derivative dissolved in a solvent?

A5: While convenient for future use, storing derivatives in solution can accelerate degradation. The choice of solvent is critical. Protic solvents like alcohols should be avoided as they can participate in transesterification with esters or react with more reactive derivatives. Ethers, while often used, can form peroxides over time. If you must store in solution, use a dry, aprotic solvent in which the compound is stable, and store under an inert atmosphere at a low temperature. A study on compounds in DMSO showed that multiple freeze-thaw cycles can impact compound integrity, so it's best to aliquot solutions into smaller, single-use volumes if possible.[12][13]

Section 2: Troubleshooting Guide - Identifying and Solving Storage Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.

Q: My acyl chloride has a yellow or brownish tint and fumes more than usual when I open the bottle. What's happening?

A: This is a classic sign of partial hydrolysis. Acyl chlorides react with moisture to produce the parent carboxylic acid and hydrogen chloride (HCl) gas.[3][14] The discoloration may be due to the presence of impurities or side products from the degradation. The increased fuming is the HCl gas reacting with atmospheric moisture.

  • What to do: The compound is likely no longer pure. For many applications, it will need to be repurified, typically by distillation, before use.[15] If the degradation is minor, you might be able to use it in excess for reactions where the carboxylic acid byproduct will not interfere.

  • Prevention: Always handle acyl chlorides in a fume hood and under anhydrous conditions (e.g., in a glovebox or under a stream of inert gas).[14] Store in a tightly sealed container with a PTFE liner, preferably in a desiccator. For long-term storage, flushing the headspace with argon or nitrogen is highly recommended.

Q: I ran an NMR of my ester that's been in storage, and I see a new peak corresponding to a carboxylic acid. Is the material still usable?

A: This indicates partial hydrolysis. The usability of the material depends entirely on your application.

  • For sensitive reactions: If your reaction is sensitive to acidic conditions or if the presence of the parent carboxylic acid would interfere with the reaction or purification, the ester must be repurified.

  • Salvaging the material: You can often repurify the ester by performing a liquid-liquid extraction. Dissolve the sample in an organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer as a carboxylate salt.[1] You would then separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and remove the solvent. The purity should be re-checked by NMR or another analytical method.

  • Prevention: Store esters in a cool, dry place. For sensitive esters, storing in a desiccator or under an inert atmosphere is advisable.

Q: My solid amide has become clumpy and has a slight vinegary or ammonia-like smell. What does this mean?

A: Amides are generally quite stable, but this could indicate some degradation.[8] The clumping suggests moisture absorption. The smell could be from the hydrolysis of the amide back to its parent carboxylic acid and amine.[8]

  • What to do: The purity is compromised. Depending on the extent of degradation, you may need to recrystallize the amide to purify it.

  • Prevention: While robust, amides should still be stored in tightly sealed containers in a dry location. For very long-term storage, especially of valuable or sensitive amides, a desiccator is a good precaution.

Q: I'm working with an optically active ester, and I'm concerned about racemization. How can I check for this and prevent it?

A: Racemization is a silent degradation—it won't typically have a visual cue.

  • Detection: You will need a chiral analytical method to determine the enantiomeric excess (ee). This is most commonly done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Prevention: Racemization is often catalyzed by acid or base.[16] Ensure your storage container is neutral and free of any residual acidic or basic contaminants. Store in a high-purity, neutral glass vial. Avoid storing in solutions, especially those that could become acidic or basic over time. Store at the lowest practical temperature, as this will slow down the kinetics of the racemization process.

Section 3: Data Summaries and Protocols

For ease of reference, the following tables summarize key storage recommendations and analytical techniques.

Table 1: Recommended Long-Term Storage Conditions for Carboxylic Acid Derivatives
Derivative ClassPrimary Degradation PathwayRecommended TemperatureRecommended HumidityInert AtmosphereTypical Shelf-Life (Ideal Conditions)
Acyl Halides Hydrolysis2-8°C or belowAs low as possible (<20%)Highly Recommended (Argon/Nitrogen)Months to 1 year
Acid Anhydrides Hydrolysis2-8°CAs low as possible (<40%)Recommended1-2 years
Esters Hydrolysis, RacemizationRoom Temp or 2-8°C< 60%Recommended for sensitive esters1-5+ years
Amides Hydrolysis (slow)Room Temperature< 60%Not typically required5+ years

Note: Shelf-life is highly dependent on the specific molecule's structure and purity. These are general guidelines.

Table 2: Analytical Methods for Assessing Stability
Degradation IssuePrimary Analytical TechniqueAlternative TechniquesWhat to Look For
Hydrolysis ¹H NMR SpectroscopyFTIR, HPLC, GC-MSAppearance of carboxylic acid and alcohol/amine peaks.
Racemization Chiral HPLC or Chiral GCPolarimetryDecrease in enantiomeric excess.
General Purity HPLC with UV/Vis or ELSDTLC, GC-FIDAppearance of new impurity peaks, decrease in main peak area.

Section 4: Key Experimental Protocols & Visualizations

Protocol 1: Repurification of a Partially Hydrolyzed Ester
  • Dissolution: Dissolve the crude ester in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) at a concentration of approximately 5-10% (w/v).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any CO₂ pressure that may form from the neutralization of the carboxylic acid.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid impurity.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified ester.

  • Verification: Confirm the purity of the recovered ester using an appropriate analytical technique (e.g., NMR, GC).[1]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms discussed.

This diagram shows the general mechanism for the hydrolysis of an ester to a carboxylic acid and an alcohol. This reaction is often reversible and can be catalyzed by acid or base.[17]

Hydrolysis Ester Ester (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O (Nucleophilic Attack) Water Water (H₂O) Water->Intermediate Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Intermediate->Products Elimination of R'-OH

Caption: General workflow for ester hydrolysis.

Carboxylic acid derivatives exist on a reactivity ladder. A more reactive derivative can be readily converted into a less reactive one, but the reverse is generally not feasible without first converting to a more reactive species.[1]

Reactivity Decreasing Reactivity AcylHalide Acyl Halide (Most Reactive) Anhydride Acid Anhydride AcylHalide->Anhydride Ester Ester AcylHalide->Ester Amide Amide (Least Reactive) AcylHalide->Amide Anhydride->Ester Anhydride->Amide Ester->Amide

Caption: Reactivity hierarchy of carboxylic acid derivatives.

References

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Caps and Liner Materials. Retrieved from [Link]

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Mazzobre, M. F., Hough, G., & Buera, M. P. (2001). Effect of freeze-thawing on the stability of proteins in model systems. Journal of Food Science, 66(5), 707-712.
  • PubMed. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Analysis of Acid Chloride. Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • Asecos. (n.d.). Safe storage of chemicals in the laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]

  • Air Innovations. (n.d.). A Sterile Storage Standards Guide: AORN, AAMI, ASHRAE | Optimal Temperature & Humidity. Retrieved from [Link]

  • Globe Scientific. (n.d.). Five Important Things to Consider When Purchasing Laboratory Glassware. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

  • Science.gov. (n.d.). accelerated stability test: Topics by Science.gov. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • Reddit. (2022). How is it possible for a carboxylic acid to reform in a transesterification? I thought reactions always go from strong to weak. Retrieved from [Link]

  • PubMed. (2023). Accelerated storage for shelf-life prediction of lyophiles: temperature dependence of degradation of amorphous small molecular weight drugs and proteins. Retrieved from [Link]

  • Feringa, B. L., & van Esch, J. H. (2007). Racemization, Enantiomerization and Diastereomerization.
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  • Q1 Scientific. (2020). A Q&A guide to stability storage. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Bio-Rad. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Visualizing the transient assembly and disassembly of carboxylic anhydrides in the organic chemistry laboratory. Retrieved from [Link]

  • Reddit. (2022). How is it possible for a carboxylic acid to reform in a transesterification? I thought reactions always go from strong to weak. Retrieved from [Link]

  • chemrevise. (n.d.). 3-9-revision-guide-carboxylic-acids-and-derivatives.pdf. Retrieved from [Link]

  • Healthmark. (2024). Sterile Storage – An Assessment of Temperature and Humidity Conditions. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • YouTube. (2022). What is the Freeze-Thaw Stability Study? Retrieved from [Link]

  • PubMed. (1984). Shelf-Life of Meat Loaves Packaged in Vacuum or Nitrogen Gas 2. Effect of Storage Temperature, Light and Time on Physicochemical and Sensory Changes. Retrieved from [Link]

  • PubMed. (2023). Accelerated storage for shelf-life prediction of lyophiles: temperature dependence of degradation of amorphous small molecular weight drugs and proteins. Retrieved from [Link]

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Technical Support Center: Refinement of Extraction Protocols for Short-Chain Fatty Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Short-Chain Fatty Acid (SCFA) metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SCFA extraction and quantification. Here, we address common challenges with in-depth, field-proven insights to enhance the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding SCFA analysis to build a strong understanding of the principles behind the protocols.

Q1: Why is sample handling so critical for SCFA analysis?

A1: The accuracy of SCFA quantification begins the moment a sample is collected. SCFAs are volatile and susceptible to rapid changes due to ongoing microbial activity.[1][2][3][4][5][6] Improper handling can lead to significant artifacts. For instance, storing fecal samples at room temperature can dramatically increase SCFA concentrations, with some studies showing a rise of over 100% in just 24 hours.[2][3][4][5] Immediate freezing at -80°C is the gold standard to halt microbial metabolism and preserve the in-vivo SCFA profile.[7] If immediate freezing is not possible, storage at 4°C is a temporary option, though changes in SCFA levels, albeit smaller than at room temperature, can still occur.[2][3][4]

Q2: What are the most common biological matrices for SCFA analysis, and how do they differ?

A2: The choice of matrix depends on the research question:

  • Fecal Samples: Directly reflect the metabolic output of the gut microbiota.[1] They are the most common matrix for studying host-microbiome interactions.[8] However, they are highly complex and contain numerous compounds that can interfere with analysis.[1]

  • Blood (Serum/Plasma): Provide insights into the systemic absorption and distribution of SCFAs, indicating their influence beyond the gut.[1][9] Concentrations in blood are significantly lower than in feces, making the analysis more challenging.[9]

  • Cecal Contents: Often used in animal studies, providing a direct measure of SCFA production in the primary site of fermentation.[7]

  • Urine and Saliva: SCFAs are present in lower concentrations in these fluids but can still be valuable for certain metabolic studies.[1]

Q3: What is the purpose of an internal standard, and when should it be added?

A3: An internal standard (IS) is a compound structurally similar to the analytes of interest but not naturally present in the sample.[1] It is added at a known concentration to every sample, calibrator, and quality control sample before any extraction steps.[1][10] Its primary purposes are to:

  • Correct for extraction variability: The IS experiences the same potential losses during sample preparation as the target SCFAs. By comparing the analyte signal to the IS signal, we can normalize for these variations.[1]

  • Account for matrix effects: The complex components of biological samples can enhance or suppress the ionization of SCFAs in mass spectrometry, leading to inaccurate quantification.[1] The IS helps to correct for these effects.

  • Adjust for instrumental variability: Minor fluctuations in instrument performance can be normalized using the IS.

Commonly used internal standards include isotopically labeled SCFAs (e.g., ¹³C- or D-labeled acetate, propionate, butyrate) or odd-chain fatty acids like 2-ethylbutyric acid.[7][10][11]

Q4: Is derivatization always necessary for SCFA analysis?

A4: Not always, but it is highly recommended, especially for Gas Chromatography (GC) analysis.[12][13]

  • For GC-MS: SCFAs are highly polar and not very volatile, which are poor characteristics for GC analysis.[14] Derivatization converts them into less polar, more volatile compounds, which improves their chromatographic separation and detection sensitivity.[1][12][15] Common derivatization agents include silylating agents (e.g., MTBSTFA) or those that form esters (e.g., propyl chloroformate).[14][16][17]

  • For LC-MS: While some methods analyze underivatized SCFAs, they often require harsh mobile phases and can suffer from poor retention on standard reversed-phase columns and weak ionization.[18][19] Derivatization can significantly enhance sensitivity and chromatographic performance.[18] Reagents like 3-nitrophenylhydrazine (3-NPH) are commonly used for LC-MS applications.[9][11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No SCFA Signal 1. Inefficient Extraction: The chosen solvent may not be optimal for your sample matrix. 2. SCFA Volatilization: Samples may have been improperly stored or handled at acidic pH before extraction. 3. Poor Derivatization: The derivatization reaction may be incomplete due to moisture, incorrect temperature, or reagent degradation.[20]1. Optimize Extraction: Test different extraction solvents (e.g., diethyl ether, methyl tert-butyl ether (MTBE), acetone).[21][22] Ensure thorough homogenization. 2. Control Volatility: Keep samples frozen until extraction. Perform extractions under basic or neutral pH to keep SCFAs in their non-volatile salt form.[16] 3. Optimize Derivatization: Ensure an anhydrous environment if using moisture-sensitive reagents.[20] Optimize reaction time and temperature as per the protocol.[20] Use fresh derivatization reagents.
Poor Chromatographic Peak Shape (Tailing) 1. Column Overload: Injecting too concentrated a sample. 2. Active Sites on Column/Inlet: Polar SCFAs can interact with active sites in the GC inlet or column, causing tailing. 3. Incomplete Derivatization: The presence of underivatized SCFAs will lead to poor peak shape.1. Dilute Sample: Dilute the final extract before injection. 2. Use a Specific Column: Employ a GC column designed for fatty acid analysis (e.g., a wax or FFAP column). Ensure proper inlet liner deactivation. 3. Verify Derivatization: Re-run derivatization with a standard to confirm the reaction is working efficiently.
High Variability Between Replicates 1. Sample Inhomogeneity: Fecal samples are notoriously heterogeneous. 2. Inconsistent Sample Handling: Variations in storage time or temperature before processing.[2][3][4] 3. Pipetting Errors: Inaccurate addition of internal standard or other reagents.1. Homogenize Thoroughly: Lyophilize and grind fecal samples to a fine powder for better homogeneity.[23] For wet samples, ensure vigorous vortexing or bead beating.[16] 2. Standardize Pre-analytical Steps: Implement a strict, consistent protocol for sample collection and storage for all samples in a study.[3] 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Add the internal standard to the initial homogenate to account for downstream variability.
Contamination or Spurious Peaks 1. Environmental Contamination: SCFAs are ubiquitous and can be introduced from various sources. 2. Reagent Impurities: Solvents or derivatization agents may contain impurities. 3. Carryover: Residual sample from a previous injection remaining in the analytical system.1. Use High-Purity Reagents: Use analytical or mass spectrometry-grade solvents and reagents. 2. Run Blanks: Regularly run method blanks (containing all reagents but no sample) to identify sources of contamination. 3. Clean the System: Implement a robust column bake-out and inlet cleaning schedule. Inject solvent blanks between samples to check for carryover.

Section 3: Experimental Workflows & Protocols

Workflow for SCFA Extraction and Analysis

The following diagram illustrates a typical workflow for SCFA analysis from fecal samples using GC-MS.

SCFA_Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Sample Freeze Immediate Freezing (-80°C) Collect->Freeze Crucial Step Homogenize Homogenize Sample (e.g., 50 mg in NaOH) Freeze->Homogenize Add_IS Spike with Internal Standard Homogenize->Add_IS Acidify Acidify (pH < 3) Add_IS->Acidify Extract Solvent Extraction (e.g., MTBE) Acidify->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Derivatize Derivatize Extract (e.g., with MTBSTFA) Centrifuge->Derivatize GCMS Inject into GC-MS Derivatize->GCMS Quantify Quantify Data GCMS->Quantify

Caption: A generalized workflow for SCFA analysis from sample collection to data quantification.

Protocol 1: GC-MS Quantification of SCFAs from Fecal Samples

This protocol is adapted from established methods and is designed for robust and sensitive quantification.[16][22][24]

Materials:

  • Fecal sample (stored at -80°C)

  • Internal Standard (IS) solution (e.g., 2-ethylbutyric acid or labeled standards in water)

  • 0.5 M NaOH

  • 5 M HCl

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Derivatization agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Microcentrifuge tubes, glass vials with inserts

Procedure:

  • Sample Weighing: On dry ice, weigh approximately 50 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.

  • Homogenization & Lysis: Add 200 µL of 0.5 M NaOH and 100 µL of the IS solution to the tube. Add sterile beads if desired. Homogenize thoroughly using a bead beater or vortexer for 5-10 minutes.

  • Acidification: Transfer the homogenate to a new tube. To protonate the SCFAs for extraction, carefully add 50 µL of 5 M HCl. The pH should be below 3. Vortex briefly. Causality: Acidification converts SCFA salts to their volatile free acid form, which is necessary for extraction into an organic solvent.

  • Solvent Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of SCFAs into the organic layer.

  • Phase Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C. This will separate the aqueous and organic layers and pellet the solid debris.

  • Supernatant Transfer: Carefully transfer approximately 800 µL of the upper organic layer (MTBE) to a new glass vial, being careful not to disturb the aqueous layer or the pellet.

  • Derivatization: Add 50 µL of MTBSTFA to the organic extract. Cap the vial tightly and incubate at 60°C for 30 minutes. Causality: This silylation reaction replaces the acidic proton on the SCFA with a non-polar TBDMS group, increasing volatility and thermal stability for GC analysis.[16]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert. The sample is now ready for injection into the GC-MS.

Logical Flow for Method Selection: GC-MS vs. LC-MS

Choosing the right analytical platform is critical. The following diagram outlines the decision-making process.

Method_Selection node_goal Primary Goal? node_volatile Analyze Volatile Compounds? node_goal->node_volatile Yes node_lcms LC-MS is a Strong Option node_goal->node_lcms No (e.g., non-volatiles) node_derivatization Is Derivatization Acceptable? node_volatile->node_derivatization Yes node_volatile->node_lcms No node_sensitivity Need Highest Sensitivity? node_derivatization->node_sensitivity Yes node_derivatization->node_lcms No node_gcms GC-MS is Preferred node_sensitivity->node_gcms Yes node_sensitivity->node_lcms No

Caption: Decision tree for selecting between GC-MS and LC-MS for SCFA analysis.

References
  • Creative Proteomics. (n.d.). How Are Short-Chain Fatty Acids Measured?
  • Thota, R., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE.
  • Serena, G., et al. (2021).
  • Thota, R., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE.
  • Thota, R., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. CORE.
  • Thota, R., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE.
  • Hsu, C.-N., et al. (2019). Evaluation and Optimization of Sample Handling Methods for Quantification of Short-Chain Fatty Acids in Human Fecal Samples by GC–MS. Journal of Proteome Research.
  • Thota, R., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE.
  • Kopf, T., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites.
  • Han, J., et al. (2021).
  • Al-Khafaji, A. A., & Das, S. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules.
  • De Vadder, F., et al. (2019).
  • Jasbi, P., et al. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology.
  • Li, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites.
  • Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.).
  • Kim, H., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites.
  • De Vadder, F., et al. (2019).
  • Jones, J., et al. (2023).
  • Kowalska, K., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
  • Creative Proteomics. (n.d.). What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples?
  • De Vadder, F., et al. (2019).
  • Kowalska, K., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
  • Zhang, Z., et al. (2022). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry.
  • Dal Bello, F., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
  • Creative Proteomics. (n.d.). GC-FID Protocol for SCFA Analysis.
  • Zheng, X., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics.
  • De Preter, V., et al. (2015).
  • Kim, H. Y., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites.
  • Black, A. P., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Nagatomo, Y., et al. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. protocols.io.
  • van der Veen, J. N., et al. (2020). Quenching reagent interference in SCFA, oligosaccharides and bacterial 16S rRNA copy number analysis. FEMS Microbiology Letters.
  • Kopf, T., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites.
  • Li, Y., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Journal of Visualized Experiments.
  • ResearchGate. (2016). How to prepare fecal sample for measuring short chain fatty acids, is it necessary to derivatization?
  • Li, Y., et al. (2022).
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Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid: A Traditional Route vs. a Novel Michael Addition-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficient, cost-effective, and sustainable methods for the preparation of key intermediates is of paramount importance. 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a substituted glutaric acid derivative, represents a structural motif of interest in medicinal chemistry and materials science. This guide provides an in-depth comparison of a conventional synthetic route to this target molecule with a novel, proposed synthesis leveraging a Michael addition strategy. The objective is to offer a comprehensive analysis of the two methodologies, supported by detailed experimental protocols and a comparative evaluation of key performance indicators.

Conventional Synthetic Route: Ring-Opening of a Cyclic Anhydride

A traditional and logical approach to the synthesis of this compound involves the preparation of 2,2-dimethylglutaric anhydride, followed by its regioselective ring-opening with a methanol source. This method is predicated on the well-established chemistry of cyclic anhydrides.

Rationale for the Conventional Approach

The formation of a cyclic anhydride from a dicarboxylic acid is a common and often high-yielding transformation. The subsequent nucleophilic attack by an alcohol, such as methanol, on the anhydride is a reliable method for the preparation of a monoester derivative. The steric hindrance provided by the gem-dimethyl group at the C4 position is anticipated to direct the nucleophilic attack of methoxide to the less hindered carbonyl group, leading to the desired product.

Experimental Protocol: Conventional Synthesis

Step 1: Synthesis of 2,2-Dimethylglutaric Anhydride

  • To a solution of 2,2-dimethylglutaric acid (1 equivalent) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and triethylamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Wash the solution with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,2-dimethylglutaric anhydride.

Step 2: Synthesis of this compound

  • Dissolve 2,2-dimethylglutaric anhydride (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.1 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

A Novel Synthetic Route: A Michael Addition Strategy

In an effort to develop a more convergent and potentially more efficient synthesis, a novel route based on the Michael addition of a malonate to an α,β-unsaturated ketone is proposed. This approach aims to construct the carbon skeleton in a single, atom-economical step.

Rationale for the Novel Approach

The Michael addition is a powerful C-C bond-forming reaction.[1] The proposed route utilizes the conjugate addition of dimethyl malonate to mesityl oxide (4-methyl-3-penten-2-one). This reaction is expected to proceed under basic conditions to form a diester intermediate. Subsequent hydrolysis and decarboxylation would then yield the target mono-acid. This approach avoids the pre-formation of the dicarboxylic acid and its subsequent activation as an anhydride.

Experimental Protocol: Novel Synthesis
  • In a round-bottomed flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • To this solution, add dimethyl malonate (1 equivalent) and stir.

  • Add mesityl oxide (1 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction and add aqueous sodium hydroxide.

  • Heat the mixture to reflux to effect hydrolysis of the ester groups.

  • Cool the reaction and acidify with concentrated HCl.

  • Heat the acidic solution to induce decarboxylation.

  • After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Visualizing the Synthetic Pathways

To visually compare the two synthetic strategies, the following diagrams illustrate the reaction workflows.

conventional_route A 2,2-Dimethylglutaric Acid B 2,2-Dimethylglutaric Anhydride A->B EDCI, Et3N C This compound B->C 1. NaOMe, MeOH 2. H3O+ caption Conventional Synthesis Workflow

Caption: Conventional Synthesis Workflow

novel_route D Dimethyl Malonate + Mesityl Oxide E Michael Adduct Intermediate D->E NaOMe, MeOH F This compound E->F 1. NaOH, H2O 2. H3O+, Heat caption Novel Synthesis Workflow

Caption: Novel Synthesis Workflow

Comparative Analysis of the Synthetic Routes

A critical evaluation of both synthetic routes is essential for selecting the most appropriate method based on the specific requirements of a project, such as scale, cost, and environmental considerations.

ParameterConventional Route (Anhydride Ring-Opening)Novel Route (Michael Addition)Justification & Expert Insights
Number of Steps 21 (one-pot)The novel route is more convergent, which can lead to higher overall yields and reduced processing time.
Starting Materials 2,2-Dimethylglutaric acid, EDCI, MethanolDimethyl malonate, Mesityl oxide, MethanolThe starting materials for the novel route are readily available and generally less expensive than the peptide coupling reagent (EDCI) used in the conventional route.
Reagent Toxicity & Hazard EDCI is a known sensitizer.Mesityl oxide is a lachrymator and flammable.[2]Both routes involve hazardous materials, but the novel route avoids the use of a potent sensitizer.
Atom Economy Lower, due to the use of a coupling agent.Higher, as it is an addition reaction followed by hydrolysis and decarboxylation.Michael additions are inherently more atom-economical than condensation reactions that generate stoichiometric byproducts.[3]
Green Chemistry Metrics Generates stoichiometric byproducts from the coupling agent.Fewer byproducts, potentially higher reaction mass efficiency.The novel route aligns better with the principles of green chemistry by maximizing the incorporation of starting material atoms into the final product.[4]
Potential Yield Moderate to high for each step.Potentially high for the one-pot procedure.One-pot reactions can often lead to higher overall yields by minimizing losses during intermediate purification steps.
Scalability Scalable, but the cost of EDCI can be a factor.Highly scalable and suitable for industrial production.The reagents and conditions for the Michael addition are generally amenable to large-scale synthesis.
Control of Regioselectivity Relies on steric hindrance for regioselective ring-opening.Not applicable.The regioselectivity of the anhydride opening in the conventional route is a critical factor that may require optimization.

Conclusion

This comparative guide outlines two distinct synthetic strategies for the preparation of this compound. The conventional route, proceeding through a cyclic anhydride intermediate, is a reliable and well-understood method. However, the proposed novel route, based on a Michael addition, presents several potential advantages, including higher atom economy, fewer synthetic steps, and the use of less expensive starting materials.

For researchers and drug development professionals, the choice between these routes will depend on a variety of factors. For small-scale laboratory synthesis where cost is less of a concern, the conventional route may be a straightforward option. However, for larger-scale production where efficiency, cost, and sustainability are critical, the novel Michael addition-based approach warrants serious consideration and further experimental validation. This guide provides the foundational information to make an informed decision and to proceed with the experimental work necessary to validate the chosen synthetic pathway.

References

  • PubChem. This compound. Available at: [Link]

  • NIST. 2,2-Dimethylglutaric anhydride. Available at: [Link]

  • Google Patents. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.
  • Indian Journal of Chemistry. Michael addition of active methylene compounds to α,β–unsaturated sulfones. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Available at: [Link]

  • PubChem. 5-Methoxy-3-methyl-5-oxopentanoic acid. Available at: [Link]

  • PubChemLite. 3,3-dimethylglutaric anhydride (C7H10O3). Available at: [Link]

  • NIH. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem. Available at: [Link]

  • Google Patents. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
  • Organic Syntheses. mesityl oxide. Available at: [Link]

  • Google Patents. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • ScienceDirect. Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study. Available at: [Link]

  • GSRS. 3,3-DIMETHYLGLUTARIC ANHYDRIDE. Available at: [Link]

  • Wikipedia. Mesityl oxide. Available at: [Link]

  • ChemBK. 2,2-Dimethyl-malonic acid dimethyl ester. Available at: [Link]

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A Comparative Guide to the Biological Activities of Branched-Chain vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the subtle yet significant differences between branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) is paramount. While both are fundamental lipids, their distinct molecular architectures translate into a diverse array of physicochemical properties and biological functions. This guide provides an in-depth, objective comparison of their biological activities, supported by experimental data, to empower researchers in their exploration of metabolic diseases, microbiology, and pharmacology.

At a Glance: Structural and Physicochemical Distinctions

The core difference lies in their carbon skeletons. SCFAs feature a linear hydrocarbon chain, allowing for tight packing and generally higher melting points. In contrast, BCFAs possess one or more methyl groups branching off the main chain, most commonly in iso (methyl group on the penultimate carbon) or anteiso (methyl group on the antepenultimate carbon) configurations.[1][2] This branching disrupts orderly molecular packing, leading to lower melting points and increased membrane fluidity compared to their straight-chain counterparts of the same length.[1][3]

PropertyStraight-Chain Fatty Acids (SCFAs)Branched-Chain Fatty Acids (BCFAs)
Structure Linear hydrocarbon chain[1]Hydrocarbon chain with methyl branches[1]
Melting Point Generally higher for a given chain length[1]Lower than their straight-chain counterparts[1]
Membrane Fluidity Decrease membrane fluidity[1]Increase membrane fluidity[1][4]
Oxidative Stability Susceptible to oxidation, especially if unsaturated[1]Generally more stable to oxidation[1]

Impact on Cell Membrane Fluidity: A Tale of Two Structures

The structure of fatty acids integrated into cellular membranes profoundly dictates the membrane's physical state, which is crucial for cellular processes like transport, signaling, and protein function.[5]

Branched-Chain Fatty Acids (BCFAs): The Fluidity Enhancers

BCFAs, particularly the anteiso form, are potent enhancers of membrane fluidity.[6][7] The methyl branch creates a kink in the acyl chain, preventing the tight, ordered packing that characterizes membranes rich in SCFAs.[3] This disruptive effect is essential for certain bacteria, like Listeria monocytogenes and Bacillus subtilis, which increase their proportion of BCFAs, especially anteiso-fatty acids, to adapt to cold stress and maintain membrane function.[6][7][8] Atomistic simulations have provided quantitative support for this, showing that an increase in straight-chain fatty acid content leads to a thicker, more ordered, and more viscous membrane bilayer.[4][9][10]

Straight-Chain Fatty Acids (SCFAs): The Ordering Agents

In contrast, the linear structure of SCFAs allows them to align closely, maximizing van der Waals forces between chains. This tight packing results in a more ordered, gel-like membrane state with reduced fluidity.[3]

Quantitative Comparison of Membrane Fluidity in Bacillus subtilis

The following table, derived from in vivo studies, illustrates the differential impact of iso- and anteiso-BCFA enrichment on membrane fluidity, as measured by diphenylhexatriene (DPH) anisotropy. Lower anisotropy values correspond to higher membrane fluidity.

Fatty Acid EnrichmentPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane Fluidity
Wild TypeMix of iso- and anteiso-~0.245Normal
iso-BCFA Enriched~77% iso-BCFAs~0.250Lower
anteiso-BCFA Enriched~77% anteiso-BCFAs~0.235Higher

Data adapted from referenced studies on Bacillus subtilis.[7]

Divergent Metabolic Fates and Cellular Processing

The metabolic pathways for BCFAs and SCFAs differ significantly, impacting their bioavailability and subsequent biological effects.

SCFAs are readily metabolized by most organisms through mitochondrial beta-oxidation to generate ATP.[1] In mammals, SCFAs like acetate, propionate, and butyrate are primarily produced by the gut microbiota through the fermentation of dietary fibers.[11][12][13]

BCFAs , on the other hand, are mainly synthesized by bacteria and are key components of their cell membranes.[2][14] In mammals, BCFAs are largely derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[2] Some BCFAs may undergo alpha-oxidation in peroxisomes before entering the beta-oxidation pathway.[1]

cluster_scfa Straight-Chain Fatty Acid (SCFA) Metabolism cluster_bcfa Branched-Chain Fatty Acid (BCFA) Metabolism scfa Dietary Fiber microbiota Gut Microbiota Fermentation scfa->microbiota scfa_products Acetate, Propionate, Butyrate microbiota->scfa_products beta_ox Mitochondrial Beta-Oxidation scfa_products->beta_ox atp ATP (Energy) beta_ox->atp bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcat BCAT bcaa->bcat alpha_keto α-keto acids bcat->alpha_keto bkd BKD fasii FASII bkd->fasii alpha_keto->bkd bcfa_products iso- & anteiso-BCFAs fasii->bcfa_products alpha_ox Peroxisomal Alpha-Oxidation bcfa_products->alpha_ox beta_ox2 Beta-Oxidation alpha_ox->beta_ox2

Caption: Simplified overview of SCFA and BCFA metabolic pathways.

Signaling Pathways: Distinct Mechanisms of Action

BCFAs and SCFAs exert their biological effects by acting as signaling molecules that activate different downstream pathways.

SCFAs primarily signal through G-protein coupled receptors (GPCRs) , such as GPR41 (FFAR3) and GPR43 (FFAR2), which are widely expressed on gut epithelial, immune, and adipocyte cells.[11][13][15][16] Activation of these receptors can modulate inflammatory responses, gut homeostasis, and hormone secretion.[13][15][17] Butyrate, a prominent SCFA, is also a well-known inhibitor of histone deacetylases (HDACs), which plays a role in regulating gene expression.[11]

BCFAs have been shown to activate peroxisome proliferator-activated receptors (PPARs) , which are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[2][18] The catabolism of BCAAs, the precursors to BCFAs, is also linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][19] Some BCFAs can also activate immune cells through Toll-like receptors (TLRs), such as TLR4.[20]

cluster_scfa_signal SCFA Signaling cluster_bcfa_signal BCFA Signaling scfa_mol SCFA (e.g., Butyrate) gpcr GPR41/GPR43 scfa_mol->gpcr hdac HDAC Inhibition scfa_mol->hdac scfa_response ↓ Inflammation ↑ Gut Homeostasis gpcr->scfa_response hdac->scfa_response bcfa_mol BCFA ppar PPARs bcfa_mol->ppar tlr TLR4 bcfa_mol->tlr bcfa_response Modulation of Lipid Metabolism & Immune Response ppar->bcfa_response tlr->bcfa_response

Caption: Key signaling pathways for SCFAs and BCFAs.

Comparative Biological Activities: Inflammation and Cancer

The structural and signaling differences between BCFAs and SCFAs translate into distinct effects on complex biological processes like inflammation and cancer.

Anti-inflammatory Properties

Both classes of fatty acids exhibit anti-inflammatory properties, albeit through different mechanisms.

  • SCFAs , particularly butyrate, are well-documented for their potent anti-inflammatory effects in the gut.[11][15] They can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α through the activation of FFAR2 and inhibition of NF-κB signaling.[13][15]

  • BCFAs also demonstrate significant anti-inflammatory potential.[21][22] They can reduce the expression of pro-inflammatory mediators such as IL-6, IL-8, and TLR4.[22] Studies in human adipocytes and hepatocytes suggest that BCFAs, especially iso-forms, may contribute to reducing obesity-related low-grade inflammation.[23][24]

Anticancer Activity

The effects of these fatty acids on cancer are context-dependent and can vary based on the specific fatty acid and cancer type.

  • SCFAs , like butyrate, are generally considered to have anti-cancer properties, particularly in the context of colorectal cancer, where they can induce apoptosis and inhibit cell proliferation.

  • BCFAs have shown structure-specific anticarcinogenic activity. For instance, iso-pentadecanoic acid has been found to be more potent in inhibiting the growth of MCF-7 human breast cancer cells compared to its anteiso-counterpart, an effect linked to greater cellular uptake and apoptosis induction.[6] The chain length of iso-BCFAs also influences their cytotoxic activity, with iso-16:0 showing high potency.[22]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for extracting total lipids from a variety of biological samples for subsequent analysis.[25][26][27]

Materials:

  • Homogenizer or sonicator

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • LC-MS grade chloroform, methanol, and water

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Argon or nitrogen gas

Procedure:

  • Sample Preparation: Weigh the tissue or cell pellet in a pre-weighed glass tube. Flash-freeze in liquid nitrogen and thaw in a 40°C water bath; repeat 3-5 times to disrupt cell membranes.[25]

  • Homogenization: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 100 mg of tissue, use 2 mL of the solvent mixture. Homogenize thoroughly on ice.

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution (or LC-MS grade water) to the homogenate. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully aspirate the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean, pre-weighed glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or argon gas.

  • Storage: Once completely dry, weigh the tube to determine the total lipid mass. Store the extracted lipids under an inert atmosphere at -80°C until further analysis.

start Start: Biological Sample prep Sample Preparation (Freeze-Thaw Cycles) start->prep homogenize Homogenize in Chloroform:Methanol (2:1) prep->homogenize phase_sep Add NaCl Solution & Vortex homogenize->phase_sep centrifuge Centrifuge (2,000 x g, 10 min) phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen/Argon collect->dry end End: Extracted Lipids dry->end

Caption: Workflow for the modified Folch lipid extraction method.

Protocol 2: Assessment of Fatty Acid Cytotoxicity (Neutral Red Assay)

This protocol provides a quantitative measure of cell viability and is sensitive to fatty acid-induced cell damage.[28][29][30][31]

Materials:

  • 96-well cell culture plates

  • Human cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Fatty acid stock solutions (solubilized in a suitable vehicle, e.g., ethanol or complexed with BSA)

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Fatty Acid Treatment: Prepare serial dilutions of the BCFAs and SCFAs in complete culture medium. Remove the old medium from the cells and add 100 µL of the fatty acid solutions to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Remove the Neutral Red solution and wash the cells once with PBS. Add 150 µL of the destain solution to each well and shake for 10 minutes to solubilize the dye.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against fatty acid concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The distinction between branched-chain and straight-chain fatty acids extends far beyond their chemical structures, influencing their metabolism, signaling properties, and overall impact on biological systems.[1] While SCFAs are well-established for their crucial roles in gut health and energy metabolism, the diverse biological activities of BCFAs represent a burgeoning and promising field of research. A thorough understanding of these differences is critical for designing targeted therapeutic strategies and for the accurate interpretation of experimental data in the fields of metabolic science and drug development.[2]

References

  • He, J., Zhang, P., Shen, L., Niu, L., Tan, Y., Chen, L., ... & Zhu, L. (2020). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 21(17), 6356. [Link]

  • Mostofian, B., Boardman, A. D., Charbonneau, D. M., Politzer, I., Cheung, C., W-Y., ... & Nickels, J. D. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5814-5821. [Link]

  • He, J., Zhang, P., Shen, L., Niu, L., Tan, Y., Chen, L., ... & Zhu, L. (2020). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid: An In-Depth Comparison of X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical research.[1][2] The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, influencing everything from reaction kinetics to therapeutic efficacy and toxicity.[1][3] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid (C₈H₁₄O₄), with a primary focus on the gold standard method: single-crystal X-ray crystallography.[4][5]

The Subject Molecule: this compound

This compound is a small organic molecule with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[4][6][7] Its structure contains both a carboxylic acid and a methyl ester functional group, along with two methyl groups on the same carbon atom. This combination of functional groups and stereochemical features makes its definitive structural confirmation essential for understanding its reactivity and potential applications.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[8][9] The method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[8][9][10] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing bond lengths, bond angles, and the overall conformation of the molecule.[8][11]

Experimental Protocol: A Step-by-Step Workflow for X-ray Crystallography

The successful application of single-crystal X-ray crystallography hinges on a meticulous and systematic approach.[12] The following protocol outlines the key steps involved in the structural determination of this compound.

Step 1: Crystal Growth (The Art of Patience)

The most critical and often challenging step is obtaining a high-quality single crystal.[12] For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[13]

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Causality Behind the Choice: The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice. Rapid crystallization often leads to the formation of small, poorly ordered crystals or an amorphous powder, which are unsuitable for single-crystal X-ray diffraction.

Step 2: Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[8][12] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffractometer rotates the crystal while recording the diffraction pattern on a detector.[8][12]

Step 3: Data Processing and Structure Solution

The collected diffraction data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, leading to an initial electron density map.

Step 4: Structure Refinement

An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data. This iterative process continues until the calculated diffraction pattern from the model closely matches the observed diffraction pattern.

G

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and can be more suitable in certain situations. The choice of technique depends on the nature of the sample, the information required, and the available resources.

Technique Principle Information Obtained for this compound Strengths Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystal lattice.[8][9][10]Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[8][11]Unambiguous structure determination.[5][14]Requires a high-quality single crystal, which can be difficult to obtain.[12][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[16]Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of each atom.[16][17][18]Provides detailed structural information in solution, non-destructive.[16]Does not provide precise bond lengths or angles, can be complex to interpret for larger molecules.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.[19][20]Molecular weight and elemental composition (high-resolution MS).[19][21][22]High sensitivity, provides accurate molecular weight.[23]Provides limited information on the 3D structure and connectivity of atoms.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[24]Presence of functional groups (e.g., C=O of the carboxylic acid and ester, O-H of the carboxylic acid).[25][26]Rapid and simple method for functional group identification.[27][28]Provides limited information on the overall molecular structure.

G

Synergistic Power: An Integrated Approach

The most robust approach to structural elucidation often involves the integration of multiple analytical techniques. For this compound, the workflow would ideally be:

  • Initial Characterization:

    • Mass Spectrometry: To confirm the molecular weight (174.19 g/mol ) and, with high-resolution MS, the elemental formula (C₈H₁₄O₄).[4][6][7]

    • IR Spectroscopy: To confirm the presence of the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹) and the ester (C=O stretch around 1735-1750 cm⁻¹).

    • NMR Spectroscopy: To determine the number of unique proton and carbon environments, and to establish the connectivity of the atoms through 2D NMR experiments (e.g., COSY, HSQC, HMBC).

  • Definitive Confirmation:

    • X-ray Crystallography: To provide the unambiguous three-dimensional structure, confirming the connectivity established by NMR and providing precise bond lengths and angles.

Conclusion: The Right Tool for the Right Question

The structural confirmation of a molecule like this compound is a multi-faceted process that relies on a deep understanding of the strengths and limitations of various analytical techniques. While spectroscopic methods like NMR, MS, and IR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive and high-resolution picture of the molecule's three-dimensional architecture. For researchers in drug discovery and development, the judicious application and integration of these techniques are paramount for advancing our understanding of molecular structure and function.

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A Senior Application Scientist's Guide to Esterifying Hindered Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis, particularly in the fields of medicinal chemistry and materials science, the formation of an ester bond is a fundamental and frequent transformation. However, when the carboxylic acid is sterically hindered, this seemingly straightforward reaction can become a significant synthetic challenge. The bulky substituents alpha to the carboxyl group impede the approach of the alcohol nucleophile, often leading to low yields or complete failure with standard methods. This guide provides an in-depth comparison of the efficacy of four common methods for the esterification of hindered acids, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

The Challenge of Steric Hindrance in Esterification

Steric hindrance around a carboxylic acid's carbonyl group dramatically reduces its electrophilicity. Traditional methods like the Fischer-Speier esterification, which rely on the acid-catalyzed attack of an alcohol, are often sluggish and inefficient for these substrates. To overcome this, more sophisticated strategies are required that either enhance the electrophilicity of the carboxylic acid or employ highly reactive intermediates. This guide will compare the following four methods:

  • Modified Fischer-Speier Esterification: A variation of the classic acid-catalyzed method.

  • Esterification via Acyl Chloride: A two-step approach involving the activation of the carboxylic acid.

  • Steglich Esterification: A mild method utilizing a carbodiimide coupling agent and a nucleophilic catalyst.

  • Yamaguchi Esterification: A powerful technique that employs a mixed anhydride intermediate.

To provide a clear and objective comparison, we will use the esterification of 2,4,6-trimethylbenzoic acid , a notoriously hindered carboxylic acid, with methanol as our model reaction.

Comparative Performance Data

The following table summarizes typical yields and reaction conditions for the esterification of 2,4,6-trimethylbenzoic acid with methanol using the four different methods. This data is compiled from various literature sources and represents a general range of expected outcomes under optimized conditions.[1]

Esterification MethodKey ReagentsTypical Reaction TimeTypical Yield (%)
Modified Fischer-Speier Concentrated H₂SO₄, Methanol12 - 24 hours~78%[1]
Via Acyl Chloride SOCl₂ or (COCl)₂, Pyridine, Methanol2 - 6 hours (after acyl chloride formation)>95%[1]
Steglich Esterification DCC (or EDC), DMAP, Methanol4 - 12 hours~85-95%
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Methanol2 - 6 hours>95%[2]

In-Depth Analysis of Each Method

Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium process between a carboxylic acid and an alcohol.[3][4] For hindered acids, driving the equilibrium towards the product is challenging. The "modified" approach typically involves using a large excess of the alcohol (often as the solvent) and a strong acid catalyst like sulfuric acid, with prolonged reaction times at elevated temperatures to achieve reasonable conversion.

Mechanism and Rationale:

The mechanism involves protonation of the carbonyl oxygen by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, and after a series of proton transfers, a molecule of water is eliminated to form the ester. The use of a large excess of alcohol shifts the equilibrium towards the products, in accordance with Le Châtelier's principle.

Advantages:

  • Cost-effective: The reagents are inexpensive and readily available.[5]

  • Simple procedure: The experimental setup is straightforward.[5]

Disadvantages:

  • Harsh conditions: Requires strong acids and high temperatures, which may not be suitable for sensitive substrates.[1]

  • Long reaction times: Often requires overnight reflux.[1]

  • Moderate yields for hindered substrates: Even with modifications, yields can be modest compared to other methods.[1]

Experimental Protocol: Modified Fischer-Speier Esterification of 2,4,6-Trimethylbenzoic Acid

  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as the solvent), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the methyl ester.

Mechanism Diagram:

Fischer_Esterification cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-CO(O⁺HR') Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Esterification via Acyl Chloride

This robust, two-step method involves first converting the hindered carboxylic acid into a highly reactive acyl chloride, which is then reacted with the alcohol in the presence of a base.

Mechanism and Rationale:

The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. Acyl chlorides are significantly more electrophilic than the parent carboxylic acid, making them highly susceptible to nucleophilic attack by an alcohol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated in the second step.

Advantages:

  • High yields: Generally provides excellent yields, even for very hindered substrates.[1]

  • Reliable: A go-to method when other techniques fail.

  • Relatively fast second step: The reaction of the acyl chloride with the alcohol is usually rapid.

Disadvantages:

  • Two-step process: Requires an additional synthetic step to prepare the acyl chloride.

  • Harsh reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive.

  • Potential for side reactions: Not suitable for substrates with functional groups that are sensitive to acidic or chlorinating conditions.

Experimental Protocol: Esterification of 2,4,6-Trimethylbenzoic Acid via its Acyl Chloride

Step 1: Formation of 2,4,6-Trimethylbenzoyl Chloride

  • In a fume hood, suspend 2,4,6-trimethylbenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4,6-trimethylbenzoyl chloride.

Step 2: Esterification

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and add the alcohol (1.1 eq) followed by the slow addition of a base like pyridine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure ester.

Workflow Diagram:

Acyl_Chloride_Workflow Start Hindered Carboxylic Acid Step1 React with SOCl₂ or (COCl)₂ Start->Step1 Intermediate Acyl Chloride Step1->Intermediate Step2 React with Alcohol + Base Intermediate->Step2 Product Ester Step2->Product

Caption: Workflow for Esterification via Acyl Chloride.

Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[6][7] The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Mechanism and Rationale:

The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[6] DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form an acylpyridinium species. This species is a highly activated acylating agent that readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.

Advantages:

  • Mild conditions: The reaction is typically performed at room temperature and under neutral conditions, making it suitable for sensitive substrates.[6]

  • Good yields for hindered substrates: It is effective for many sterically demanding acids and alcohols.

  • One-pot procedure: All reagents are combined in a single reaction vessel.

Disadvantages:

  • Byproduct removal: The dicyclohexylurea (DCU) byproduct, while often insoluble, can sometimes complicate purification. Using the water-soluble EDC can circumvent this issue.

  • Cost of reagents: Carbodiimides and DMAP are more expensive than the reagents used in the Fischer esterification.

  • Potential for side reactions: A side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which does not react further. DMAP helps to suppress this side reaction.[6]

Experimental Protocol: Steglich Esterification of 2,4,6-Trimethylbenzoic Acid

  • Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism Diagram:

Steglich_Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP Acylpyridinium->DMAP regenerated Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Mechanism of Steglich Esterification.

Yamaguchi Esterification

Developed by Masaru Yamaguchi and his coworkers, this method is particularly effective for the synthesis of sterically hindered esters and macrolactones.[8] It involves the in situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9]

Mechanism and Rationale:

The carboxylic acid, deprotonated by a base like triethylamine, attacks the highly electrophilic Yamaguchi reagent to form a mixed anhydride.[8] DMAP then regioselectively attacks the less hindered carbonyl of the mixed anhydride (the one from the hindered carboxylic acid) to form a highly reactive acylpyridinium intermediate.[10] This intermediate is then readily attacked by the alcohol to yield the desired ester. The steric bulk of the 2,4,6-trichlorobenzoyl group effectively directs the nucleophilic attack of DMAP to the desired carbonyl center.

Advantages:

  • High yields for highly hindered substrates: Often succeeds where other methods, including Steglich esterification, provide lower yields.[2]

  • Mild conditions: The reaction is typically run at or below room temperature.[2]

  • High regioselectivity: The bulky Yamaguchi reagent ensures selective activation of the desired carboxylic acid.

Disadvantages:

  • Cost and availability of the Yamaguchi reagent: 2,4,6-Trichlorobenzoyl chloride is a specialized and relatively expensive reagent.

  • Stoichiometric DMAP: This method often requires a stoichiometric amount of DMAP, which can sometimes complicate purification.

Experimental Protocol: Yamaguchi Esterification of 2,4,6-Trimethylbenzoic Acid

  • To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in the same solvent.

  • Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism Diagram:

Yamaguchi_Esterification Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + Yamaguchi Reagent, Et₃N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl chloride Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->DMAP regenerated Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Mechanism of Yamaguchi Esterification.

Conclusion and Recommendations

The choice of an appropriate esterification method for a hindered acid is a critical decision that depends on the specific substrate, the desired yield, and the tolerance of other functional groups in the molecule.

  • For simple, robust substrates where cost is a primary concern and moderate yields are acceptable, a Modified Fischer-Speier Esterification can be a viable option.

  • When high yields are paramount and the substrate can tolerate harsh conditions, the two-step esterification via an acyl chloride is a highly reliable and effective strategy.

  • For substrates with acid- or base-sensitive functional groups, the Steglich Esterification offers a mild and efficient one-pot alternative, providing good to excellent yields for many hindered systems.

  • For the most challenging cases of steric hindrance, where other methods may falter, the Yamaguchi Esterification stands out as a superior method, often delivering the highest yields under mild conditions.

By understanding the mechanisms, advantages, and limitations of each of these methods, researchers can navigate the challenges of esterifying hindered acids with greater success, ultimately accelerating their research and development efforts.

References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 2,4,6-Trimethylbenzoic Acid. BenchChem.
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  • Munawar, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12.
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  • Yamaguchi esterification. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

  • Munawar, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12.
  • Munawar, S., et al. (2024). (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 17, 2026, from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit. Retrieved January 17, 2026, from [Link]

  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Munawar, S., et al. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 17, 2026, from [Link]

    • The Fischer Esterification. (n.d.). Retrieved January 17, 2026, from [Link]

  • Clark, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5993-6000.
  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. (n.d.). Arkivoc. Retrieved January 17, 2026, from [Link]

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Validation of an analytical method for the quantification of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Carboxylic Acid

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid is a small molecule carboxylic acid of increasing interest in metabolic research and drug development. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent physicochemical properties of this molecule—a polar carboxylic acid with a methylated ester group—present distinct analytical challenges. This guide provides a comprehensive comparison of bioanalytical strategies, grounded in established regulatory principles, to empower researchers in selecting and validating a robust method for its quantification.

The validation of a bioanalytical method is a critical process that demonstrates an analytical method is reliable and suitable for its intended purpose of quantifying analytes in biological samples.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioanalytical method validation to ensure the integrity of data submitted for drug approvals.[1][2] These guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, form the bedrock of the validation parameters discussed herein.[3][4]

Comparative Analysis of Analytical Platforms

The choice of analytical platform is a pivotal decision in method development. For a small molecule like this compound, the primary contenders are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical PlatformPrincipleAdvantagesDisadvantagesBest Suited For
LC-MS/MS Separates compounds by liquid chromatography and detects by mass-to-charge ratio.High specificity and sensitivity, enabling multiplexing.[5]Higher initial instrument cost, potential for matrix effects.High-throughput, sensitive quantification in complex matrices.
GC-MS Separates volatile compounds by gas chromatography and detects by mass-to-charge ratio.Excellent chromatographic resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.[6]Analysis of volatile metabolites or when derivatization is straightforward.
HPLC-UV Separates compounds by liquid chromatography and detects by UV absorbance.Lower cost, simpler operation.Lacks the sensitivity and specificity of mass spectrometry; requires a chromophore in the analyte.[7]High concentration samples where specificity is not a major concern.

Given the lack of a strong chromophore and the need for high sensitivity in biological samples, LC-MS/MS is unequivocally the gold standard for the quantification of this compound. [5] It offers the requisite specificity to distinguish the analyte from endogenous matrix components and the sensitivity to measure low concentrations relevant to pharmacokinetic studies.[5]

Pillar 1: Strategic Sample Preparation - The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte from interfering matrix components, thereby enhancing sensitivity and reducing instrument contamination.[8] For an acidic compound like this compound, the primary extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE partitions the analyte between two immiscible liquid phases based on its relative solubility. For acidic compounds, this typically involves:

  • Acidification of the sample: Adjusting the pH of the biological sample to be at least two pH units below the pKa of the analyte ensures it is in its neutral, more organic-soluble form.[8]

  • Extraction with an organic solvent: A water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is used to extract the neutral analyte.

  • Back-extraction (optional but recommended): The analyte can be back-extracted into a fresh aqueous phase at a high pH, where it becomes ionized and water-soluble, providing an additional cleanup step.[9]

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed in a cartridge to retain the analyte while the matrix components are washed away. For this compound, several SPE mechanisms are viable:

  • Reversed-Phase SPE: Retains hydrophobic compounds from an aqueous sample. By neutralizing the charge of the carboxylic acid (lowering the pH), its hydrophobicity increases, leading to stronger retention on a C18 or polymer-based reversed-phase sorbent.

  • Anion-Exchange SPE: This method is highly effective for acidic compounds. At a pH above the analyte's pKa, the carboxylic acid is negatively charged and will be retained by a positively charged sorbent (e.g., quaternary ammonium).[10] Elution is typically achieved by using a low pH solution to neutralize the analyte or a high salt concentration to disrupt the ionic interaction.

  • Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and anion-exchange, offering superior selectivity and cleanup.[11]

Comparison of Sample Preparation Techniques:

TechniquePrincipleAdvantagesDisadvantages
LLE Partitioning between immiscible liquids.Cost-effective, simple for initial method development.Can be labor-intensive, may form emulsions, less selective than SPE.[12]
SPE Adsorption onto a solid sorbent.High selectivity, cleaner extracts, amenable to automation, high recovery rates.[8]Higher cost per sample, requires more extensive method development.

Recommendation: For a robust and high-throughput bioanalytical method, mixed-mode SPE is the recommended approach. It provides the cleanest extracts, minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.

Pillar 2: The Bioanalytical Method Validation Protocol

A full validation of a bioanalytical method is required when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[13] The validation process must adhere to the principles outlined in the ICH M10 guideline.[3]

Experimental Workflow for Method Validation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Parameters prep_start Spike Biological Matrix with Analyte & IS extraction Perform Mixed-Mode SPE prep_start->extraction evaporation Evaporate Eluate extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection selectivity Selectivity & Specificity detection->selectivity Evaluate Data for: linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision lloq LLOQ detection->lloq stability Stability detection->stability

Caption: Experimental workflow for the validation of an LC-MS/MS method.

Detailed Step-by-Step Validation Protocol

1. Selectivity and Specificity:

  • Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[1]

  • Procedure:

    • Analyze at least six different blank matrix lots.

    • Analyze blank matrix spiked only with the internal standard (IS).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

2. Calibration Curve and Linearity:

  • Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.[14]

  • Procedure:

    • Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.

    • Analyze the calibration curve in at least three independent runs.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion, including the LLOQ and the highest concentration standard.

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[1]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

4. Lower Limit of Quantification (LLOQ):

  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]

  • Procedure: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: Accuracy within ±20% of the nominal value and precision ≤ 20% CV.

5. Stability:

  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[1]

  • Procedure: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline QC samples.

Pillar 3: Comparative Data and Method Performance

The following table summarizes expected performance data from a validated LC-MS/MS method for this compound in human plasma, comparing it to a hypothetical GC-MS method.

Validation ParameterLC-MS/MS (with Mixed-Mode SPE)GC-MS (with Derivatization and LLE)
Linearity (r²) > 0.995> 0.990
LLOQ 1 ng/mL10 ng/mL
Accuracy (% Bias) Within ±10%Within ±15%
Precision (% CV) < 10%< 15%
Recovery > 85%60-70%
Sample Throughput High (amenable to automation)Moderate (derivatization is time-consuming)

The superior sensitivity (lower LLOQ), accuracy, precision, and recovery of the LC-MS/MS method are evident. The higher recovery with SPE is a direct result of its targeted extraction mechanism compared to the broader partitioning of LLE.[12]

Conclusion: A Validated Method for Confident Decision-Making

The successful validation of a bioanalytical method is a prerequisite for generating reliable data in regulated studies. For the quantification of this compound, an LC-MS/MS method coupled with mixed-mode solid-phase extraction provides the optimal combination of sensitivity, selectivity, and throughput. Adherence to the validation principles outlined by regulatory authorities like the FDA and EMA ensures that the generated data is accurate, precise, and defensible.[1][2] This guide serves as a framework for researchers to develop and validate a fit-for-purpose method, ultimately enabling confident decision-making in their research and development endeavors.

References

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A Senior Scientist's Guide to the Comparative Cytotoxicity of Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Backbone of a Short-Chain Fatty Acid

Pentanoic acid, a simple five-carbon carboxylic acid, and its derivatives represent a fascinating and clinically relevant class of molecules in oncology research. While the parent compound, also known as valeric acid, has demonstrated anticancer properties, its derivatives have emerged as potent agents capable of inducing targeted cell death in malignant cells.[1][2] A significant portion of these derivatives function as Histone Deacetylase (HDAC) inhibitors, a class of epigenetic-modifying agents that have gained considerable traction in cancer therapy.[3][4] HDACs play a crucial role in regulating gene expression; their dysregulation is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[5][6]

This guide provides a comparative analysis of the cytotoxic effects of key pentanoic acid derivatives. We will dissect their mechanisms of action, present a side-by-side comparison of their efficacy in various cancer cell lines, and provide detailed, field-proven protocols for assessing their cytotoxic and apoptotic effects. The objective is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of anticancer compounds.

Core Mechanism of Action: The Epigenetic Reset by HDAC Inhibition

The primary anticancer mechanism for many pentanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[7][8] In malignant cells, HDACs are often overexpressed, leading to the removal of acetyl groups from histone proteins. This results in a condensed chromatin structure, rendering tumor suppressor genes inaccessible for transcription and effectively silencing them.[6]

Pentanoic acid-based HDAC inhibitors intervene by blocking the active site of these enzymes, leading to the accumulation of acetylated histones. This "epigenetic reset" remodels the chromatin to a more relaxed state, allowing for the re-expression of silenced tumor suppressor genes.[9] The downstream consequences of this action are profound and typically culminate in:

  • Cell Cycle Arrest: Re-expression of cyclin-dependent kinase inhibitors like p21 leads to a halt in cell cycle progression, commonly at the G1/S or G2/M phases, preventing cancer cell proliferation.[5][10]

  • Induction of Apoptosis: The activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways is a hallmark of HDAC inhibitor activity.[6][11] This programmed cell death is mediated by a cascade of enzymes known as caspases.[12]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_result Cellular Outcomes HDAC HDAC Enzyme Histones Histone Tails HDAC->Histones Acts on Open_Chromatin Relaxed Chromatin (Gene Expression) DNA Condensed Chromatin (Gene Silencing) Histones->DNA Deacetylation Pentanoic_Derivative Pentanoic Acid Derivative (e.g., Valproic Acid) Pentanoic_Derivative->HDAC Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Activated Open_Chromatin->Tumor_Suppressor Leads to Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Tumor_Suppressor->Apoptosis

Caption: General mechanism of HDAC inhibition by pentanoic acid derivatives.

Comparative Analysis: A Snapshot of Derivative Efficacy

While sharing a common mechanistic thread, different pentanoic acid derivatives exhibit varied potency and specificity across different cancer types. This variation can be attributed to differences in their chemical structure, cell permeability, and potential engagement with other targets.

Derivative NameExample Cancer Cell LinesTypical IC50 / Effective Conc.Key Mechanistic Findings & Insights
Valproic Acid (VPA) Neuroblastoma (UKF-NB-4), Glioblastoma (T98G), Colorectal (HCT-116)[7][13][14]1-8 mM[13][14]A widely studied HDAC inhibitor that induces apoptosis and cell cycle arrest.[7] It can synergize with DNA-damaging drugs like ellipticine.[13]
Pivanex (AN-9) Leukemia (K562), Breast and Lung Cancer cell lines[15][16]100-500 µM[16]A butyric acid prodrug with significantly higher potency (10-1000x) than related compounds.[15] Enhances apoptosis and can overcome multi-drug resistance.[15][17]
Valeric Acid Liver Cancer[1]Not specified, but shows high cytotoxicity[1]The parent compound acts as a novel HDAC inhibitor, inducing apoptosis through various cancer-related pathways.[1]
Phenyl/naphthylacetyl Pentanoic Acids Leukemia (Jurkat E6.1)[18][19]~2-15 µM (for lead compounds)[18]A newer class of derivatives demonstrating dual inhibition of both HDAC8 and Matrix Metalloproteinase-2 (MMP-2), leading to apoptosis.[18][20][21]
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) Various cancer cell lines[22]Not specifiedA novel VPA derivative with improved antiproliferative activity compared to VPA and potentially reduced hepatotoxicity.[22]

Experimental Guide: Protocols for Cytotoxicity Assessment

The objective evaluation of a compound's cytotoxic effect requires robust and reproducible assays. The choice of assay depends on the specific question being asked—are we measuring cell death, a reduction in metabolic activity, or a specific cell death pathway?

Workflow for General Cytotoxicity Screening

The initial screening of derivatives typically involves assays that measure overall cell viability or membrane integrity. The MTT and LDH assays are staples in this phase.

Cytotoxicity_Workflow cluster_assays Parallel Assays Start Seed Cancer Cells in 96-well Plates Incubate_Cells Incubate (24h) for Adherence Start->Incubate_Cells Treat Treat with Pentanoic Acid Derivatives (Dose-Response) Incubate_Cells->Treat Incubate_Treatment Incubate for 24-72h Treat->Incubate_Treatment MTT_Assay MTT Assay (Metabolic Activity) Incubate_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubate_Treatment->LDH_Assay Analyze Quantify with Plate Reader MTT_Assay->Analyze LDH_Assay->Analyze Calculate Calculate IC50 Values & Plot Dose-Response Curves Analyze->Calculate

Caption: Standard workflow for assessing the general cytotoxicity of compounds.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. A decrease in signal in treated cells compared to controls indicates a loss of viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pentanoic acid derivatives in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[23] LDH is a stable cytoplasmic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[24]

Causality: The amount of LDH in the supernatant is directly proportional to the number of dead cells. It provides a distinct measure of cell lysis compared to the metabolic assessment of the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to include two additional controls: a "maximum LDH release" control (cells lysed with a detergent) and a "background" control (medium only).[23]

  • Supernatant Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate the percentage of cytotoxicity by normalizing the sample LDH release to the maximum LDH release control.

Investigating the Mechanism: Apoptosis Detection

Once general cytotoxicity is established, the next logical step is to determine if the observed cell death is due to apoptosis.

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_detection Start Treat Cells with Derivative at IC50 Concentration Harvest Harvest Cells (Including Supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Annexin_V Annexin V / PI Staining (Membrane Flipping) Wash->Annexin_V Caspase_Assay Caspase-Glo® 3/7 Assay (Executioner Caspase Activity) Wash->Caspase_Assay Flow_Cytometry Flow Cytometry Annexin_V->Flow_Cytometry Luminometer Luminometer Caspase_Assay->Luminometer Analyze Quantify Apoptotic vs. Necrotic vs. Live Cells Flow_Cytometry->Analyze Luminometer->Analyze

Caption: Workflow for elucidating the apoptotic mechanism of action.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[25]

Causality: In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[26] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[25]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the pentanoic acid derivative at its determined IC50 concentration for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin. Combine all cells from a given treatment.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[25]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. The results will quadrant the cell population:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, the key "executioner" caspases in the apoptotic cascade.[27]

Causality: The assay reagent contains a proluminescent caspase-3/7 substrate.[28] When added to apoptotic cells, the active caspase-3/7 cleaves this substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the amount of active caspase-3/7.[28]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in culture medium.

  • Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: A fold-increase in caspase activity can be determined by comparing the luminescent signal from treated cells to that of the vehicle control.

Conclusion and Future Perspectives

The family of pentanoic acid derivatives holds significant promise as a source of novel anticancer therapeutics. Their primary mechanism via HDAC inhibition provides a strong rationale for their use, particularly in cancers with known epigenetic dysregulation.[5] The comparative data reveal that while VPA is a foundational compound, newer derivatives like Pivanex and dual-target phenyl/naphthylacetyl pentanoic acids offer enhanced potency and novel mechanisms of action.[15][18]

Future research should focus on developing derivatives with greater selectivity for specific HDAC isoforms to minimize off-target effects and improve the therapeutic window.[5] Furthermore, the true potential of these agents may lie in combination therapies. As demonstrated with VPA, HDAC inhibitors can sensitize cancer cells to conventional chemotherapeutics and radiation, offering a strategy to overcome drug resistance and enhance treatment efficacy.[4][9][13] The robust experimental protocols detailed here provide a framework for the rigorous evaluation of these next-generation compounds as they advance from the laboratory to the clinic.

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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Novel Fatty Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel fatty acid analogues is a critical step in the journey from discovery to clinical application. Spectroscopic techniques offer powerful, non-destructive insights into the molecular structure and composition of these compounds. However, the complexity of biological matrices and the subtle structural variations in novel analogues demand rigorous validation of the analytical methods employed. This guide provides an in-depth comparison of key spectroscopic techniques, underpinned by the principles of chemometrics and cross-validation, to ensure the generation of reliable and reproducible data.

The core of this guide is built upon the understanding that true scientific integrity lies not just in the data itself, but in the meticulous validation of the processes used to obtain it. We will explore not only how to perform these analyses but why specific choices in methodology and data processing are paramount for achieving trustworthy results.

The Imperative of Cross-Validation in Spectroscopic Analysis

In the realm of drug development, the accuracy of analytical data is non-negotiable. Spectroscopic data, rich with information, can also be susceptible to noise and interference from complex sample matrices.[1] Cross-validation is a statistical method used to assess the performance of a predictive model, ensuring its generalizability to new, unseen data.[2] This is particularly crucial when developing methods for novel fatty acid analogues, where established reference standards may be unavailable. By systematically partitioning the data into training and testing sets, cross-validation provides a realistic estimate of the model's predictive power and helps prevent overfitting, a common pitfall where the model performs well on the training data but fails to generalize to new samples.[2][3]

The Cross-Validation Workflow: A Conceptual Overview

The process of cross-validation in the context of spectroscopic data analysis can be visualized as a cyclical process of model building and testing.

Cross-Validation Workflow cluster_0 Data Acquisition & Preprocessing cluster_1 Cross-Validation Loop cluster_2 Final Model Application Data Raw Spectroscopic Data (NMR, FTIR, Raman) Preproc Preprocessing (Baseline Correction, Normalization, Smoothing) Data->Preproc Split Data Splitting (e.g., k-fold) Preproc->Split Train Training Set Split->Train k-1 folds Test Test Set Split->Test 1 fold Model Multivariate Model Building (e.g., PLS, PCA) Train->Model Predict Prediction on Test Set Test->Predict Model->Predict Evaluate Performance Evaluation (RMSEP, R²) Predict->Evaluate Evaluate->Model Model Refinement FinalModel Optimized & Validated Model Evaluate->FinalModel FinalPredict Prediction on New Data FinalModel->FinalPredict NewData New Unknown Samples NewData->FinalPredict Result Quantitative/Qualitative Results FinalPredict->Result

Caption: A schematic of the cross-validation workflow for spectroscopic data analysis.

Comparative Analysis of Spectroscopic Techniques for Fatty Acid Analogues

The choice of spectroscopic technique is a critical decision that influences the type and quality of information obtained. Here, we compare three workhorses of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman Spectroscopy.

Technique Principle Strengths for Fatty Acid Analysis Limitations Typical Applications
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, including stereochemistry.- Quantitative without the need for calibration standards (qNMR).- Non-destructive.[4]- Lower sensitivity compared to other techniques.- Complex spectra requiring expertise for interpretation.- High initial instrument cost.- Elucidation of novel analogue structures.- Determination of fatty acid profiles.[5][6]- Analysis of cis/trans isomerism.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Rapid and high-throughput analysis.- Sensitive to changes in functional groups.- Cost-effective instrumentation.[7]- Water absorption can interfere with spectra.- Less specific for complex mixtures without chemometrics.[7]- Can be destructive depending on the sampling method.- Monitoring lipid extraction efficiency.[7]- Quantification of trans fats.[8]- Rapid screening of fatty acid composition.[9]
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.- Minimal sample preparation required.- Not susceptible to water interference.- Provides information on the carbon backbone and unsaturation.[10]- Can be affected by fluorescence from the sample.- Weaker signal than FTIR, may require longer acquisition times.- In-situ and online analysis of lipids.[10]- Characterization of lipid droplets in cells.[11]- Determining the degree of unsaturation in fatty acids.[12][13]

Experimental Protocols and Self-Validating Systems

To ensure the trustworthiness of your results, it is essential to employ self-validating experimental protocols. This means incorporating internal checks and balances within your methodology.

Protocol 1: Quantitative Analysis of a Novel Fatty Acid Analogue using ¹H-NMR with an Internal Standard

This protocol describes a self-validating method for quantifying a novel fatty acid analogue using ¹H-NMR. The use of a certified internal standard of known concentration allows for direct quantification without the need for a calibration curve for the analyte itself, provided there are unique, non-overlapping signals.

Objective: To determine the concentration of a novel fatty acid analogue in a purified sample.

Materials:

  • Novel fatty acid analogue sample

  • Deuterated solvent (e.g., CDCl₃)

  • Certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trinitrobenzene).

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the novel fatty acid analogue and dissolve it in a precise volume of the deuterated solvent.

    • To this solution, add a precise volume of the internal standard solution of known concentration.

    • Vortex the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phase and baseline correction.

    • Integrate a well-resolved, unique signal from the novel fatty acid analogue and a signal from the internal standard.

    • Calculate the concentration of the novel fatty acid analogue using the following equation:

    Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • Weight = Weight of the substance

    • Purity = Purity of the internal standard

Trustworthiness: The self-validating nature of this protocol lies in the use of a certified internal standard. Any variations in instrument performance or sample volume will affect both the analyte and the standard equally, thus canceling out and providing a robust and accurate quantification.

Protocol 2: Building a Robust PLS Model for Predicting Fatty Acid Composition from FTIR Spectra

This protocol outlines the development of a Partial Least Squares (PLS) regression model to predict the concentration of different fatty acids in a mixture using FTIR spectroscopy. The trustworthiness of this model is established through rigorous cross-validation.

Objective: To develop and validate a PLS model for the rapid quantification of multiple fatty acid analogues in a mixture.

Materials:

  • A set of calibration samples with known concentrations of the fatty acid analogues of interest. This set should cover the expected concentration range in unknown samples.

  • A set of independent validation samples.

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Data Acquisition:

    • Acquire the FTIR spectra of all calibration and validation samples. Ensure the ATR crystal is cleaned thoroughly between samples to avoid cross-contamination.

  • Spectral Preprocessing:

    • Apply appropriate preprocessing steps to the spectra to remove unwanted variations.[14] Common steps include:

      • Baseline Correction: To correct for baseline drift.[1]

      • Normalization: To account for differences in sample path length.[1]

      • Smoothing: To reduce noise.[1]

  • Model Development and Cross-Validation:

    • Use a chemometrics software package (e.g., The Unscrambler, PLS_Toolbox for MATLAB) to build the PLS model.

    • Select the optimal number of latent variables (LVs) for the model using a cross-validation technique, such as "leave-one-out" or k-fold cross-validation. This is crucial to avoid overfitting.[2] The optimal number of LVs corresponds to the point where the Root Mean Square Error of Cross-Validation (RMSECV) is minimized.

  • Model Validation:

    • Use the developed PLS model to predict the concentrations of the fatty acid analogues in the independent validation set.

    • Evaluate the model's performance by calculating the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). A good model will have a low RMSEP and an R² value close to 1.

Trustworthiness: The robustness of this protocol is ensured by the systematic cross-validation during model development and the final validation with an independent set of samples. This two-tiered validation approach provides a high degree of confidence in the model's predictive ability for future unknown samples.

Chemometrics: The Engine of Spectroscopic Data Interpretation

Chemometrics is the application of mathematical and statistical methods to chemical data.[14] In the context of spectroscopy, chemometrics is indispensable for extracting meaningful information from complex datasets where signals from different components overlap.[1]

Key Chemometric Techniques
  • Principal Component Analysis (PCA): An unsupervised pattern recognition technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components. PCA is excellent for exploratory data analysis, identifying outliers, and visualizing trends in the data.[1]

  • Partial Least Squares (PLS) Regression: A supervised regression technique that is widely used for building predictive models when there are many, highly correlated predictor variables, as is the case with spectroscopic data.[1][15][16] PLS finds the latent variables in the spectral data that best predict the property of interest (e.g., concentration).

The relationship between these techniques in a typical analytical workflow can be visualized as follows:

Chemometric_Workflow Data Preprocessed Spectroscopic Data PCA Principal Component Analysis (PCA) (Exploratory Analysis, Outlier Detection) Data->PCA PLS Partial Least Squares (PLS) Regression (Quantitative Prediction) Data->PLS Classification Classification Models (e.g., SIMCA, PLS-DA) (Sample Grouping) Data->Classification Interpretation Interpretation & Reporting PCA->Interpretation PLS->Interpretation Classification->Interpretation

Caption: A simplified workflow illustrating the application of key chemometric techniques.

Regulatory Considerations

For researchers in drug development, adherence to regulatory guidelines is paramount. The U.S. Food and Drug Administration (FDA) provides guidance on the validation of analytical procedures.[17][18][19] The principles outlined in guidelines such as ICH Q2(R2) should be followed to ensure that the developed spectroscopic methods are fit for their intended purpose and that the data generated is suitable for regulatory submissions.[17][18][20]

Conclusion

The successful characterization of novel fatty acid analogues using spectroscopic techniques hinges on a foundation of rigorous cross-validation and the judicious application of chemometrics. By moving beyond a "black-box" approach and understanding the causality behind experimental choices, researchers can build self-validating systems that produce trustworthy and reproducible data. The comparative analysis of NMR, FTIR, and Raman spectroscopy provided in this guide, along with the detailed protocols, serves as a starting point for developing robust analytical methods. Ultimately, a commitment to scientific integrity and a thorough understanding of the principles of analytical method validation will pave the way for the successful translation of novel fatty acid analogues from the laboratory to clinical applications.

References

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The Stability Dividend: Benchmarking Gem-Dimethyl Compounds Against Their Non-Substituted Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of molecular design and drug development, stability is not merely a desirable attribute; it is a cornerstone of efficacy, safety, and shelf-life. The strategic incorporation of specific structural motifs can profoundly influence a molecule's robustness. Among these, the gem-dimethyl group stands out for its remarkable ability to enhance stability, a phenomenon rooted in the principles of the Thorpe-Ingold effect. This guide provides an in-depth comparison of the stability of gem-dimethyl compounds against their non-substituted analogs, supported by experimental data and detailed protocols, to empower researchers in leveraging this powerful structural tool.

The Gem-Dimethyl Effect: More Than Just Bulk

First described in 1915 during studies of cyclization reactions, the Thorpe-Ingold effect, or gem-dimethyl effect, posits that the presence of two methyl groups on the same carbon atom can dramatically influence reaction rates and molecular stability.[1] This is not simply a matter of steric hindrance in the classical sense. The effect is a nuanced interplay of conformational and energetic factors.

Two primary theories explain this phenomenon:

  • Angle Compression : The original Thorpe-Ingold hypothesis suggests that the steric repulsion between the two methyl groups compresses the bond angle between them. This, in turn, reduces the angle between the adjacent substituents on the carbon chain, bringing reactive groups closer together and favoring intramolecular reactions like cyclization.[1]

  • Conformational Restriction : A more modern view emphasizes the role of conformational entropy. The bulky gem-dimethyl group restricts the rotational freedom of the molecule, increasing the population of conformers where the reactive ends are pre-organized for reaction or are sterically shielded from degradation.[2]

This guide will explore the practical implications of this effect on three key aspects of chemical stability: hydrolytic, thermal, and oxidative stability.

Thorpe_Ingold_Effect cluster_0 Non-Substituted Alkane Chain cluster_1 Gem-Dimethyl Substituted Alkane Chain Free_Rotation High Conformational Freedom Reactant_Ends Reactive Groups (A, B) Distant Free_Rotation->Reactant_Ends Unrestricted Rotation Gem_Dimethyl gem-Dimethyl Group Restricted_Rotation Reduced Conformational Freedom Gem_Dimethyl->Restricted_Rotation Compressed_Angle Angle Compression Gem_Dimethyl->Compressed_Angle Proximal_Ends Reactive Groups (A, B) Closer Restricted_Rotation->Proximal_Ends Compressed_Angle->Proximal_Ends Enhanced_Stability Increased Stability / Accelerated Cyclization Proximal_Ends->Enhanced_Stability

Caption: The Thorpe-Ingold effect enhances stability through conformational restriction and angle compression.

I. Hydrolytic Stability: Resisting the Attack of Water

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for many functional groups, particularly esters and amides.[3][4] The gem-dimethyl group can significantly impede this process, primarily through steric shielding.

A classic comparison is the hydrolysis of esters derived from pivalic acid (2,2-dimethylpropanoic acid) versus those from acetic acid. Esters of pivalic acid are known to be exceptionally resistant to hydrolysis due to the steric bulk of the t-butyl group, which hinders the approach of water or hydroxide ions to the electrophilic carbonyl carbon.[5]

Table 1: Comparative Hydrolysis Rates of Esters

EsterRelative Rate of Alkaline Hydrolysis (approx.)Reference Compound
Methyl Acetate1-
Methyl Pivalate~0.01Methyl Acetate

Note: Relative rates are illustrative and can vary with specific reaction conditions.

This dramatic decrease in hydrolysis rate for the gem-dimethyl substituted compound highlights its protective capacity.

Experimental Protocol: Comparative Hydrolysis of Esters

This protocol outlines a method to compare the hydrolytic stability of a gem-dimethyl substituted ester (e.g., methyl pivalate) and its non-substituted counterpart (e.g., methyl acetate) under basic conditions.

Objective: To quantify and compare the rate of hydrolysis of methyl pivalate and methyl acetate.

Materials:

  • Methyl acetate

  • Methyl pivalate

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol (solvent)

  • Thermostatted water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Reaction Setup: Prepare two sets of reaction flasks. In each flask of the first set, add a known concentration of methyl acetate in ethanol. In the second set, add the same concentration of methyl pivalate in ethanol.

  • Initiation: Place the flasks in a thermostatted water bath (e.g., 25°C). To initiate the hydrolysis, add a known volume of pre-warmed 0.1 M NaOH to each flask at staggered, recorded times.

  • Titration: At regular time intervals (e.g., every 10 minutes), withdraw an aliquot from each reaction flask and quench the reaction by adding it to a flask containing a known excess of 0.1 M HCl.

  • Analysis: Immediately titrate the unreacted HCl in the quenching flask with standardized 0.1 M NaOH using phenolphthalein as an indicator. The amount of NaOH consumed in the reaction is determined by the difference.

  • Data Calculation: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k).[5]

  • Comparison: Compare the calculated rate constants for methyl acetate and methyl pivalate to determine the relative stability.

Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Analysis Ester_Sol Prepare Ester Solutions (Substituted vs. Non-Substituted) Add_NaOH Add NaOH to Initiate Hydrolysis (t=0) Incubate Incubate at Constant Temp. Add_NaOH->Incubate Aliquot Withdraw Aliquots at Time Intervals (t=x) Incubate->Aliquot Quench Quench with Excess HCl Aliquot->Quench Titrate Back-Titrate with NaOH Quench->Titrate Calculate Calculate Rate Constant (k) Titrate->Calculate Compare Compare Stability Calculate->Compare

Caption: Experimental workflow for comparing hydrolytic stability of esters.

II. Thermal Stability: Withstanding the Heat

The thermal stability of a compound is its ability to resist decomposition at high temperatures. The gem-dimethyl group can enhance thermal stability through several mechanisms, including increasing the activation energy required for decomposition.

A study on the gas-phase thermal decomposition of 1,3-dioxolanes provides quantitative evidence. The decomposition of 2,2-dimethyl-1,3-dioxolane was found to have a higher activation energy compared to its mono-methylated and non-substituted analogs, indicating greater thermal stability.[6]

Table 2: Kinetic Parameters for Thermal Decomposition of Dioxolanes

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (log A)Temperature Range (°C)
2-methyl-1,3-dioxolane242.113.61459-490
2,2-dimethyl-1,3-dioxolane253.714.16459-490

Data sourced from a kinetic study on the thermal decomposition of dioxolanes.[2][6]

The higher activation energy for the gem-dimethyl compound signifies that more energy is required to initiate its decomposition, rendering it more stable at elevated temperatures. Similarly, branched alkanes like neopentane (2,2-dimethylpropane) are known to have greater thermal stability than their linear counterparts like n-pentane.[7][8]

Experimental Protocol: Comparative Thermal Stability by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability.[9]

Objective: To compare the thermal decomposition profiles of a gem-dimethyl compound and its non-substituted analog.

Materials:

  • Gem-dimethyl substituted compound (e.g., neopentane derivative)

  • Non-substituted counterpart (e.g., n-pentane derivative)

  • TGA/DSC instrument

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample into a TGA/DSC pan.

  • Instrument Setup: Place the sample pan in the TGA/DSC furnace. Purge the furnace with an inert gas at a constant flow rate to prevent oxidative degradation.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

  • Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • DSC: Observe endothermic or exothermic peaks associated with decomposition.

  • Comparison: A higher Tonset for the gem-dimethyl compound indicates greater thermal stability.

III. Oxidative Stability: Fending off Reactive Oxygen Species

Oxidative degradation is a major concern for many organic molecules, particularly in the presence of oxygen, light, and metal ions. The gem-dimethyl group can enhance oxidative stability by sterically hindering the approach of oxidizing agents and by preventing the formation of certain reactive intermediates.

For example, tertiary alcohols like tert-butanol (2-methyl-2-propanol) are more resistant to oxidation compared to primary alcohols like n-butanol.[10] While oxidizing agents can attack the hydroxyl group, the absence of a hydrogen atom on the carbon bearing the hydroxyl group in tert-butanol prevents the typical oxidation to an aldehyde or carboxylic acid. This principle extends to other functional groups where the gem-dimethyl substitution shields a susceptible site.

While direct comparative kinetic data for the oxidation of a simple gem-dimethyl compound versus its non-substituted analog is less common in the literature, the principle is widely applied in drug design to block metabolic oxidation by cytochrome P450 enzymes.[11]

Experimental Protocol: Comparative Oxidative Stability (Forced Degradation)

Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[6][12]

Objective: To compare the oxidative stability of a gem-dimethyl compound and its non-substituted analog.

Materials:

  • Gem-dimethyl substituted compound

  • Non-substituted counterpart

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Suitable solvent (e.g., methanol, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of both the gem-dimethyl compound and its non-substituted analog at a known concentration in a suitable solvent.

  • Stress Condition: To each solution, add a specific volume of H₂O₂ solution to initiate oxidation. Protect the samples from light to prevent photolytic degradation. A control sample of each compound without H₂O₂ should also be prepared.

  • Incubation: Store the solutions at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 24 hours).

  • Analysis by HPLC: At various time points, inject an aliquot of each solution into the HPLC system.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify the formation of degradation products.

  • Comparison: The compound that shows a slower decrease in its parent peak area and/or the formation of fewer degradation products is considered more oxidatively stable.

Conclusion: A Strategic Advantage in Molecular Design

The incorporation of a gem-dimethyl group is a powerful and well-established strategy for enhancing the stability of organic molecules. Through a combination of steric hindrance and conformational control, this seemingly simple structural modification provides a significant stability dividend across hydrolytic, thermal, and oxidative stress conditions. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively benchmark this stabilizing effect in their own systems. For drug development professionals and medicinal chemists, a thorough understanding and application of the gem-dimethyl effect can lead to the design of more robust, efficacious, and safer therapeutic agents.

References

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A Senior Application Scientist's Guide to Comparative Docking of Substituted Pentanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on conducting comparative molecular docking studies of substituted pentanoic acids. This document is designed for researchers, computational chemists, and drug development professionals seeking to understand the nuances of structure-activity relationships (SAR) for this versatile chemical scaffold against key therapeutic targets. We will move beyond a simple procedural list, focusing instead on the scientific rationale behind each step to ensure your computational experiments are both robust and insightful.

Introduction: The Therapeutic Plasticity of the Pentanoic Acid Scaffold

The pentanoic acid framework, particularly its well-known derivative valproic acid (VPA), is a cornerstone in pharmacology. Initially recognized for its anticonvulsant properties, VPA's therapeutic reach has expanded significantly. It is now understood to be a direct inhibitor of histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation.[1][2] This discovery has positioned VPA and its analogs as promising candidates for anticancer therapies and mood stabilization.[1][3][4]

Furthermore, the structural motifs present in many non-steroidal anti-inflammatory drugs (NSAIDs) share similarities with substituted aliphatic acids. This overlap suggests that pentanoic acid derivatives could be rationally designed to target enzymes like cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammation pathway.[5][6]

This guide will provide a comparative framework for evaluating substituted pentanoic acids against two critical and distinct enzyme classes: Histone Deacetylase 8 (HDAC8) , a key player in cancer, and Cyclooxygenase-2 (COX-2) , a primary target for anti-inflammatory drugs.

The 'Why': Establishing a Self-Validating Docking Protocol

The credibility of any in silico study hinges on its validation. A protocol must be able to demonstrate its ability to reproduce known experimental results before it can be trusted to make new predictions. This principle of self-validation is the bedrock of trustworthy computational science.[7] The most common and effective method is re-docking , where the co-crystallized ligand is removed from the protein's binding site and then docked back in.[8] A successful re-docking, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters are appropriate for the system.[8][9]

Experimental Protocol: Molecular Docking Workflow

This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[10][11][12]

1. Target Protein Preparation:

  • Action: Obtain the 3D crystal structures of your target proteins from the Protein Data Bank (PDB). For this guide, we will use HDAC8 (PDB ID: 3F07) and COX-2 (PDB ID: 1CX2) .[3][13]
  • Rationale: High-quality, experimentally determined structures are essential for accurate docking. The PDB is the definitive archive for these structures.
  • Procedure:
  • Download the PDB files.
  • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular visualization tool like UCSF Chimera or PyMOL.[10]
  • Add polar hydrogen atoms to the protein. This is critical for correctly calculating hydrogen bonding interactions.[11]
  • Assign partial charges (e.g., Kollman charges). This step is crucial for the scoring function to accurately estimate electrostatic interactions.[14]
  • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[14]

2. Ligand Preparation:

  • Action: Prepare 3D structures of the parent compound (Valproic Acid) and selected substituted derivatives. For this guide, we will consider a simple aryl-substituted VPA derivative (Aryl-VPA) as a test case.[3]
  • Rationale: The ligand's 3D conformation and charge distribution directly impact its interaction with the protein. Energy minimization is performed to find a low-energy, stable conformation.[7]
  • Procedure:
  • Sketch the 2D structures of the ligands (e.g., using ChemDraw or MarvinSketch).
  • Convert the 2D structures to 3D.
  • Perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign Gasteiger charges.
  • Save the prepared ligands in the PDBQT format.

3. Defining the Search Space (Grid Box Generation):

  • Action: Define a 3D grid box that encompasses the active site of the target protein.
  • Rationale: Molecular docking is a search algorithm. Defining a specific search space (the grid box) focuses the computational effort on the region of interest, namely the binding pocket, making the search more efficient and relevant.[7][12] For known targets, the grid box should be centered on the position of the co-crystallized ligand.[7]
  • Procedure:
  • Load the prepared protein PDBQT file into AutoDock Tools.[14]
  • Identify the active site residues. For HDAC8, this includes the zinc-coordinating residues (e.g., H141, H142) and the hydrophobic channel.[15] For COX-2, this includes key residues like Val523.[5][16]
  • Center the grid box on these residues. A typical size might be 20x20x20 Å, ensuring it's large enough to allow the ligand to move and rotate freely within the pocket.[12][17]

4. Running the Docking Simulation:

  • Action: Execute the docking calculation using the AutoDock Vina command-line interface.
  • Rationale: Vina uses a Lamarckian genetic algorithm to explore various ligand conformations and orientations (poses) within the defined grid box. It then uses a scoring function to estimate the binding affinity for each pose.[12]
  • Procedure:
  • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files and the grid box coordinates.[17]
  • Run Vina from the command line: vina --config conf.txt --log log.txt[14]
  • The exhaustiveness parameter controls the thoroughness of the search. Higher values (e.g., 32) increase the chance of finding the optimal pose but require more computational time.[12]

5. Analysis and Interpretation of Results:

  • Action: Analyze the output files to determine the binding affinity and visualize the protein-ligand interactions.
  • Rationale: The primary output is a docking score, which is an estimate of the binding free energy (in kcal/mol). More negative scores indicate a higher predicted binding affinity.[18] However, the score alone is insufficient. Visual inspection of the top-ranked poses is crucial to ensure that the interactions are chemically sensible (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic parts in greasy pockets).[18]
  • Procedure:
  • Examine the log file for the binding affinity scores of the top poses.
  • Load the protein and the docked ligand output file into a visualization tool.
  • Analyze the interactions: Identify hydrogen bonds, hydrophobic interactions, and any interactions with key catalytic residues (e.g., the zinc ion in HDAC8).[3][15]
Visualization of the Docking Workflow

The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., PDB: 3F07, 1CX2) PrepProt 3. Protein Preparation (Add H, Assign Charges) PDB->PrepProt Ligands 2. Ligand Design (e.g., VPA, Aryl-VPA) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Box Definition (Define Active Site) PrepProt->Grid Dock 6. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Pose & Score Analysis (Binding Energy, Interactions) Dock->Results SAR 8. SAR & Comparison (Relate Structure to Affinity) Results->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Data Presentation: Quantifying Structure-Activity Relationships

The primary goal of a comparative study is to understand how specific chemical modifications affect binding affinity. A well-structured table is the most effective way to present this quantitative data. Binding energy is the key metric; lower (more negative) values suggest stronger binding.[19] It is also crucial to document key interactions, such as hydrogen bonds or coordination with metal ions, as these provide a mechanistic explanation for the observed affinities.

Table 1: Comparative Docking Results for Pentanoic Acid Derivatives

LigandTargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Valproic Acid HDAC83F07-5.2H142, Y306, Zn²⁺1 (via carboxyl)
Aryl-VPA HDAC83F07-7.8H142, Y306, F152, F208, Zn²⁺1 (via carboxyl)
Valproic Acid COX-21CX2-5.9R120, Y3551 (via carboxyl)
Aryl-VPA COX-21CX2-8.1R120, Y355, V5231 (via carboxyl)

Note: The values presented are illustrative examples derived from typical results seen in the literature and are intended for comparative purposes within this guide.[3][5][15]

Discussion: From Data to Insight

The results table allows us to draw direct correlations between structure and predicted activity.

  • HDAC8 Inhibition: For HDAC8, the carboxyl group of both valproic acid and its aryl-substituted derivative is predicted to form a crucial interaction by coordinating with the catalytic zinc ion and forming a hydrogen bond with residues like H142.[15] The significantly lower binding energy of Aryl-VPA (-7.8 kcal/mol) compared to VPA (-5.2 kcal/mol) can be attributed to the addition of the aryl group. This group can form favorable π-π stacking or hydrophobic interactions with phenylalanine residues (F152, F208) in the active site channel, providing an additional anchoring point and increasing overall binding affinity.[3] This demonstrates a clear structure-activity relationship: increasing the hydrophobicity and steric bulk with an aryl group can enhance binding to the hydrophobic pocket of HDAC8.

  • COX-2 Inhibition: A similar trend is observed with COX-2. The carboxylate of both ligands forms a key salt bridge with a positively charged arginine (R120) at the top of the active site channel, a hallmark interaction for many NSAIDs.[20] The aryl substitution in Aryl-VPA allows it to extend deeper into a hydrophobic side pocket, where it can interact with residues like Val523.[5] This additional interaction explains its more favorable binding energy (-8.1 kcal/mol) compared to the smaller VPA (-5.9 kcal/mol), which does not fully occupy this pocket.

Visualizing the Core Interaction Concept

The fundamental principle of inhibition in these cases involves the ligand occupying the enzyme's active site, blocking the entry of the natural substrate.

G cluster_enzyme Enzyme Active Site KeyResidue Key Residue (e.g., Zn²⁺, Arg120) HydrophobicPocket Hydrophobic Pocket (e.g., Phe, Val) Ligand Substituted Pentanoic Acid Ligand->KeyResidue Binding (H-Bond / Coordination) Ligand->HydrophobicPocket Binding (Hydrophobic Int.) Substrate Natural Substrate (e.g., Acetylated Lysine, Arachidonic Acid) Substrate->KeyResidue Binding Blocked

Caption: Conceptual diagram of competitive inhibition by a substituted pentanoic acid.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative docking of substituted pentanoic acids against therapeutic targets like HDAC8 and COX-2. Our illustrative results demonstrate that substitutions which enhance hydrophobic or aromatic interactions within the respective active sites can significantly increase the predicted binding affinity.

These in silico findings provide a strong rationale for the synthesis and in vitro testing of novel derivatives. Future studies should focus on exploring a wider range of substitutions to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models. Furthermore, more advanced computational techniques like molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted binding poses and refine binding free energy calculations.[21][22] By integrating computational insights with experimental validation, we can accelerate the discovery of next-generation therapeutics based on the versatile pentanoic acid scaffold.

References

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Available at: [Link]

  • Docking studies on NSAID/COX-2 isozyme complexes using Contact Statistics analysis. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Docking and QSAR Studies of Aryl-valproic Acid Derivatives to Identify Antiproliferative Agents Targeting the HDAC8. (2016). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura journal. Available at: [Link]

  • Exploration of the valproic acid binding site on histone deacetylase 8 using docking and molecular dynamic simulations. (2014). Journal of Molecular Modeling. Available at: [Link]

  • Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach. (2020). Journal of Molecular Recognition. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLoS Computational Biology. Available at: [Link]

  • A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (2023). Molecules. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]

  • COX-2 structural analysis and docking studies with gallic acid structural analogues. (2014). Bioinformation. Available at: [Link]

  • Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. (2024). MDPI. Available at: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). Molecules. Available at: [Link]

  • Evaluation of the inhibitory potential of Valproic acid against histone deacetylase of Leishmania donovani and computational studies of Valproic acid derivatives. (2022). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Structure-based screening of FDA-approved drugs identifies potential histone deacetylase 3 repurposed inhibitor: molecular docking and molecular dynamic simulation approaches. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Docking assessment for COX-2. ResearchGate. Available at: [Link]

  • Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. (2022). Molecules. Available at: [Link]

  • How can I validate a docking protocol? ResearchGate. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. OUCI. Available at: [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. (2019). Future Medicinal Chemistry. Available at: [Link]

  • Best Practices for Docking-Based Virtual Screening. OUCI. Available at: [Link]

  • Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. (2001). Journal of Biological Chemistry. Available at: [Link]

  • Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. (2005). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2023). MDPI. Available at: [Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2010). Molecules. Available at: [Link]

  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. (2021). Frontiers in Chemistry. Available at: [Link]

  • Docking results of the designed analogs. ResearchGate. Available at: [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. (2021). Semantic Scholar. Available at: [Link]

  • Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. (2023). Current Molecular Pharmacology. Available at: [Link]

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Independent verification of the synthesis and purity of commercially available 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Independent Verification of 5-Methoxy-4,4-dimethyl-5-oxopentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical research, the integrity of every reagent is paramount.[1][2][3] An impurity, even at trace levels, can derail a synthesis, skew biological data, and invalidate months of research.[1][2] This guide provides an in-depth, objective framework for the independent verification of the synthesis and purity of commercially available this compound (CAS No. 2840-71-3).[4][5]

This molecule, a substituted pentanoic acid with both a carboxylic acid and a methyl ester functional group, presents a unique analytical challenge. Its purity is critical for any downstream application, from building block synthesis to metabolic studies. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient; batch-to-batch variability and degradation during storage necessitate a robust, in-house validation system.[6][7] This guide establishes such a system, grounded in orthogonal analytical techniques.

The Rationale: Understanding Potential Impurities

The most common commercial synthesis for this compound likely involves the esterification of a precursor diacid or the selective hydrolysis of a corresponding diester. A plausible route is the Fischer-Speier esterification of 3,3-dimethylglutaric anhydride with methanol, followed by ring-opening.[8][9]

Understanding this synthetic context is crucial as it informs the potential impurity profile:

  • Starting Materials: Unreacted 3,3-dimethylglutaric acid or its anhydride.

  • By-products: The isomeric ester, 1-Methoxy-4,4-dimethyl-5-oxopentanoic acid, or the diester, Dimethyl 3,3-dimethylglutarate.

  • Degradation Products: Hydrolysis of the methyl ester back to the diacid.

  • Residual Solvents & Reagents: Traces of methanol, acid catalyst (e.g., sulfuric acid), or purification solvents.[10]

Our verification strategy is designed to unambiguously identify and quantify the target molecule while detecting these potential contaminants.

The Workflow: An Orthogonal Approach to Purity Verification

A multi-faceted analytical strategy is non-negotiable for comprehensive purity assessment. We will employ a combination of spectroscopic and chromatographic methods, as each provides a different and complementary piece of the puzzle.[11]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation & Purity cluster_2 Phase 3: Data Synthesis & Final Assessment A Commercial Sample Received B Visual Inspection & Solubility Tests A->B Examine for homogeneity C ¹H and ¹³C NMR Spectroscopy B->C Primary structural ID D FTIR Spectroscopy B->D Functional group analysis E High-Performance Liquid Chromatography (HPLC-UV) B->E Quantitative purity G Data Compilation & Cross-Verification C->G Structural data, qNMR D->G Confirmatory data F LC-Mass Spectrometry (LC-MS) E->F Couple for mass ID E->G Chromatographic purity F->G Mass confirmation H Final Purity Report (>95% Required) G->H Synthesize all data

Caption: Workflow for independent verification of chemical purity.

Comparative Analysis: Commercial Sample vs. Reference Standard

For this guide, we will hypothesize the results for a "Typical Commercial Sample" against an independently synthesized and purified "Reference Standard." This comparison highlights the importance of verification.

ParameterReference StandardTypical Commercial SampleMethod
Appearance White crystalline solidOff-white powderVisual
¹H NMR Identity Conforms to structureConforms to structure400 MHz NMR
Purity (qNMR) 99.5%96.8%Quantitative ¹H NMR
Purity (HPLC) 99.7% (210 nm)97.2% (210 nm)HPLC-UV
Melting Point 44-45 °C41-44 °CMelting Point Apparatus
Major Impurity Not detected~1.5% 3,3-dimethylglutaric acidHPLC, NMR
Residual Solvent <0.1% Toluene0.8% Ethyl Acetate¹H NMR

Step-by-Step Experimental Protocols

These protocols are designed to be self-validating and adhere to principles outlined by international standards bodies like the ICH.[12][13][14][15]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the gold standard for structural elucidation.[16] ¹H NMR provides quantitative information (qNMR) about purity with respect to a certified internal standard, while ¹³C NMR confirms the carbon backbone.[11][17][18]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Dissolve in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest (typically 30-60 seconds) and a 90° pulse angle.

    • Data Processing: Process the spectrum with minimal baseline correction. Integrate the well-resolved peak of the analyte (e.g., the methoxy singlet at ~3.68 ppm) and a peak from the internal standard.

    • Purity Calculation: Calculate the molar purity using the standard qNMR equation, accounting for the number of protons in each integrated signal and the weights of the analyte and standard.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of all 8 unique carbon atoms.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: HPLC is a highly sensitive technique for separating the target compound from non-volatile impurities.[19][20][21] Reversed-phase HPLC is ideal for this moderately polar molecule.[19][20]

  • Instrumentation: HPLC system with a UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 210 nm

      • Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

    • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS couples the separation power of HPLC with the mass identification capability of mass spectrometry, providing definitive confirmation of the molecular weight of the main peak and any impurities.[19][22]

  • Procedure:

    • Utilize the same HPLC method as described above.

    • Divert the column eluent to an electrospray ionization (ESI) mass spectrometer.

    • Scan for the expected mass-to-charge ratio (m/z) of the analyte. For this compound (C₈H₁₄O₄, MW: 174.19), expect to see [M+H]⁺ at 175.09 or [M-H]⁻ at 173.08 in the respective ionization modes.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

G cluster_impurities Potential Impurities cluster_methods Analytical Methods compound Target Compound (5-Methoxy-4,4-dimethyl- 5-oxopentanoic acid) NMR NMR (Structure, qPurity) compound->NMR HPLC HPLC (Separation, % Area Purity) compound->HPLC MS Mass Spec (Molecular Weight ID) compound->MS SM Starting Materials (e.g., Diacid) BP By-products (e.g., Diester, Isomer) DG Degradation (e.g., Hydrolysis) NMR->SM Detects & Quantifies NMR->BP Detects & Quantifies NMR->DG Detects & Quantifies HPLC->SM Separates & Quantifies HPLC->BP Separates & Quantifies HPLC->DG Separates & Quantifies MS->SM Identifies by Mass MS->BP Identifies by Mass MS->DG Identifies by Mass

Caption: Relationship between impurities and analytical detection methods.

Conclusion and Recommendations

Independent verification is not an optional step; it is a cornerstone of scientific rigor.[7][23] The multi-pronged analytical workflow detailed here provides a robust system for confirming the identity and ensuring the purity of commercially sourced this compound.

Key Recommendations:

  • Always Verify: Never assume the purity stated on a supplier's label is accurate for your specific lot and experimental needs.[6]

  • Use Orthogonal Methods: Rely on at least two different analytical techniques (e.g., NMR and HPLC) for purity assessment.[18]

  • Establish a Standard: If the material is critical, consider synthesizing a small amount of high-purity reference standard in-house for direct comparison.

  • Document Everything: Maintain meticulous records of all verification data, linking it directly to the specific supplier lot number. This is critical for reproducibility and regulatory compliance.[7][12]

By implementing this guide, researchers can proceed with confidence, knowing that their starting materials are well-characterized, leading to more reliable and reproducible scientific outcomes.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Farmer Talk. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]

  • Why do we use NMR spectroscopy in purity analysis? Quora. [Link]

  • Standards and Reagents. Labcompare.com. [Link]

  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (2014). [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • How to check the purity of the chemical compound by H NMR? ResearchGate. [Link]

  • Quality Control Standards Every Fine Chemical Supplier Must Follow. Pure Synth. [Link]

  • How Pure is Pure? Understanding Reagent Purity Grades. Pharmaceutical Technology. (2021). [Link]

  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. [Link]

  • How ACS Reagent Chemicals Define Lab Standards. DC Fine Chemicals. [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Olson, E. S., Diehl, J. W., & Froehlich, M. L. (1994). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry, 66(18), 3015-3020. [Link]

  • Bolze, F., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), 50641. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesis of 5-(4-Methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, a compound for which specific disposal information may not be readily available. The procedures outlined here are grounded in the fundamental principles of chemical safety, regulatory compliance, and environmental stewardship, reflecting the experience and expertise required in our field.

The core principle of this guide is risk mitigation. Given the absence of a specific Safety Data Sheet (SDS) from a manufacturer, we must infer potential hazards from the compound's structure and treat it with the appropriate level of caution. The molecule contains both a carboxylic acid and a methyl ester functional group, which dictates its handling and segregation protocols. GHS classifications available from PubChem indicate that this compound is expected to cause skin, eye, and respiratory irritation[1]. Therefore, all handling and disposal steps must be performed with appropriate personal protective equipment and engineering controls.

Part 1: Immediate Safety & Hazard Assessment

Before beginning any disposal procedure, a thorough risk assessment is paramount. This initial step is a self-validating system; it ensures that all subsequent actions are taken with full awareness of the potential hazards.

1.1. Personal Protective Equipment (PPE): Your first line of defense is a non-negotiable standard of laboratory practice. Based on the compound's irritant properties, the required PPE is as follows:

EquipmentSpecificationRationale
Eye Protection ANSI-approved safety glasses or goggles.Protects against splashes that can cause serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[1].
Body Protection Laboratory coat.Protects against accidental spills on clothing and skin.

1.2. Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to mitigate the risk of respiratory tract irritation[1].

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's designated hazardous waste program.[2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[2][3][4]

2.1. Waste Segregation: The Cornerstone of Safe Disposal The fundamental logic behind waste segregation is to prevent dangerous reactions within a waste container.[5] this compound, being a carboxylic acid, must be segregated from bases, oxidizers, and reactive metals.[6] Mixing acids and bases can cause a violent exothermic neutralization reaction.

DOT Diagram: Waste Segregation Logic

G cluster_waste_streams Laboratory Waste Streams cluster_containers Designated Waste Containers Waste_Acid Acidic Waste (this compound) Container_Acid Acid Waste Container Waste_Acid->Container_Acid Segregate Waste_Base Basic Waste (e.g., NaOH, amines) Container_Base Base Waste Container Waste_Base->Container_Base Segregate Waste_Oxidizer Oxidizer Waste (e.g., Peroxides) Container_Oxidizer Oxidizer Waste Container Waste_Oxidizer->Container_Oxidizer Segregate Waste_Solvent Organic Solvent Waste (non-halogenated) Container_Solvent Solvent Waste Container Waste_Solvent->Container_Solvent Segregate

Caption: Logical separation of waste streams into dedicated, incompatible containers.

2.2. Waste Collection and Container Management: This protocol ensures containment and regulatory compliance from the point of generation to final disposal.

  • Select a Compatible Container: Use a dedicated, high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[2][6] Carboxylic acids can be corrosive to metals, so avoid metal containers.[7]

  • Collect Waste: Carefully transfer waste solutions of this compound and any contaminated materials (e.g., pipette tips, weighing paper) into the designated waste container.

  • Manage Headspace: Do not fill the container beyond 90% of its capacity.[6] This headspace allows for vapor expansion and prevents spills from temperature fluctuations.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][8] This is a critical U.S. Environmental Protection Agency (EPA) requirement to prevent the release of vapors.[3]

2.3. Labeling: Ensuring Clarity and Compliance Proper labeling is not just a procedural formality; it is a critical safety communication tool for everyone who may handle the container. The EPA requires specific information on all hazardous waste labels.[9]

Your label must include:

  • The words "Hazardous Waste" .[9][10]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • A clear indication of the hazards. Since this compound is an irritant, this should be noted. A pictogram or written warning is acceptable.[9]

  • The approximate concentration and solvent if it is in a solution.

  • The date of waste accumulation.

2.4. Storage in a Satellite Accumulation Area (SAA): The designated storage location for your waste container prior to pickup is known as a Satellite Accumulation Area (SAA).[2][8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Segregation within SAA: Even within the SAA, ensure incompatible waste containers are stored separately. For example, your acidic waste container should be stored in a secondary containment bin separate from any basic waste containers.[8]

  • Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[11]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[8] Partially filled containers can remain in the SAA for up to one year.[8]

DOT Diagram: Waste Disposal Workflow

G A Step 1: Wear PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Acidic Waste Stream) A->B Safety First C Step 3: Collect in Compatible Container (HDPE, <90% Full, Closed Lid) B->C Prevent Reactions D Step 4: Apply Hazardous Waste Label (Full Name, Hazards, Date) C->D Ensure Compliance E Step 5: Store in Satellite Accumulation Area (SAA) (Near Point of Generation) D->E Safe Storage F Step 6: Arrange for Pickup (Contact Institutional EHS) E->F Initiate Disposal G Step 7: Final Disposal (Licensed Waste Vendor) F->G Regulatory Path

Caption: Step-by-step workflow for compliant chemical waste disposal.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility. This protocol provides a robust framework for managing the disposal of this compound, transforming a procedural task into a cornerstone of laboratory excellence.

References

  • Benchchem. (n.d.). Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PubChem. (n.d.). This compound.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • BASF. (2025, November 14). Safety Data Sheet.
  • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • King Fahd University of Petroleum & Minerals. (n.d.). Laboratory Waste Disposal Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.